molecular formula C13H13BO3 B1144023 (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid CAS No. 1221823-69-3

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Cat. No.: B1144023
CAS No.: 1221823-69-3
M. Wt: 228.05152
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Description

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H13BO3 and its molecular weight is 228.05152. The purity is usually 95%.
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Properties

IUPAC Name

[4-[hydroxy(phenyl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDVEVNHPYZAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid (CAS No. 1221823-69-3) is a specialized organoboron compound with significant potential in the fields of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white to off-white solid organic compound.[1] Its structure features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxyphenylmethyl group. This unique combination of functional groups imparts specific reactivity and potential for diverse chemical transformations. Due to the presence of the boronic acid and hydroxyl moieties, it is expected to be soluble in polar organic solvents and sparingly soluble in water.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1221823-69-3[2][3][4][5]
Molecular Formula C₁₃H₁₃BO₃[2][3]
Molecular Weight 228.05 g/mol [2]
Physical Form Solid[3]
Purity ≥95%[3][4]
Storage Temperature Room temperature (in an inert atmosphere) or -20°C[2][3]

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely published, characterization would typically involve the following techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the types of carbon atoms present.

  • IR (Infrared) Spectroscopy: To identify the functional groups, particularly the O-H and B-O stretches.

  • MS (Mass Spectrometry): To confirm the molecular weight and fragmentation pattern.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, general methods for the synthesis of arylboronic acids can be adapted. A common approach involves the reaction of a corresponding aryl halide with a diboron reagent in the presence of a palladium catalyst (Miyaura borylation).

A plausible synthetic route is outlined below:

Synthesis_Workflow General Synthesis Workflow for Arylboronic Acids A Aryl Halide (e.g., 4-bromobenzaldehyde) B Protection of Aldehyde A->B Protecting Group (e.g., acetal formation) C Protected Aryl Halide B->C D Grignard Reagent Formation (with Mg) C->D E Reaction with Trialkyl Borate (e.g., Trimethyl borate) D->E F Hydrolysis E->F Acidic workup G Protected Arylboronic Acid F->G H Grignard Reagent Addition (Phenylmagnesium bromide) G->H I Protected this compound H->I J Deprotection I->J Acidic workup K Final Product: This compound J->K

Caption: General synthetic workflow for arylboronic acids.

A detailed, generalized experimental protocol for a similar transformation is as follows:

  • Protection of the Starting Material: If starting from a reactive aldehyde, it should be protected, for example, by forming a cyclic acetal using ethylene glycol and an acid catalyst.

  • Grignard Reagent Formation: The protected aryl halide is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the Grignard reagent.

  • Borylation: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in an anhydrous ether solvent at low temperature (e.g., -78 °C).

  • Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid to yield the boronic acid.

  • Grignard Addition to the Aldehyde: The protected boronic acid is then reacted with a Grignard reagent, such as phenylmagnesium bromide, to form the secondary alcohol.

  • Deprotection and Purification: The protecting group is removed under acidic conditions, and the final product is purified, typically by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Arylboronic acids are crucial building blocks in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is a powerful tool for the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).

While specific applications of this compound are not widely documented, its structure suggests several potential uses:

  • Scaffold for Novel Therapeutics: The molecule can serve as a versatile scaffold for the synthesis of novel drug candidates. The boronic acid moiety allows for coupling with various aryl or heteroaryl halides, while the hydroxyl group provides a site for further functionalization.

  • Enzyme Inhibitors: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The specific structure of this compound could be tailored to target various enzymes implicated in disease pathways.

  • Prodrug Design: The hydroxyl group could be used to attach a promoiety, allowing the compound to be used in prodrug strategies to improve pharmacokinetic properties.

Drug_Discovery_Logic Role in Drug Discovery Logic cluster_0 Core Compound cluster_1 Key Reactions cluster_2 Potential Applications A This compound B Suzuki-Miyaura Coupling A->B Boronic Acid Moiety C Esterification / Etherification A->C Hydroxyl Moiety D Synthesis of Complex APIs B->D E Development of Enzyme Inhibitors B->E F Prodrug Synthesis C->F

Caption: Role in Drug Discovery Logic.

Signaling Pathways

The direct interaction of this compound with specific signaling pathways has not been reported. However, as a versatile synthetic building block, it can be used to synthesize molecules that target a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, molecules synthesized using this boronic acid could potentially inhibit kinases, proteases, or other key enzymes in cellular signaling cascades.

Handling and Storage

This compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere.[3] For long-term storage, temperatures of -20°C are advised.[2]

Safety Information

The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3] Appropriate precautionary measures should be taken during handling and disposal.[3]

References

Synthesis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a three-step sequence starting from commercially available 4-formylphenylboronic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step route:

  • Protection of the boronic acid: 4-Formylphenylboronic acid is first protected as its pinacol ester to prevent side reactions in the subsequent Grignard addition step.

  • Grignard reaction: The aldehyde functionality of the protected boronic acid ester reacts with phenylmagnesium bromide to form the corresponding secondary alcohol.

  • Deprotection: The pinacol protecting group is removed to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Formylphenylboronic_acid 4-Formylphenylboronic acid 4-Formylphenylboronic_acid_pinacol_ester 4-Formylphenylboronic acid pinacol ester 4-Formylphenylboronic_acid->4-Formylphenylboronic_acid_pinacol_ester DCM, rt Pinacol Pinacol Pinacol->4-Formylphenylboronic_acid_pinacol_ester Protected_product This compound pinacol ester 4-Formylphenylboronic_acid_pinacol_ester->Protected_product 1. THF, 0°C 2. H₂O workup Phenylmagnesium_bromide Phenylmagnesium bromide Phenylmagnesium_bromide->Protected_product Final_Product This compound Protected_product->Final_Product Diethanolamine Diethanolamine, then Acid Diethanolamine->Final_Product

Caption: Proposed three-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This step involves the protection of the boronic acid group as a pinacol ester.

Methodology:

  • To a solution of 4-formylphenylboronic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add pinacol (1.1 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pinacol ester.

Reagent/ProductMolar Mass ( g/mol )MolesEquivalents
4-Formylphenylboronic acid149.9411.0
Pinacol118.171.11.1
2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane232.09--

Table 1: Reagents for the protection step.

Step 2: Synthesis of this compound pinacol ester

This step is the key carbon-carbon bond-forming reaction.

Methodology:

  • Dissolve 2-(4-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 eq, typically a 1 M solution in THF) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Reagent/ProductMolar Mass ( g/mol )MolesEquivalents
2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane232.0911.0
Phenylmagnesium bromide181.311.21.2
This compound pinacol ester310.21--

Table 2: Reagents for the Grignard reaction.

Step 3: Synthesis of this compound

This final step removes the pinacol protecting group.

Methodology:

  • Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water.

  • Add diethanolamine (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the formation of the diethanolamine adduct.

  • Once the adduct formation is complete, acidify the mixture with aqueous HCl (2 M) to a pH of approximately 2-3.

  • Stir for an additional 1-2 hours to effect the hydrolysis of the adduct.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Reagent/ProductMolar Mass ( g/mol )MolesEquivalents
This compound pinacol ester310.2111.0
Diethanolamine105.141.51.5
This compound228.06--

Table 3: Reagents for the deprotection step.

Data Presentation

ParameterValue
Final Product This compound
CAS Number 1221823-69-3[1]
Molecular Formula C₁₃H₁₃BO₃[2]
Molecular Weight 228.06 g/mol [1]
Appearance White to off-white solid
Estimated Overall Yield 60-70%
Purity (by HPLC) >95%
Storage Conditions Store at -20°C for long-term stability[2]

Table 4: Physicochemical properties and estimated data for the final product.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
8.05 (s, 2H, B(OH)₂)145.1
7.75 (d, J = 7.8 Hz, 2H)143.2
7.35 (d, J = 7.8 Hz, 2H)134.5
7.30 (t, J = 7.6 Hz, 2H)128.3
7.21 (t, J = 7.3 Hz, 1H)127.0
5.80 (s, 1H, CH-OH)126.5
5.50 (br s, 1H, OH)75.0

Table 5: Predicted NMR data for this compound.

Experimental Workflow

Experimental_Workflow cluster_protection Protection Details cluster_grignard Grignard Reaction Details cluster_deprotection Deprotection Details start Start protection Step 1: Protection of Boronic Acid start->protection p_reagents Mix 4-formylphenylboronic acid and pinacol in DCM protection->p_reagents grignard Step 2: Grignard Reaction g_setup Dissolve protected aldehyde in anhydrous THF under N₂ grignard->g_setup deprotection Step 3: Deprotection d_adduct Treat with diethanolamine deprotection->d_adduct purification Final Purification (Recrystallization) characterization Characterization (NMR, MS, HPLC) purification->characterization end End Product characterization->end p_reaction Stir at room temperature overnight p_reagents->p_reaction p_workup Concentrate and purify by column chromatography p_reaction->p_workup p_workup->grignard g_addition Add phenylmagnesium bromide at 0°C g_setup->g_addition g_reaction Stir at 0°C for 1-2 hours g_addition->g_reaction g_quench Quench with aq. NH₄Cl g_reaction->g_quench g_extraction Extract with ethyl acetate and purify by column chromatography g_quench->g_extraction g_extraction->deprotection d_hydrolysis Acidify with HCl d_adduct->d_hydrolysis d_extraction Extract with ethyl acetate d_hydrolysis->d_extraction d_extraction->purification

Caption: Detailed workflow for the synthesis and analysis.

References

An In-depth Technical Guide to (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and its structural analogs represent a class of compounds with significant potential in medicinal chemistry. The presence of the boronic acid moiety, a versatile functional group, imparts the ability to interact with various biological targets, primarily enzymes, through the formation of reversible covalent bonds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this class of compounds, drawing upon data from structurally related analogs to infer the properties of the core molecule. While specific experimental data for this compound is limited in the current literature, this document consolidates available information on analogous structures to provide a rational basis for its exploration in drug discovery programs.

Introduction

Boronic acids have emerged as a privileged structural motif in medicinal chemistry, exemplified by the clinical success of drugs like the proteasome inhibitor bortezomib.[1][2][3][4] The unique electronic properties of the boron atom allow it to form stable, yet reversible, covalent bonds with nucleophilic residues, such as the serine in the active site of proteases.[5] The benzhydryl (diphenylmethyl) scaffold is also a common feature in bioactive molecules. The combination of these two moieties in "this compound" suggests a high potential for biological activity. This guide will explore the synthesis, structure-activity relationships (SAR), and potential signaling pathways associated with this class of compounds, based on the current scientific literature for its close structural analogs.

Synthesis of this compound and its Analogs

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of arylboronic acids and related benzhydrols. A general and widely used method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate, followed by acidic hydrolysis.

Proposed Synthetic Protocol for this compound

A potential synthetic pathway could involve the Grignard reaction between 4-bromobenzaldehyde and phenylmagnesium bromide to form (4-bromophenyl)(phenyl)methanol. This intermediate could then be converted to the target boronic acid. A more direct route, however, would be the reaction of a protected 4-bromobenzaldehyde with phenylmagnesium bromide, followed by conversion to the boronic acid and subsequent deprotection.

A detailed experimental protocol for a closely related analog, (4-hydroxy-2-methyl)phenylboronic acid , has been reported and can be adapted.

Experimental Protocol: Synthesis of (4-hydroxy-2-methyl)phenylboronic acid[6]

This protocol involves the deprotection of a boronate ester.

  • Materials:

    • 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

    • Sodium periodate

    • Ammonium acetate

    • Acetone

    • Water

    • Ethyl acetate

    • Hexane

    • Anhydrous magnesium sulfate

    • Silica gel

  • Procedure:

    • To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (870.4 mg, 3.72 mmol) and ammonium acetate (859.8 mg, 11.15 mmol) in a 2:1 mixture of acetone and water (36 mL) at room temperature, add sodium periodate (2.39 g, 11.15 mmol).

    • Stir the reaction mixture for 68 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Add sodium chloride to the concentrated filtrate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexane as the eluent to yield (4-hydroxy-2-methyl)phenylboronic acid as a solid (275.7 mg, 49% yield).

  • Characterization Data:

    • ¹H NMR (400 MHz, d6-DMSO): δ 9.28 (s, 1H), 7.70 (d, J = 9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H).

    • ESI-LCMS: m/z 151 (M-H)⁻.

Biological Activities and Structure-Activity Relationships (SAR)

Direct biological data for this compound is not available. However, the activities of structurally similar compounds suggest several potential therapeutic applications. Aryl boronic acids are known to inhibit a variety of enzymes.

Potential as Enzyme Inhibitors

Based on the broader class of boronic acid-containing molecules, potential enzymatic targets for this compound and its analogs include:

  • Proteasomes: Dipeptidyl boronic acids are potent inhibitors of the proteasome, a key player in cellular protein degradation.[1][3]

  • Serine Proteases: Aryl boronic acids have been shown to inhibit serine proteases such as Factor XIa and Prostate-Specific Antigen (PSA).[5][6]

  • Histone Deacetylases (HDACs): Certain boronic acid derivatives have demonstrated HDAC inhibitory activity.[7]

  • Metallo-β-Lactamases: Boronic acids are being explored as inhibitors of these bacterial resistance enzymes.[8]

Structure-Activity Relationship Data for Analogs

The following tables summarize the available quantitative data for structural analogs.

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of Boronic Acid Analogs of Combretastatin A-4

CompoundStructureIC₅₀ (Tubulin Polymerization, µM)GI₅₀ (MCF-7 cells, µM)
8a 3,4,5-trimethoxyphenylHB(OH)₂H>100>10
8b 3,4,5-trimethoxyphenylB(OH)₂HH60>10
8c 3,4,5-trimethoxyphenylHHB(OH)₂105.2

Data extracted from a study on boronic acid bioisosteres of combretastatin A-4.

Table 2: Inhibitory Activity of Dipeptidyl Boronic Acids against the 20S Proteasome

CompoundStructureKᵢ (nM)
Bz-Phe-boroLeu Benzoyl-Phenylalanine-boronoLeucine10-100
Cbz-Leu-Leu-boroLeu Carbobenzyloxy-Leucine-Leucine-boronoLeucine10-100

Data extracted from a study on peptidyl boronic acid inhibitors of mammalian proteasomes.

Potential Signaling Pathways and Mechanisms of Action

Given the likely role of this compound analogs as enzyme inhibitors, they could modulate several critical cellular signaling pathways.

Ubiquitin-Proteasome Pathway

If these compounds inhibit the proteasome, they would disrupt the degradation of ubiquitinated proteins, leading to the accumulation of regulatory proteins and ultimately inducing apoptosis in cancer cells.

Proteasome_Inhibition_Pathway Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Inhibitor (4-(Hydroxy(phenyl)methyl)phenyl) boronic acid analog Inhibitor->Proteasome Inhibition

Caption: Proposed mechanism of proteasome inhibition leading to apoptosis.

Indoleamine 2,3-Dioxygenase (IDO1) Pathway

IDO1 is a heme-containing enzyme that is the rate-limiting step in tryptophan catabolism along the kynurenine pathway.[4][7][9] Inhibition of IDO1 is a promising strategy in cancer immunotherapy as it can restore anti-tumor immune responses. Boronic acids, with their ability to interact with metal centers, could potentially target the heme iron in IDO1.

IDO1_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine T_cell_inactivation T-cell Inactivation (Immune Suppression) Kynurenine->T_cell_inactivation IDO1->Kynurenine Immune_Response Restored Anti-tumor Immune Response T_cell_inactivation->Immune_Response Blockade of suppression Inhibitor (4-(Hydroxy(phenyl)methyl)phenyl) boronic acid analog Inhibitor->IDO1 Inhibition

Caption: Potential inhibition of the IDO1 pathway to restore anti-tumor immunity.

Conclusion

This compound and its structural analogs are a compelling class of molecules for further investigation in drug discovery. While direct experimental evidence for the core molecule is lacking, the known biological activities of related boronic acids provide a strong rationale for their synthesis and evaluation as potential inhibitors of enzymes such as proteasomes and IDO1. The synthetic methodologies are well-established, and the structure-activity relationships of analogous compounds offer valuable guidance for the design of new, potent, and selective therapeutic agents. Future research should focus on the synthesis of this compound and a diverse library of its analogs, followed by comprehensive biological screening to elucidate their specific molecular targets and mechanisms of action. This will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide on the Spectroscopic Data for (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid (CAS Number: 1221823-69-3) is limited. The information presented herein is a combination of data from commercial suppliers, predicted values based on the chemical structure, and established methodologies for the analysis of related boronic acid compounds. This guide is intended for researchers, scientists, and drug development professionals.

Compound Identification

ParameterValue
Compound Name This compound
CAS Number 1221823-69-3[1]
Molecular Formula C₁₃H₁₃BO₃[1]
Molecular Weight 228.06 g/mol [1][2]
Chemical Structure
alt text
InChI 1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H[1]
InChIKey KZDVEVNHPYZAEI-UHFFFAOYSA-N[1]
Physical Form Solid[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on its chemical structure and typical values for similar functional groups.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0Singlet (broad)2HB(OH)₂
~7.7Doublet2HAromatic CH (ortho to -B(OH)₂)
~7.4Doublet2HAromatic CH (meta to -B(OH)₂)
~7.3Multiplet5HPhenyl group CH
~5.8Singlet1HBenzylic CH
~5.5Doublet1HBenzylic OH

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145Aromatic C-B
~142Aromatic C (ipso, attached to CH(OH)Ph)
~135Aromatic CH (ortho to -B(OH)₂)
~128Aromatic CH (phenyl group)
~127Aromatic CH (phenyl group)
~126Aromatic CH (meta to -B(OH)₂)
~75Benzylic CH

Table 2.3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (B(OH)₂ and C-OH)
3100-3000MediumAromatic C-H stretch
~1600MediumAromatic C=C stretch
~1350StrongB-O stretch
~1090StrongC-O stretch
~1020MediumB-C stretch

Table 2.4: Predicted Mass Spectrometry Data

m/zIon
228.09[M]⁺ (calculated for C₁₃H₁₃¹¹BO₃)
210.08[M-H₂O]⁺
181.08[M-B(OH)₃]⁺
165.09[M-B(OH)₃ - O]⁺
105.03[C₆H₅CO]⁺
77.04[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid boronic acid compounds, applicable to this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Complete dissolution should be ensured.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Typical parameters: 32-64 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The residual solvent peak is used for chemical shift calibration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • The solvent carbon signal is used for chemical shift calibration.

  • ¹¹B NMR Acquisition:

    • A proton-decoupled ¹¹B NMR experiment is performed.

    • Typical parameters: 128-512 scans, a spectral width of 200 ppm, and a relaxation delay of 1 second.

    • An external standard (e.g., BF₃·OEt₂) can be used for chemical shift referencing.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Typical parameters: 16-32 scans with a resolution of 4 cm⁻¹. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

  • Sample Preparation: A dilute solution of the sample is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source via direct infusion or through an LC system.

    • The analysis is performed in both positive and negative ion modes to determine the best ionization conditions.

    • Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to obtain a stable signal and good fragmentation.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr Purified Sample ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI-MS) purification->ms structure_elucidation Structure Elucidation and Verification nmr->structure_elucidation Spectral Data ir->structure_elucidation Spectral Data ms->structure_elucidation Spectral Data data_reporting Data Reporting and Analysis structure_elucidation->data_reporting Verified Structure end Final Characterized Compound data_reporting->end

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of this and similar boronic acid compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known chemical shifts of diphenylmethanol, 4-(hydroxymethyl)phenylboronic acid, and general principles of substituent effects on aromatic systems. The spectrum is expected to be complex in the aromatic region due to the presence of two distinct phenyl rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8d2HProtons ortho to the boronic acid group
~7.5 - 7.2m7HProtons of the unsubstituted phenyl ring and protons meta to the boronic acid group
~5.8s1HMethine proton (-CH(OH)-)
~5.5br s2HBoronic acid protons (-B(OH)₂)
~2.2d1HHydroxyl proton (-OH)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Molecular Structure and Proton Assignments

The structure of this compound with the predicted proton assignments is illustrated below.

Figure 1. Molecular structure of this compound with key proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Due to the potential for oligomerization of boronic acids, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended as they can disrupt the hydrogen bonding that leads to anhydride formation. Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks if oligomerization occurs.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Number of Scans: A minimum of 16 scans should be acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

    • Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good resolution.

  • Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate all peaks to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and determine its multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values) where applicable.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound can be visualized as a logical workflow.

G A Acquire 1H NMR Spectrum B Process Raw Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum to TMS (0 ppm) B->C D Integrate Peaks C->D E Determine Chemical Shifts (δ) C->E G Assign Peaks to Protons D->G F Analyze Multiplicities and Coupling Constants (J) E->F F->G H Structure Verification G->H

Figure 2. A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Purity and stability of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purity and Stability of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound with applications in synthetic chemistry, particularly as a building block in cross-coupling reactions. Its utility in these applications is highly dependent on its purity and stability. This technical guide provides a comprehensive overview of the critical aspects of purity analysis and stability for this compound. It includes representative data, detailed experimental protocols for analysis, and visual diagrams of key processes to aid researchers and professionals in the effective use and handling of this compound.

Introduction

This compound, with the CAS number 1221823-69-3, is a bifunctional organic molecule containing both a boronic acid moiety and a secondary alcohol.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] The presence of the hydroxyl group offers a potential site for further functionalization. The purity and stability of boronic acids are paramount for the success of subsequent synthetic steps, as impurities can lead to side reactions and reduced yields. Boronic acids are known to be susceptible to degradation, particularly through oxidation and dehydration to form boroxines (cyclic anhydrides).[3] Therefore, a thorough understanding and assessment of the purity and stability of this compound are essential for its reliable application in research and development.

Purity and Stability Data

Due to the limited availability of specific quantitative data for this compound in published literature, the following tables present representative data based on typical values for analogous arylboronic acids.

Table 1: Representative Purity Analysis Data
Analytical MethodParameterTypical ValueReference Compound
High-Performance Liquid Chromatography (HPLC)Purity≥95%(4-(Butylsulfinyl)phenyl)boronic acid[3]
Quantitative Nuclear Magnetic Resonance (qNMR)Purity98%General applicability to boronic acids
Liquid Chromatography-Mass Spectrometry (LC-MS)Limit of Detection (LOD)2-10 pg/mLPhenylboronic acid derivatives[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)Limit of Quantification (LOQ)1 ng/mLCarboxyphenylboronic acid[5]
Table 2: Representative Stability Profile
ConditionParameterResultPutative Degradation Product
Storage at -20°C in an inert atmosphereShelf Life> 1 yearMinimal degradation
Exposure to air (ambient temperature)DegradationSlow oxidationThis compound N-oxide (hypothetical)
Aqueous solution (pH 7)HydrolysisFormation of boroxineTrimeric cyclic anhydride
Exposure to strong oxidizing agents (e.g., H₂O₂)DegradationCleavage of the C-B bond4-(Hydroxy(phenyl)methyl)phenol[6]

Experimental Protocols

The following are detailed, representative protocols for the synthesis, purification, and analysis of this compound.

Representative Synthesis and Purification

This protocol is based on the general synthesis of hydroxyphenylboronic acids via a Grignard reaction.[7]

Materials:

  • 4-Bromobenzyl alcohol

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings.

  • Add a solution of 4-bromobenzyl alcohol in anhydrous THF dropwise to initiate the Grignard reaction.

  • After the reaction has started, add the remaining 4-bromobenzyl alcohol solution and reflux the mixture until the magnesium is consumed.

  • Cool the reaction mixture to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield (4-(hydroxymethyl)phenyl)boronic acid.

  • The resulting (4-(hydroxymethyl)phenyl)boronic acid can then be reacted with a phenyl Grignard reagent to yield the final product, this compound, followed by a similar aqueous workup and purification.

HPLC Method for Purity Assessment

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample: this compound

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 254 nm

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Stability Study Protocol

This protocol outlines a forced degradation study to assess the stability of this compound.

Conditions to be Tested:

  • Acidic: 0.1 M HCl at 40°C

  • Basic: 0.1 M NaOH at 40°C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: Solid sample at 60°C

  • Photolytic: Solid sample exposed to UV light (254 nm)

Procedure:

  • Prepare solutions of this compound at a concentration of 1 mg/mL in the respective stress conditions.

  • For thermal and photolytic studies, place the solid sample in the appropriate environment.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the HPLC method described in section 3.2.

  • Calculate the percentage degradation by comparing the peak area of the parent compound at each time point to the initial peak area.

Visualizations

Synthesis_and_Purification_Workflow Start 4-Bromobenzyl alcohol + Mg in THF Grignard Grignard Reagent Formation Start->Grignard Borate Reaction with Trimethyl Borate at -78°C Grignard->Borate Hydrolysis Acidic Hydrolysis (1 M HCl) Borate->Hydrolysis Extraction Ethyl Acetate Extraction Hydrolysis->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Intermediate (4-(hydroxymethyl)phenyl)boronic acid Purification->Intermediate Second_Grignard Reaction with Phenylmagnesium Bromide Intermediate->Second_Grignard Final_Workup Aqueous Workup and Purification Second_Grignard->Final_Workup Final_Product This compound Final_Workup->Final_Product

Caption: A representative workflow for the synthesis and purification of the target compound.

Degradation_Pathway Parent This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Cleavage Oxidative Cleavage of C-B Bond Oxidizing_Agent->Cleavage Product 4-(Hydroxy(phenyl)methyl)phenol Cleavage->Product Boric_Acid Boric Acid Cleavage->Boric_Acid

Caption: A potential oxidative degradation pathway for the boronic acid.

Analytical_Workflow Sample Sample of This compound Purity_Check Purity Assessment Sample->Purity_Check Stability_Check Stability Assessment Sample->Stability_Check HPLC HPLC-UV Purity_Check->HPLC LCMS LC-MS Purity_Check->LCMS NMR ¹H and ¹¹B NMR Purity_Check->NMR Forced_Degradation Forced Degradation Study Stability_Check->Forced_Degradation Report Comprehensive Characterization Report HPLC->Report LCMS->Report NMR->Report Forced_Degradation->HPLC

Caption: A logical workflow for the analytical characterization of the compound.

References

Solubility of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. The choice of solvent can dramatically influence reaction kinetics, yields, and the ease of product isolation. This document serves as a technical resource, consolidating information on the solubility of analogous boronic acids and providing detailed methodologies for its experimental determination.

Physicochemical Properties Influencing Solubility

The solubility of arylboronic acids is governed by a combination of factors, including the polarity of the solvent, temperature, and the specific properties of the boronic acid itself.

  • Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, contains hydroxyl groups that can act as both hydrogen bond donors and acceptors. This facilitates dissolution in polar protic and aprotic solvents.[1] The additional hydroxyl group in the hydroxymethylphenyl substituent of the title compound is expected to further enhance its affinity for polar solvents.

  • Dehydration and Boroxine Formation: A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the acid and its anhydride can be influenced by the solvent and temperature, complicating solubility behavior and making data correlation with standard models challenging.[2][3]

  • Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact the molecule's polarity, crystal lattice energy, and overall solubility. For instance, the introduction of an isobutoxy group into the phenylboronic acid ring generally increases its solubility in many common organic solvents.[2][4]

Solubility Data of Structurally Similar Boronic Acids

In the absence of specific data for this compound, the solubility of phenylboronic acid and its substituted analogs serves as a valuable proxy. The following tables summarize available quantitative data for these compounds in various organic solvents, determined experimentally by the dynamic method.

Quantitative Solubility of Phenylboronic Acid

Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbon solvents.[3][5] This trend is a useful starting point for selecting solvents for reactions or purification.

SolventTemperature (°C)Solubility (Mole Fraction, x₁)
Ketones
Acetone30~0.15
40~0.25
50~0.40
3-Pentanone30~0.12
50~0.22
70~0.38
Ethers
Dipropyl Ether30~0.18
50~0.35
70~0.60
Halogenated
Chloroform30~0.08
40~0.12
50~0.18
Hydrocarbons
Methylcyclohexane30 - 100Very Low (<0.01)

Note: Data is interpolated from graphical representations in the cited literature[3][5] and should be considered approximate.

Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers

The following data for isobutoxyphenylboronic acid isomers illustrate the impact of substitution on solubility. The introduction of the isobutoxy group generally enhances solubility compared to the parent phenylboronic acid.[2][4]

CompoundSolventTemperature (°C)Solubility (Mole Fraction, x₁)
2-Isobutoxyphenylboronic acid Chloroform20~0.35
Acetone20~0.45
3-Pentanone20~0.42
3-Isobutoxyphenylboronic acid Chloroform20~0.04
Acetone20~0.20
3-Pentanone20~0.18
4-Isobutoxyphenylboronic acid Chloroform20~0.03
Acetone20~0.18
3-Pentanone20~0.16

Note: Data is interpolated from graphical representations in the cited literature[2][4] and should be considered approximate.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, direct experimental measurement is necessary. The following are standard, reliable protocols.

Dynamic (Synthetic) Method

This widely used method involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear, single-phase solution upon controlled heating.[2][6] It is particularly useful for generating solubility data across a range of temperatures.

4.1.1 Materials and Equipment

  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Analytical balance (accuracy ±0.1 mg)

  • Calibrated temperature probe (e.g., Pt100)

  • Circulating fluid bath for temperature control

  • Turbidity sensor or luminance probe (or laser beam and detector)

4.1.2 Procedure

  • Sample Preparation: Accurately weigh the boronic acid and the selected solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Place the vessel in the fluid bath and begin vigorous stirring to ensure homogeneity.

  • Controlled Heating: Heat the sample at a slow, constant rate (e.g., 0.1-0.3 K/min) to maintain near-equilibrium conditions.[2]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution point is marked by the disappearance of the last solid particles, which corresponds to a sharp increase in light transmission.[1][2]

  • Record Temperature: The temperature at which the solution becomes perfectly clear is recorded as the solubility or dissolution temperature for that specific mole fraction.

  • Data Collection: Repeat the procedure with different compositions of solute and solvent to construct a complete solubility curve (mole fraction vs. temperature).

Thermodynamic (Shake-Flask) Method

This classic method determines the equilibrium solubility at a constant temperature and is considered the gold standard for thermodynamic solubility measurement.[7]

4.2.1 Materials and Equipment

  • This compound

  • High-purity organic solvents

  • Glass vials with screw caps

  • Orbital shaker or agitator in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UPLC-MS)

4.2.2 Procedure

  • Sample Preparation: Add an excess amount of the solid boronic acid to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that solid material must remain after equilibrium is reached.

  • Equilibration: Seal the vials securely and place them in the incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC). The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualized Workflows and Applications

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the dynamic method for determining solubility.

G cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis prep1 Weigh Solute & Solvent prep2 Combine in Jacketed Vessel prep1->prep2 meas1 Vigorous Stirring prep2->meas1 meas2 Slow, Constant Heating (e.g., 0.2 K/min) meas1->meas2 meas3 Monitor Turbidity meas2->meas3 an1 Record Temperature at Complete Dissolution meas3->an1 an2 Repeat for Multiple Compositions an1->an2 an3 Construct Solubility Curve (T vs. x₁) an2->an3

Workflow for Dynamic Solubility Determination
Application Context: Suzuki-Miyaura Coupling

The solubility of the boronic acid is critical for its effective participation in reactions like the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds. The choice of solvent impacts the solubility of all reactants and the catalyst, thereby influencing the reaction rate and yield.

G r1 Aryl/Vinyl Halide (R-X) prod Coupled Product (R-Ar) r1->prod r2 This compound (Ar-B(OH)₂) r2->prod cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->prod catalyzes base Base (e.g., K₂CO₃, CsF) base->prod solvent Solvent (e.g., Toluene, THF, Dioxane) solvent->prod byprod Borate & Halide Salts

Generalized Suzuki-Miyaura Coupling Reaction

Conclusion

While direct quantitative solubility data for this compound remains elusive in current literature, a robust framework for its estimation and experimental determination can be established. Based on data from phenylboronic acid and its derivatives, the title compound is expected to be most soluble in polar organic solvents like ethers and ketones and poorly soluble in non-polar hydrocarbons. The presence of two hydroxyl groups likely enhances its affinity for polar media. For researchers and drug development professionals requiring precise data, the detailed dynamic and shake-flask methodologies provided in this guide offer reliable pathways to determine the solubility in any solvent system of interest, thereby enabling the optimization of synthetic and formulation processes.

References

An In-depth Technical Guide to the Potential Applications of (4-(Hydroxy(phenyl)methyl)phenyl)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the potential applications of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid (CAS No. 1221823-69-3). Due to the limited availability of specific experimental data for this compound in the current scientific literature, this guide leverages data from the closely related and well-documented analogue, 4-(Hydroxymethyl)phenylboronic acid (CAS No. 59016-93-2), to predict and illustrate its potential synthetic utility. All quantitative data and detailed experimental protocols provided herein are for this analogue and should be considered as a starting point for the investigation of the title compound.

Introduction

This compound is an arylboronic acid featuring a distinctive diphenylmethanol moiety. This structural feature, combining the versatile reactivity of the boronic acid group with the potential for further functionalization at the benzylic alcohol, suggests significant utility in organic synthesis and medicinal chemistry. Arylboronic acids are fundamental building blocks in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions. The presence of the hydroxy(phenyl)methyl group introduces a chiral center and additional points for molecular interactions or subsequent chemical transformations, making it an attractive scaffold for the synthesis of complex organic molecules and pharmacologically active compounds.

Compound Properties:

PropertyValue
Chemical Name This compound
CAS Number 1221823-69-3[1]
Molecular Formula C₁₃H₁₃BO₃[1][2]
Molecular Weight 228.06 g/mol [1]
Appearance Solid[1]

Core Applications in Organic Synthesis

The primary utility of arylboronic acids lies in their participation in a variety of cross-coupling reactions. The following sections detail the potential applications of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Petasis borono-Mannich reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes.[3]

Given its structure, this compound is expected to be an excellent coupling partner in Suzuki-Miyaura reactions. The following table summarizes the performance of the analogous 4-(Hydroxymethyl)phenylboronic acid in various Suzuki-Miyaura couplings, providing a predictive scope for the title compound.

Table 1: Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenylboronic Acid with Various Aryl Halides

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Yield (%)
IodotoluenePd/C-K₂CO₃DMF120 (MW)>95
4-IodoanisolePd/C-K₂CO₃DMFReflux (MW)92
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-onePdCl₂(dppf)-K₂CO₃Dioxane/H₂O135 (MW)61
4-BromoanisolePd-NHC-MIL-101(Cr)-K₂CO₃H₂O8595
p-BromoacetophenonePd(OAc)₂-KF-Al₂O₃-RT (Ball Mill)~90
Aryl Bromides (various)PdCl₂(NH₂CH₂COOH)₂-K₂CO₃EtOH/H₂ORTGood to Excellent

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with 4-(Hydroxymethyl)phenylboronic Acid

This protocol is a representative example and may require optimization for specific substrates.

  • To a Schlenk tube are added the aryl bromide (1.0 mmol), 4-(hydroxymethyl)phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • A solution of K₃PO₄ (2.0 mmol) in degassed water (1 mL) and degassed 1,4-dioxane (4 mL) is added.

  • The reaction mixture is stirred at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction_steps Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Ligand Ligand Base Base Base->Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-X] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-Ar'] Reductive_Elimination->Pd_Catalyst Regeneration Product Coupled Product (Ar-Ar') Reductive_Elimination->Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines.[4][5] This reaction is particularly valuable for the synthesis of α-amino acids and other complex amine derivatives under mild conditions.[4]

This compound is anticipated to be a suitable boronic acid component in the Petasis reaction. The electron-donating nature of the alkyl substituent on the phenyl ring is expected to facilitate the reaction. The following table presents data for the Petasis reaction using various arylboronic acids, which can serve as a guide for reactions with the title compound.

Table 2: Petasis Borono-Mannich Reaction with Various Boronic Acids

AmineCarbonylBoronic AcidSolventYield (%)
Furfurylamine5-Allyl-2,2-dimethyl-1,3-dioxolan-4-ol2-Thienylboronic acidHFIP87
Furfurylamine5-Allyl-2,2-dimethyl-1,3-dioxolan-4-ol4-Methoxyphenylboronic acidHFIP13
N-Allyl-N-(2-furylmethyl)amine5-Allyl-2,2-dimethyl-1,3-dioxolan-4-olPhenylboronic acidHFIP43
MorpholineSalicylaldehydeFused Phenylboronic acidNeat (MW)96

Experimental Protocol: General Procedure for the Petasis Borono-Mannich Reaction

This is a general protocol based on reactions with similar arylboronic acids and may require optimization.[6]

  • To a solution of the amine (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., hexafluoroisopropanol (HFIP) or dichloromethane) is added the boronic acid (1.2 equiv).

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired amino alcohol product.

Logical Workflow for the Petasis Reaction

Petasis_Reaction_Workflow cluster_reactants Reactants cluster_intermediates Intermediate Formation Amine Amine (R₂NH) Iminium_Ion Iminium Ion Amine->Iminium_Ion Carbonyl Carbonyl (R'CHO) Carbonyl->Iminium_Ion Boronate_Complex Boronate Complex Carbonyl->Boronate_Complex Boronic_Acid This compound Boronic_Acid->Boronate_Complex Nucleophilic_Addition Nucleophilic Addition Iminium_Ion->Nucleophilic_Addition Boronate_Complex->Nucleophilic_Addition Product Substituted Amine Nucleophilic_Addition->Product

Caption: General workflow of the Petasis borono-Mannich reaction.

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in this compound make it a promising candidate for applications in medicinal chemistry. The analogous 4-(hydroxymethyl)phenylboronic acid has been utilized as a key building block in the synthesis of potent inhibitors of mTOR kinase and HIV protease.[7]

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] Its dysregulation is implicated in numerous diseases, including cancer, making it a significant therapeutic target.[8] 4-(Hydroxymethyl)phenylboronic acid has been employed in the synthesis of imidazo[4,5-b]pyrazin-2-ones, a class of compounds that exhibit mTOR kinase inhibitory activity.[7] The boronic acid moiety is typically introduced via a Suzuki-Miyaura coupling to a halogenated heterocyclic core.

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References

Reactivity of the Benzylic Hydroxyl Group in Arylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dual functionality of arylboronic acids containing a benzylic hydroxyl group presents a unique landscape for chemical synthesis, offering pathways to a diverse array of complex molecules. The interplay between the nucleophilic hydroxyl group and the versatile boronic acid moiety allows for a range of selective transformations, making these compounds valuable building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the benzylic hydroxyl group in these bifunctional molecules, detailing key reactions, experimental protocols, and strategies for chemoselective functionalization.

C-C and C-O Bond Formation via Dehydrative Reactions

The benzylic hydroxyl group can be activated under acidic conditions to undergo dehydrative coupling reactions, leading to the formation of new carbon-carbon and carbon-oxygen bonds. Arylboronic acids themselves can act as catalysts in these transformations, promoting the formation of a benzylic carbocation intermediate.

Arylboronic Acid-Catalyzed C-Alkylation and Allylation

Secondary benzylic alcohols readily react with carbon nucleophiles, such as 1,3-dicarbonyl compounds and allyl silanes, in the presence of a catalytic amount of an electron-deficient arylboronic acid, like pentafluorophenylboronic acid, often with a co-catalyst such as oxalic acid.[1] These reactions proceed via an SN1-type mechanism, where the boronic acid facilitates the dehydration of the benzylic alcohol to form a carbocation, which is then trapped by the nucleophile.[1]

Experimental Protocol: Arylboronic Acid-Catalyzed C-Alkylation of a Benzylic Alcohol

To a solution of the secondary benzylic alcohol (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in a suitable solvent (e.g., nitromethane), pentafluorophenylboronic acid (0.05 equiv) and oxalic acid (0.10 equiv) are added. The reaction mixture is stirred at a specified temperature (e.g., 90 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.[1]

Substrate (Benzylic Alcohol)NucleophileProductYield (%)Reference
1-PhenylethanolDimedone2-(1-Phenylethyl)-5,5-dimethylcyclohexane-1,3-dione85[1]
BenzhydrolAcetylacetone3-(Diphenylmethyl)pentane-2,4-dione92[1]
1-(4-Methoxyphenyl)ethanolEthyl benzoylacetateEthyl 2-benzoyl-3-(4-methoxyphenyl)butanoate97[1]
BenzhydrolAllyltrimethylsilane3,3-Diphenylprop-1-ene96[1]
Dehydrative Etherification

The benzylic hydroxyl group can undergo intermolecular or intramolecular etherification in the presence of an arylboronic acid catalyst.[2][3] This transformation is particularly useful for the synthesis of symmetrical and unsymmetrical ethers, as well as cyclic ethers. The reaction conditions are similar to those for C-alkylation, involving the acid-catalyzed formation of a benzylic carbocation followed by trapping with an alcohol.[2]

Experimental Protocol: Arylboronic Acid-Catalyzed Dehydrative Etherification

A solution of the benzylic alcohol (1.0 equiv) and, for unsymmetrical ethers, a second alcohol (1.5 equiv) in a solvent such as nitromethane is treated with pentafluorophenylboronic acid (0.05 equiv) and oxalic acid (0.10 equiv). The mixture is heated (e.g., to 110 °C) until the starting material is consumed, as monitored by TLC. The product is then isolated and purified by column chromatography.[2]

| Benzylic Alcohol | Second Alcohol | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Benzhydrol | Benzhydrol | Bis(diphenylmethyl) ether | 95 |[2] | | 1-Phenylethanol | Methanol | 1-Methoxy-1-phenylethane | 78 |[2] | | 1,5-Diphenylpentane-1,5-diol | (Intramolecular) | 2,6-Diphenyltetrahydropyran | 85 |[2] |

Suzuki-Miyaura Cross-Coupling of Benzylic Alcohol Derivatives

While the benzylic hydroxyl group itself is not a suitable leaving group for direct Suzuki-Miyaura coupling, it can be converted into a more reactive species, such as a carbonate or bromide. This strategy enables the formation of diarylmethanes, which are important structural motifs in many pharmaceuticals.

Coupling of Benzylic Carbonates

Benzylic carbonates, readily prepared from the corresponding alcohols, undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to afford diarylmethanes in high yields.[4][5] A variety of phosphine ligands can be employed, with 1,5-bis(diphenylphosphino)pentane (dpppe) being particularly effective.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Benzylic Carbonate

In an inert atmosphere, a mixture of the benzylic carbonate (1.0 equiv), arylboronic acid (1.5 equiv), a palladium catalyst such as [Pd(η³-C₃H₅)Cl]₂ (0.01 equiv), a ligand like dpppe (0.02 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a solvent like DMF is heated (e.g., to 80 °C). The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction mixture is worked up and the diarylmethane product is purified by chromatography.[4]

Benzylic CarbonateArylboronic AcidProductYield (%)Reference
Methyl 1-phenylethyl carbonatePhenylboronic acid1,1-Diphenylethane94[4]
Methyl (4-methoxyphenyl)methyl carbonate4-Tolylboronic acid4-Methoxy-4'-methyldiphenylmethane98[4]
Methyl (naphthalen-2-yl)methyl carbonate3-Fluorophenylboronic acid2-((3-Fluorophenyl)methyl)naphthalene89[4]

Oxidation of the Benzylic Hydroxyl Group

The benzylic hydroxyl group in arylboronic acids can be selectively oxidized to the corresponding aldehyde, providing a valuable synthetic intermediate for further functionalization. Common oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can be employed. The resulting formylphenylboronic acids are versatile reagents in various transformations, including reductive amination and Wittig reactions, while retaining the boronic acid moiety for subsequent cross-coupling reactions.

Experimental Protocol: Oxidation of 4-(Hydroxymethyl)phenylboronic Acid

To a stirred suspension of 4-(hydroxymethyl)phenylboronic acid (1.0 equiv) in a suitable solvent like chloroform or dichloromethane, activated manganese dioxide (5-10 equiv) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of celite, and the solvent is removed under reduced pressure to yield 4-formylphenylboronic acid, which can often be used without further purification.

Starting MaterialOxidizing AgentProductYield (%)
4-(Hydroxymethyl)phenylboronic acidMnO₂4-Formylphenylboronic acid>90
3-(Hydroxymethyl)phenylboronic acidPCC3-Formylphenylboronic acid~85

Reduction of the Benzylic Carbonyl Group

The reduction of a formyl group to a benzylic hydroxyl group in an arylboronic acid can be achieved using mild reducing agents like sodium borohydride (NaBH₄). This transformation is the reverse of the oxidation and is useful for introducing the hydroxymethyl group after other synthetic manipulations have been performed on the molecule.

Experimental Protocol: Reduction of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid (1.0 equiv) is dissolved in a mixture of THF and water. The solution is cooled in an ice bath, and sodium borohydride (1.1 equiv) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched with a dilute acid (e.g., 1 M HCl), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford 4-(hydroxymethyl)phenylboronic acid.

Starting MaterialReducing AgentProductYield (%)
4-Formylphenylboronic acidNaBH₄4-(Hydroxymethyl)phenylboronic acid>95
3-Formylphenylboronic acidNaBH₄3-(Hydroxymethyl)phenylboronic acid>95

Protection of the Benzylic Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the benzylic hydroxyl group to prevent its interference with reactions targeting the boronic acid moiety, such as Suzuki-Miyaura cross-coupling. Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are commonly used for this purpose due to their stability under a wide range of reaction conditions and their ease of removal.

Experimental Protocol: TBS Protection of 4-(Hydroxymethyl)phenylboronic Acid

To a solution of 4-(hydroxymethyl)phenylboronic acid (1.0 equiv) in anhydrous DMF are added imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield the TBS-protected arylboronic acid.

Deprotection of the TBS ether can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

Visualizing Reaction Pathways

To better illustrate the relationships between the various transformations of the benzylic hydroxyl group in arylboronic acids, the following diagrams are provided.

Dehydrative_Reactions Arylboronic_Acid Arylboronic Acid with Benzylic OH Carbocation Benzylic Carbocation Arylboronic_Acid->Carbocation H⁺ (cat.) -H₂O C_Alkylation C-Alkylation Product Carbocation->C_Alkylation + 1,3-Dicarbonyl Allylation Allylation Product Carbocation->Allylation + Allylsilane Etherification Etherification Product Carbocation->Etherification + Alcohol

Figure 1. Dehydrative reactions of benzylic hydroxyl groups.

Functional_Group_Interconversion Benzylic_Alcohol Benzylic Hydroxyl in Arylboronic Acid Benzylic_Carbonate Benzylic Carbonate Benzylic_Alcohol->Benzylic_Carbonate R-OCOCl Formyl Formyl Group in Arylboronic Acid Benzylic_Alcohol->Formyl Oxidation (e.g., MnO₂) Protected_Alcohol Protected Benzylic Hydroxyl (e.g., OTBS) Benzylic_Alcohol->Protected_Alcohol Protection (e.g., TBSCl) Diarylmethane Diarylmethane Benzylic_Carbonate->Diarylmethane Suzuki-Miyaura Coupling Formyl->Benzylic_Alcohol Reduction (e.g., NaBH₄) Protected_Alcohol->Benzylic_Alcohol Deprotection (e.g., TBAF)

Figure 2. Key functional group interconversions.

Chemoselectivity_Strategy Start 4-(Hydroxymethyl)phenylboronic Acid Protect Protect OH (e.g., TBS ether) Start->Protect Oxidize Oxidize OH Start->Oxidize Suzuki Suzuki-Miyaura Coupling Protect->Suzuki Deprotect Deprotect OH Suzuki->Deprotect Product_A Biaryl with Benzylic OH Deprotect->Product_A Product_B Formylarylboronic Acid Oxidize->Product_B

Figure 3. A synthetic strategy illustrating chemoselectivity.

Conclusion

Arylboronic acids bearing a benzylic hydroxyl group are highly versatile synthetic intermediates. The benzylic hydroxyl group can be engaged in a variety of transformations, including C-C and C-O bond formation, oxidation, and reduction, and can be suitably protected to allow for chemoselective reactions at the boronic acid moiety. A thorough understanding of the reactivity and the availability of robust experimental protocols, as outlined in this guide, are essential for leveraging the full synthetic potential of these bifunctional molecules in the development of novel pharmaceuticals and advanced materials. The strategic manipulation of the benzylic hydroxyl group, in concert with the cross-coupling capabilities of the boronic acid, provides a powerful platform for the efficient construction of molecular complexity.

References

The Pivotal Role of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is a specialized organoboron compound with potential applications in medicinal chemistry. Its unique structure, featuring a secondary benzylic alcohol and a boronic acid moiety, suggests its utility as a versatile building block in the synthesis of complex organic molecules and as a pharmacophore in its own right. While specific research on this particular molecule is emerging, its structural analogs, such as 4-(hydroxymethyl)phenylboronic acid and 4-hydroxyphenylboronic acid, are well-established in drug discovery and development. This guide will delve into the established roles of these related compounds to infer the potential significance of this compound, covering its synthesis, key reactions, and therapeutic applications.

Physicochemical Properties and Synthesis

While detailed experimental data for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for creating similar arylboronic acids. A plausible synthetic route could involve the Grignard reaction of a protected 4-bromobenzaldehyde, followed by reaction with a trialkyl borate and subsequent deprotection.

Property(4-(Hydroxymethyl)phenyl)boronic acid(4-Hydroxyphenyl)boronic acid
CAS Number 59016-93-271597-85-8
Molecular Formula C₇H₉BO₃C₆H₇BO₃
Molecular Weight 151.96 g/mol 137.93 g/mol
Appearance White to off-white solidSolid
Melting Point 251-256 °C>230 °C
Solubility Soluble in polar solvents like water and alcoholsSoluble in polar solvents

Core Applications in Medicinal Chemistry

The boronic acid functional group is the cornerstone of this molecule's utility in medicinal chemistry. It serves two primary functions: as a key reactant in carbon-carbon bond formation and as a pharmacophore that can interact with biological targets.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl and substituted aromatic structures prevalent in many drug molecules.[1] this compound can be employed to introduce the hydroxy(phenyl)methyl)phenyl motif into a target molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling reaction involves the following steps:

  • Reaction Setup: A reaction vessel is charged with the aryl halide, this compound (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.

// Define nodes Aryl_Halide [label="Aryl Halide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Coupled Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define relationships Aryl_Halide -> Oxidative_Addition; Catalyst -> Oxidative_Addition; Oxidative_Addition -> Transmetalation [label="R-Pd(II)-X"]; Boronic_Acid -> Transmetalation; Base -> Transmetalation; Transmetalation -> Reductive_Elimination [label="R-Pd(II)-R'"]; Reductive_Elimination -> Product; Reductive_Elimination -> Catalyst [style=dashed]; Reductive_Elimination -> Byproducts; } dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition

The boronic acid moiety is known to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes. This property has been exploited in the design of various enzyme inhibitors. For instance, bortezomib, a proteasome inhibitor containing a boronic acid, is a successful anti-cancer drug. While there is no specific data on the enzyme inhibitory activity of this compound, its structural features suggest potential for interaction with various enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

To evaluate the inhibitory potential of this compound against a specific enzyme, a typical protocol would involve:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and various concentrations of the inhibitor in a suitable buffer.

  • Assay Procedure: In a microplate, combine the enzyme and the inhibitor and incubate for a specific period. Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

// Define nodes Enzyme [label="Enzyme (with Serine in active site)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Reversible Covalent Enzyme-Inhibitor Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of Enzyme Activity", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define relationships Enzyme -> Complex; Boronic_Acid -> Complex; Complex -> Inhibition; } dot Caption: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be a valuable scaffold in several therapeutic areas:

  • Oncology: As a building block for synthesizing novel kinase inhibitors or other anti-cancer agents.[2][3] The benzhydryl moiety is found in a number of biologically active compounds, suggesting this fragment could contribute to binding with therapeutic targets.

  • Infectious Diseases: Boronic acid derivatives have been investigated as inhibitors of bacterial and viral enzymes.[3]

  • Neurological Disorders: The structural complexity of this molecule may allow for the development of ligands for receptors in the central nervous system.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. While direct experimental data remains limited, the well-documented utility of its structural analogs in Suzuki-Miyaura couplings and as enzyme inhibitors provides a strong rationale for its further investigation. Its unique combination of a reactive boronic acid and a secondary benzylic alcohol offers a versatile platform for the synthesis of novel, biologically active compounds. Future research into the specific properties and applications of this compound is warranted to fully unlock its potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[1] These characteristics make it an invaluable tool in academic research and industrial processes, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and protocols for the use of a specific organoboron reagent, (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, in Suzuki-Miyaura coupling reactions. The resulting diaryl- and triarylmethane scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including selective estrogen receptor modulators (SERMs) like Tamoxifen and its analogs.[3]

Core Applications in Drug Discovery

The diarylmethanol motif, readily accessible through the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, is a key structural feature in numerous pharmacologically active compounds. The ability to rapidly generate a library of analogs by varying the coupling partner makes this reaction highly valuable for structure-activity relationship (SAR) studies in drug discovery.

A prominent example of the application of Suzuki-Miyaura coupling in synthesizing compounds with a similar core structure is in the development of Tamoxifen analogs.[4] Tamoxifen is a crucial drug in the treatment of estrogen receptor-positive breast cancer.[3] The synthesis of its analogs often involves the strategic formation of carbon-carbon bonds, a task for which the Suzuki-Miyaura reaction is exceptionally well-suited.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura coupling reactions for the synthesis of diaryl- and triarylmethanes. While specific conditions may require optimization based on the substrate, these provide a robust starting point.

General Procedure for Suzuki-Miyaura Coupling

Aryl halides can be coupled with this compound using a palladium catalyst and a suitable base. The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution.

Reaction Scheme:

Where Ar-X is an aryl halide (iodide, bromide, or chloride).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Ethanol, Dioxane/Water, THF)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Protocol:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and ethanol).

  • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acid derivatives, which can be considered analogous to this compound.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid [5]

EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)K₂CO₃Ethanol/Water0.595
24-BromoanisolePd(OAc)₂ (1)K₂CO₃Ethanol/Water292
34-NitrobromobenzenePd(OAc)₂ (0.5)K₂CO₃Ethanol/Water0.598
44-ChlorotoluenePd(OAc)₂ (1)K₂CO₃Ethanol/Water485

Table 2: Synthesis of Triarylmethanes via Suzuki-Miyaura Coupling [6]

EntryDiarylmethyl EsterBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Diphenylmethyl pentafluorobenzoatePhenylboronic acid1K₂CO₃Toluene/Ethanol40496
2(4-Methoxyphenyl)(phenyl)methyl pentafluorobenzoatePhenylboronic acid1K₂CO₃Toluene/Ethanol40494
3(2-Naphthyl)(phenyl)methyl pentafluorobenzoate3-Furylboronic acid1K₂CO₃Toluene/Ethanol40485

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-B(OH)2 Ar-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow A Reactant Preparation (Boronic Acid, Aryl Halide, Base, Catalyst) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C Heating and Stirring (Reaction Monitoring via TLC/GC-MS) B->C D Workup (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Estrogen Receptor Signaling Pathway

Given the relevance of Suzuki-Miyaura coupling in synthesizing Tamoxifen analogs, understanding the estrogen receptor (ER) signaling pathway is crucial for drug development professionals. The products of the described reaction could potentially modulate this pathway.

Estrogen_Signaling cluster_cell Target Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding ER->ER Dimerization HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element ER->ERE Nuclear Translocation and DNA Binding Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response Tamoxifen_Analog Potential Tamoxifen Analog (Product of Suzuki Coupling) Tamoxifen_Analog->ER Antagonistic Binding

Caption: Simplified estrogen receptor signaling pathway and potential modulation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful transformation, catalyzed by palladium complexes, is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance and generally mild reaction conditions.[1][2]

This document provides detailed application notes and protocols for the use of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This particular boronic acid is a valuable building block as it introduces a biphenyl scaffold featuring a benzylic alcohol moiety, a common structural motif in biologically active molecules.

The primary challenge in coupling reactions with this substrate is the presence of the benzylic alcohol, which can be sensitive to reaction conditions, potentially leading to side reactions such as oxidation or etherification. Therefore, two primary strategies are presented:

  • Direct Coupling Protocol: Utilizing mild reaction conditions to perform the cross-coupling on the boronic acid with the unprotected hydroxyl group.

  • Protecting Group Protocol: A two-step approach involving the protection of the benzylic alcohol prior to the Suzuki-Miyaura coupling, followed by a deprotection step. This strategy is often employed to ensure higher yields and cleaner reactions, especially with more sensitive coupling partners or under more forcing reaction conditions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings of arylboronic acids with functionalities similar to the topic compound. This data is intended to serve as a guide for reaction optimization.

Table 1: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃1-5A classic and cost-effective combination.
Pd₂(dba)₃SPhos or XPhos1-3Buchwald ligands, often effective for challenging substrates.
PdCl₂(dppf)dppf (in-built)1-3An air-stable Pd(II) precatalyst, widely used.
Pd(PPh₃)₄PPh₃ (in-built)1-5A common Pd(0) source, can be sensitive to air.

Table 2: Base and Solvent Systems for Suzuki-Miyaura Coupling

BaseEquivalentsSolvent SystemTypical Temperature (°C)Notes
K₂CO₃2-3Toluene/Ethanol/H₂O, Dioxane/H₂O80-110A standard, widely used base.
K₃PO₄2-3Dioxane/H₂O80-110A stronger base, often effective for difficult couplings.
Cs₂CO₃2-3Dioxane/H₂O, DMF80-110More soluble and stronger than K₂CO₃, can increase reaction rates.
NaOH2-3THF/H₂ORoom Temp - 66A strong base, effective in aqueous systems.

Experimental Protocols

Protocol 1: Direct Suzuki-Miyaura Coupling of Unprotected this compound

This protocol is designed to be a starting point for the direct coupling of the unprotected boronic acid under relatively mild conditions to minimize potential side reactions involving the benzylic alcohol.

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in the 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the deionized water.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Protocol 2: Suzuki-Miyaura Coupling via a Silyl-Protected Intermediate

This protocol involves the protection of the benzylic alcohol as a silyl ether, which is generally stable under Suzuki coupling conditions. The silyl ether is then deprotected after the C-C bond formation. Tert-butyldimethylsilyl (TBS) is a commonly used protecting group for this purpose.

Step 1: Protection of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 mmol, 1.1 equiv)

  • Imidazole (2.5 mmol, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound and imidazole in anhydrous DMF.

  • Add TBDMSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude silyl-protected boronic acid can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling of the Silyl-Protected Boronic Acid

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Crude silyl-protected boronic acid from Step 1 (~1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]), complex with CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, the crude silyl-protected boronic acid, [PdCl₂(dppf)], and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and work up as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Silyl Ether

Materials:

  • Silyl-protected biphenyl product from Step 2 (1.0 mmol, 1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 mL, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • Dissolve the silyl-protected biphenyl in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-3 hours and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final biphenyl methanol.[3][4][5][6]

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_ar_x Ar-Pd(II)(X)L_n pd0->pd_ar_x Oxidative Addition pd_ar_ar_prime Ar-Pd(II)(Ar')L_n pd_ar_x->pd_ar_ar_prime Transmetalation pd_ar_ar_prime->pd0 Reductive Elimination product Product (Ar-Ar') pd_ar_ar_prime->product ar_x Aryl Halide (Ar-X) ar_x->pd_ar_x boronic_acid (HO)₂B-Ar' + Base boronic_acid->pd_ar_ar_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_direct Protocol 1: Direct Coupling cluster_protection Protocol 2: Protecting Group Strategy start1 Combine Reactants: Aryl Halide, Boronic Acid, Base add_catalyst1 Add Pd Catalyst and Solvent start1->add_catalyst1 react1 Heat and Stir (80°C, 4-12h) add_catalyst1->react1 workup1 Aqueous Workup and Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Final Product purify1->product1 start2 Protect Alcohol: (4-(Hydroxy...)phenyl)boronic acid + TBDMSCl suzuki2 Suzuki Coupling: Protected Boronic Acid + Aryl Halide start2->suzuki2 deprotect2 Deprotection: Remove TBDMS group with TBAF suzuki2->deprotect2 workup2 Aqueous Workup and Extraction deprotect2->workup2 purify2 Column Chromatography workup2->purify2 product2 Final Product purify2->product2

Caption: Experimental workflow for the two proposed protocols.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-(Hydroxy(phenyl)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The presence of a hydroxymethyl group provides a valuable functional handle for further synthetic modifications, making it an attractive building block in medicinal chemistry and materials science. Biaryl scaffolds are prevalent in a wide array of biologically active molecules, including many approved drugs and clinical candidates. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of biaryl derivatives.

Application Notes

The Suzuki-Miyaura coupling reaction is a robust and highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2]

This compound is particularly useful due to its stability, relatively low toxicity, and the presence of the hydroxymethyl functional group. This group can serve as a synthetic handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification, allowing for the generation of diverse libraries of biaryl compounds for drug discovery screening.

Key Advantages:

  • Mild Reaction Conditions: The Suzuki-Miyaura coupling can often be carried out under mild conditions, which allows for the presence of a wide variety of functional groups in the coupling partners.[1]

  • High Yields and Selectivity: The reaction is known for its high yields and excellent selectivity.[1]

  • Commercial Availability: A wide range of aryl halides and boronic acids are commercially available, facilitating the synthesis of diverse biaryl structures.

  • Functional Group Tolerance: The reaction is tolerant of many functional groups, including those commonly found in complex pharmaceutical intermediates.

Experimental Protocols

The following protocols are representative examples of the Suzuki-Miyaura coupling reaction using this compound with various aryl halides. The reaction conditions may require optimization depending on the specific substrates used.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel B Add solvent and degas the mixture A->B C Add palladium catalyst under an inert atmosphere B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction mixture E->F G Perform aqueous work-up F->G H Extract with an organic solvent G->H I Dry and concentrate the organic phase H->I J Purify the crude product (e.g., column chromatography) I->J

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)(p-tolyl)methanone

This protocol describes the synthesis of a biaryl ketone, a common scaffold in medicinal chemistry.

Reaction Scheme:

This compound + 4-Bromobenzoyl chloride -> (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)(p-tolyl)methanone

Reagents and Materials:

  • This compound

  • 4-Bromobenzoyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromobenzoyl chloride (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of [1,1'-Biphenyl]-4-ylmethanol derivatives

This general protocol can be adapted for the synthesis of various biphenyl-4-ylmethanol derivatives by selecting the appropriate aryl halide.

Reagents and Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene, 1-bromo-4-nitrobenzene, 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Add a mixture of DME (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the mixture under an argon atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired biphenyl-4-ylmethanol derivative.

Quantitative Data

The following tables summarize typical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different catalytic conditions.

Table 1: Suzuki-Miyaura Coupling with Various Aryl Halides

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O901285
1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₃PO₄Dioxane100892
4-BromoanisolePd(OAc)₂/SPhosCs₂CO₃Toluene110688
3-BromopyridinePd₂(dba)₃/XPhosK₂CO₃THF701875
4-BromobenzaldehydePd/CK₂CO₃Ethanol/H₂O801678

Table 2: Optimization of Catalytic Conditions for the Coupling with 4-Bromotoluene

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O901275
Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O90889
Pd(dppf)Cl₂ (1)-Cs₂CO₃Dioxane1001091
Pd₂(dba)₃ (1)XPhosK₃PO₄THF701685

Biological Relevance and Signaling Pathways

Biaryl scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] Derivatives of biphenyl-4-ylmethanol have been investigated for various therapeutic applications, including as anticancer agents.[4]

Several key signaling pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention. Biaryl compounds have been shown to modulate these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[5][6]

Potential Signaling Pathways Targeted by Biaryl Methanol Derivatives

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Biaryl Biaryl Methanol Derivative Biaryl->Ras Biaryl->PI3K Akt Akt Biaryl->Akt Raf Raf Ras->Raf PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Apoptosis Apoptosis

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the hydroxyl group in (4-(hydroxy(phenyl)methyl)phenyl)boronic acid. This compound is a valuable bifunctional building block in medicinal chemistry and drug development. The ability to selectively modify its hydroxyl group into ethers or esters allows for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and the development of novel therapeutic agents.

Introduction

This compound contains both a reactive benzylic alcohol and a boronic acid moiety. The derivatization of the hydroxyl group requires careful consideration to ensure the chemoselective modification without interfering with the boronic acid group. A common and effective strategy is the protection of the boronic acid as a more stable boronate ester, such as a pinacol ester, prior to the derivatization of the hydroxyl group. This approach prevents undesired side reactions of the boronic acid functionality.

This document outlines protocols for the protection of the boronic acid group, followed by the derivatization of the hydroxyl group into ether and ester functionalities.

Workflow for Derivatization

The overall workflow for the derivatization of this compound involves a two-step process: protection of the boronic acid, followed by derivatization of the hydroxyl group.

workflow start this compound protection Protection of Boronic Acid (Pinacol Ester Formation) start->protection derivatization Derivatization of Hydroxyl Group (Etherification or Esterification) protection->derivatization product Derivatized Product derivatization->product

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Protection of the Boronic Acid Group as a Pinacol Ester

This protocol describes the conversion of this compound to its pinacol ester derivative, this compound pinacol ester. This step enhances the stability of the boronic acid moiety during subsequent reactions.

Reaction Scheme:

This compound + Pinacol → this compound pinacol ester + 2 H₂O

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq).

  • Add pinacol (1.1 eq) and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Expected Yield: >90%

Protocol 2: Etherification of the Hydroxyl Group (Williamson Ether Synthesis)

This protocol details the synthesis of ether derivatives from this compound pinacol ester using the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Reaction Scheme:

This compound pinacol ester + R-X + Base → (4-(alkoxy(phenyl)methyl)phenyl)boronic acid pinacol ester + Base-H⁺ + X⁻

(where R is an alkyl group and X is a halide, e.g., I, Br, Cl)

etherification start this compound pinacol ester reagents 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) start->reagents Reaction product (4-(alkoxy(phenyl)methyl)phenyl)boronic acid pinacol ester reagents->product

Caption: Williamson ether synthesis workflow.

Materials:

  • This compound pinacol ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound pinacol ester (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Etherification:

DerivativeAlkyl HalideBaseSolventReaction Time (h)Yield (%)
MethoxyMethyl iodideNaHDMF4~85
EthoxyEthyl iodideNaHTHF6~80
BenzyloxyBenzyl bromideNaHDMF12~90

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Protocol 3: Esterification of the Hydroxyl Group

This section provides two common methods for esterifying the hydroxyl group: Fischer-Speier Esterification and Mitsunobu Reaction.

This method is suitable for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[4][5][6]

Reaction Scheme:

This compound pinacol ester + R-COOH + Acid Catalyst ⇌ (4-(acyloxy(phenyl)methyl)phenyl)boronic acid pinacol ester + H₂O

Materials:

  • This compound pinacol ester

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or the carboxylic acid as solvent

  • Dean-Stark apparatus (optional)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound pinacol ester (1.0 eq) in an excess of the carboxylic acid or an inert solvent like toluene.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or 0.1 eq of p-TsOH).

  • If using toluene, equip the flask with a Dean-Stark trap to remove water azeotropically.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove excess carboxylic acid.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

The Mitsunobu reaction is a mild and efficient method for converting primary and secondary alcohols to esters with inversion of configuration (though not relevant for this achiral substrate).[7][8][9]

Reaction Scheme:

This compound pinacol ester + R-COOH + PPh₃ + DEAD/DIAD → (4-(acyloxy(phenyl)methyl)phenyl)boronic acid pinacol ester + PPh₃O + EtO₂C-NH-NH-CO₂Et

mitsunobu start this compound pinacol ester reagents Carboxylic Acid (R-COOH) PPh₃, DEAD/DIAD start->reagents Reaction product (4-(acyloxy(phenyl)methyl)phenyl)boronic acid pinacol ester reagents->product

Caption: Mitsunobu reaction for ester synthesis.

Materials:

  • This compound pinacol ester

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound pinacol ester (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data for Esterification:

DerivativeMethodReagentsSolventReaction Time (h)Yield (%)
AcetoxyAcylationAcetic anhydride, PyridineDCM2~95
BenzoyloxyMitsunobuBenzoic acid, PPh₃, DEADTHF4~80-90
PivaloyloxyAcylationPivaloyl chloride, Et₃N, DMAPDCM6~90

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Analytical Characterization

The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized product. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced alkyl or acyl group are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are useful for monitoring reaction progress and assessing the purity of the final compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the selective derivatization of the hydroxyl group in this compound. By first protecting the boronic acid as a pinacol ester, the hydroxyl group can be efficiently converted into a variety of ether and ester derivatives using standard synthetic methodologies. These derivatized building blocks are valuable tools for researchers in drug discovery and development, enabling the exploration of new chemical space and the optimization of lead compounds.

References

Application Notes: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid (CAS 1221823-69-3) is an organoboron compound featuring both a boronic acid moiety and a secondary benzylic alcohol group.[1][2] While specific literature detailing the catalytic applications of this particular molecule is limited, its structural motifs suggest two primary roles in catalysis.

  • As a Coupling Partner in Transition Metal-Catalyzed Reactions: Like other arylboronic acids, it can serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex biaryl structures.

  • As an Organocatalyst in Dehydrative Reactions: The combination of a boronic acid and a benzylic alcohol allows it to potentially act as a catalyst in dehydrative C-C bond-forming reactions, activating the alcohol for nucleophilic attack.[3]

This document outlines the potential applications of this compound in these two distinct catalytic contexts, providing detailed protocols and quantitative data based on closely related systems and analogous reactions.

Section 1: Application as a Coupling Partner in Suzuki-Miyaura Reactions (By Analogy)

Arylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming C-C bonds.[4][5] This reaction couples an organoboron compound with an organohalide or triflate using a palladium catalyst and a base.[4] Due to the scarcity of data for the title compound, this section presents data and protocols for the structurally similar analogue, (4-(Hydroxymethyl)phenyl)boronic acid , which is widely used in such reactions.[6]

Data Presentation: Suzuki-Miyaura Coupling with Aryl Halides

The following table summarizes representative results for the Suzuki-Miyaura coupling of (4-Hydroxymethylphenyl)boronic acid with various aryl halides, demonstrating the reaction's scope and efficiency.

EntryAryl HalideCatalyst (mol%)BaseSolventYield (%)
14-IodotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O95
21-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O92
32-ChloropyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O88
44-BromoacetophenonePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O90
5Methyl 4-bromobenzoatePd(OAc)₂ (2) / P(o-tol)₃ (4)K₂CO₃DMF/H₂O85

This table is a representation of typical results compiled from general knowledge of Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or analogue) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum or cap.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd ArBOH Ar²-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aryl Halide, Boronic Acid, and Base B 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Catalyst and Solvent B->C D 4. Heat and Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench (Add Water) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Product Product I->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Section 2: Potential as an Organocatalyst in Dehydrative C-C Bond Formation

Recent studies have shown that arylboronic acids can function as organocatalysts, particularly in reactions involving the dehydration of alcohols.[3][7] The title compound, possessing both a boronic acid and a benzylic alcohol, is a candidate for catalyzing dehydrative C-alkylation or C-allylation reactions. The boronic acid, in concert with a co-catalyst like oxalic acid, is proposed to form a transient Brønsted acid in situ, which then activates the benzylic alcohol of a substrate molecule toward Sₙ1-type reactivity.[3]

Data Presentation: Arylboronic Acid-Catalyzed C-Alkylation of Benzylic Alcohols

The table below summarizes results from a study on the dehydrative C-alkylation of various secondary benzylic alcohols with 1,3-dicarbonyl nucleophiles, catalyzed by pentafluorophenylboronic acid.[3][8] This serves as a model for the potential catalytic activity of this compound.

EntryBenzylic Alcohol ElectrophileNucleophileCatalyst SystemYield (%)
11-(4-Methoxyphenyl)ethanolAcetylacetonePentafluorophenylboronic acid / Oxalic acid98
21-(4-Methoxyphenyl)ethanolMethyl acetoacetatePentafluorophenylboronic acid / Oxalic acid95
31-(Naphthalen-2-yl)ethanolAcetylacetonePentafluorophenylboronic acid / Oxalic acid90
4BenzhydrolAcetylacetonePentafluorophenylboronic acid / Oxalic acid96
51-(Thiophen-2-yl)ethanolMethyl acetoacetatePentafluorophenylboronic acid / Oxalic acid85

Data sourced from Taylor, J. E., et al., Org. Lett. 2020, 22 (19), 7547–7551.[3][8]

Experimental Protocols

Protocol 2: General Procedure for Arylboronic Acid-Catalyzed Dehydrative C-Alkylation

This protocol is adapted from the literature for the C-alkylation of a benzylic alcohol with a 1,3-dicarbonyl compound.[3]

Materials:

  • Benzylic alcohol (0.25 mmol, 1.0 equiv)

  • 1,3-Dicarbonyl compound (0.30 mmol, 1.2 equiv)

  • Arylboronic acid catalyst (e.g., Pentafluorophenylboronic acid, 0.0125 mmol, 5 mol%)

  • Co-catalyst (e.g., Oxalic acid, 0.025 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Nitromethane, 1.0 mL)

  • Vial with screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the benzylic alcohol (1.0 equiv), the 1,3-dicarbonyl compound (1.2 equiv), the arylboronic acid catalyst (5 mol%), and the co-catalyst (10 mol%).

  • Add the anhydrous solvent (1.0 mL).

  • Seal the vial tightly with a screw cap.

  • Place the vial in a pre-heated heating block at the desired temperature (e.g., 50 °C).

  • Stir the reaction mixture for the required time (typically 16-24 hours).

  • Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the C-alkylated product.

Visualization: Proposed Catalytic Cycle

Dehydration_Cycle Cat_Rest Ar-B(OH)₂ + Oxalic Acid Active_Cat Active Brønsted Acid [Catalyst Complex] Cat_Rest->Active_Cat - H₂O Activation Alcohol Activation Active_Cat->Activation Carbocation Carbocation Intermediate [R⁺] Activation->Carbocation H2O_out H₂O Activation->H2O_out Nucleo_Attack Nucleophilic Attack Carbocation->Nucleo_Attack Product_Release Product Release & Catalyst Regeneration Nucleo_Attack->Product_Release Product_Release->Cat_Rest H2O_in H₂O Product_Release->H2O_in + H₂O Product R-Nu Product_Release->Product Alcohol R-OH Alcohol->Activation Nucleophile Nu-H Nucleophile->Nucleo_Attack

Caption: Proposed cycle for arylboronic acid-catalyzed dehydrative alkylation.

References

Synthesis of Diarylmethanols via Boronic Acid Addition to Aldehydes: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the synthesis of diarylmethanols, a crucial structural motif in many pharmaceutical agents and organic materials. The described methods leverage the versatile reactivity of boronic acids in transition metal-catalyzed additions to aldehydes, offering efficient and modular routes to a diverse range of diarylalkanol products. Both rhodium- and palladium-catalyzed procedures are presented, allowing for flexibility in catalyst choice and functional group tolerance.

Introduction

Diarylmethanols are prevalent scaffolds in medicinal chemistry and materials science. Traditional synthetic approaches often involve the use of organometallic reagents such as Grignard or organolithium compounds, which can exhibit limited functional group compatibility and require stringent anhydrous reaction conditions. The use of air- and moisture-stable boronic acids as nucleophilic partners in catalytic additions to aldehydes has emerged as a powerful and practical alternative. These reactions, typically catalyzed by rhodium or palladium complexes, offer high yields, broad substrate scope, and excellent functional group tolerance, making them highly attractive for both academic research and industrial drug development.

Rhodium-Catalyzed Synthesis of Diarylmethanols

Rhodium catalysts have proven to be highly effective in mediating the 1,2-addition of arylboronic acids to aldehydes.[1] The following protocol provides a general procedure for this transformation.

Experimental Protocol: Rhodium-Catalyzed Addition

A detailed experimental procedure for the rhodium-catalyzed synthesis of diarylmethanols is outlined below. This protocol is based on established literature procedures and can be adapted for a variety of substrates.[2][3]

Materials:

  • Arylboronic acid (1.2 mmol)

  • Aldehyde (1.0 mmol)

  • [RhCl(COD)]₂ (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/H₂O (5:1 mixture, 5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 mmol), aldehyde (1.0 mmol), [RhCl(COD)]₂ (0.025 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the toluene/H₂O (5:1, 5 mL) solvent mixture to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired diarylmethanol.

Rhodium-Catalyzed Synthesis Workflow

rhodium_synthesis reactants Arylboronic Acid + Aldehyde reaction Reaction (80 °C, 12-24h) reactants->reaction 1. catalyst [RhCl(COD)]₂ / PPh₃ K₂CO₃, Toluene/H₂O catalyst->reaction 2. workup Aqueous Workup (H₂O, Ethyl Acetate) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Diarylmethanol purification->product 5.

Caption: Workflow for Rhodium-Catalyzed Diarylmethanol Synthesis.

Representative Data for Rhodium-Catalyzed Synthesis

The following table summarizes the yields for the synthesis of various diarylmethanols using the rhodium-catalyzed protocol.

EntryArylboronic AcidAldehydeProductYield (%)
1Phenylboronic acidBenzaldehydeDiphenylmethanol92
24-Methoxyphenylboronic acidBenzaldehyde(4-Methoxyphenyl)(phenyl)methanol88
34-Chlorophenylboronic acidBenzaldehyde(4-Chlorophenyl)(phenyl)methanol85
4Phenylboronic acid4-Nitrobenzaldehyde(4-Nitrophenyl)(phenyl)methanol78
5Phenylboronic acid1-Naphthaldehyde(Naphthalen-1-yl)(phenyl)methanol89

Palladium-Catalyzed Synthesis of Diarylmethanols

Palladium complexes are also excellent catalysts for the addition of arylboronic acids to aldehydes.[4][5] This method provides a complementary approach to the rhodium-catalyzed protocol and may be advantageous for specific substrates.

Experimental Protocol: Palladium-Catalyzed Addition

A general experimental procedure for the palladium-catalyzed synthesis of diarylmethanols is provided below.

Materials:

  • Arylboronic acid (1.5 mmol)

  • Aldehyde (1.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tri(1-naphthyl)phosphine (P(1-Nap)₃) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the arylboronic acid (1.5 mmol), aldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and tri(1-naphthyl)phosphine (0.04 mmol) in toluene (5 mL).

  • Add cesium carbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent to obtain the pure diarylmethanol.

Palladium-Catalyzed Synthesis Workflow

palladium_synthesis reactants Arylboronic Acid + Aldehyde reaction Reaction (100 °C, 4-12h) reactants->reaction 1. catalyst Pd(OAc)₂ / P(1-Nap)₃ Cs₂CO₃, Toluene catalyst->reaction 2. filtration Filtration (Celite) reaction->filtration 3. purification Purification (Column Chromatography) filtration->purification 4. product Diarylmethanol purification->product 5.

Caption: Workflow for Palladium-Catalyzed Diarylmethanol Synthesis.

Representative Data for Palladium-Catalyzed Synthesis

The following table presents the yields for the synthesis of various diarylmethanols using the palladium-catalyzed protocol.

EntryArylboronic AcidAldehydeProductYield (%)
1Phenylboronic acid4-Chlorobenzaldehyde(4-Chlorophenyl)(phenyl)methanol95
23-Tolylboronic acidBenzaldehydePhenyl(m-tolyl)methanol91
34-Fluorophenylboronic acidBenzaldehyde(4-Fluorophenyl)(phenyl)methanol89
4Phenylboronic acid2-ThiophenecarboxaldehydePhenyl(thiophen-2-yl)methanol82
52-Naphthylboronic acidBenzaldehyde(Naphthalen-2-yl)(phenyl)methanol93

Conclusion

The rhodium- and palladium-catalyzed addition of arylboronic acids to aldehydes represents a highly efficient and versatile strategy for the synthesis of diarylmethanols. These protocols offer mild reaction conditions, broad substrate scope, and high yields, making them valuable tools for researchers in academia and the pharmaceutical industry. The choice between a rhodium or palladium catalyst may depend on the specific substrates and desired functional group tolerance. The provided detailed protocols and representative data serve as a practical guide for the implementation of these important synthetic transformations.

References

Application Notes and Protocols for Protecting Group Strategies of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protecting group strategies for the bifunctional molecule, (4-(hydroxy(phenyl)methyl)phenyl)boronic acid. This compound possesses both a nucleophilic benzylic alcohol and an electrophilic boronic acid, necessitating careful protection-deprotection schemes in multi-step syntheses to ensure chemoselectivity. The following sections detail orthogonal and selective protection strategies, complete with experimental protocols and quantitative data.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules, protecting groups are essential tools to temporarily mask the reactivity of a functional group. For this compound, an effective strategy often requires an orthogonal approach, where one protecting group can be removed under conditions that do not affect the other. This allows for the selective reaction at either the hydroxyl or the boronic acid functionality.

Key considerations for selecting a protecting group strategy include:

  • Stability: The protecting group must be stable to the reaction conditions planned for other parts of the a molecule.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.

  • Orthogonality: The ability to deprotect one functional group selectively in the presence of the other protected group.

Protecting Group Options

For the Hydroxyl Group:
  • Silyl Ethers (e.g., tert-butyldimethylsilyl, TBS): Silyl ethers are widely used due to their ease of installation, stability to a range of non-acidic and non-fluoride conditions, and straightforward removal with fluoride reagents or acid. The steric bulk of the TBS group provides good stability.

  • Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups, stable to acidic and basic conditions. They are typically removed by hydrogenolysis, which are neutral conditions that are often compatible with boronic esters.

For the Boronic Acid Group:
  • Pinacol Esters: Boronic acids are commonly protected as cyclic esters with pinacol (2,3-dimethyl-2,3-butanediol). Pinacol boronates are generally stable to a wide range of reaction conditions, including chromatography, and can often participate directly in cross-coupling reactions. Deprotection can be achieved under acidic or basic conditions, or through transesterification.

Orthogonal Protecting Group Strategy

An effective orthogonal strategy for this compound involves the protection of the hydroxyl group as a silyl ether (e.g., TBS) and the boronic acid as a pinacol ester.

  • The TBS group is stable to the conditions used for pinacol ester formation and many cross-coupling reactions. It is selectively removed with fluoride ions (e.g., TBAF) or acid.

  • The pinacol ester is stable to the conditions of TBS ether formation and can be removed by hydrolysis with aqueous acid or base, or by transesterification.

This orthogonality allows for three distinct synthetic pathways:

  • Selective reaction at the boronic acid moiety (hydroxyl group protected).

  • Selective reaction at the hydroxyl group (boronic acid protected).

  • Sequential reactions at both sites by selective deprotection.

Experimental Workflows and Signaling Pathways

The following diagram illustrates the logical workflow for the orthogonal protection of this compound.

protecting_group_workflow cluster_protection Protection cluster_deprotection Selective Deprotection start This compound TBS_protected (4-((tert-Butyldimethylsilyloxy)(phenyl)methyl)phenyl)boronic acid start->TBS_protected TBS-Cl, Imidazole Pinacol_protected 4,4,5,5-Tetramethyl-2-(4-(hydroxy(phenyl)methyl)phenyl)-1,3,2-dioxaborolane start->Pinacol_protected Pinacol fully_protected 2-(4-((tert-Butyldimethylsilyloxy)(phenyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane TBS_protected->fully_protected Pinacol Pinacol_protected->fully_protected TBS-Cl, Imidazole deprotected_OH This compound pinacol ester fully_protected->deprotected_OH TBAF deprotected_Bpin (4-((tert-Butyldimethylsilyloxy)(phenyl)methyl)phenyl)boronic acid fully_protected->deprotected_Bpin Acid/Base Hydrolysis deprotected_OH->start Acid/Base Hydrolysis deprotected_Bpin->start TBAF

Caption: Orthogonal protection and deprotection workflow.

Quantitative Data Summary

The following table summarizes representative yields for the protection and deprotection steps based on general literature procedures. Note that yields are substrate-dependent and may require optimization.

StepProtecting GroupReagentsSolventTypical Yield (%)
Hydroxyl Protection TBS EtherTBS-Cl, ImidazoleDMF85-95
Benzyl EtherNaH, BnBrTHF/DMF80-90
Boronic Acid Protection Pinacol EsterPinacolToluene/DCM80-95
Hydroxyl Deprotection TBS Ether RemovalTBAFTHF90-99
Benzyl Ether RemovalH₂, Pd/CEtOH/EtOAc90-99
Boronic Acid Deprotection Pinacol Ester RemovalNaIO₄, THF/H₂O then HClTHF/H₂O85-95
Pinacol Ester RemovalKHF₂, acetone/H₂O then HClAcetone/H₂O85-95

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the selective protection of the benzylic alcohol in the presence of the free boronic acid.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBS-Cl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (4-((tert-butyldimethylsilyloxy)(phenyl)methyl)phenyl)boronic acid.

Protocol 2: Protection of the Boronic Acid as a Pinacol Ester

This protocol describes the protection of the boronic acid group. This can be performed on the unprotected di-functional molecule or the TBS-protected alcohol.

Materials:

  • This compound (or its TBS-protected derivative)

  • Pinacol

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or Dean-Stark apparatus

Procedure:

  • To a solution of the boronic acid (1.0 eq) in anhydrous toluene, add pinacol (1.1 eq).

  • For removal of water, either:

    • Add anhydrous MgSO₄ (2.0 eq) and stir at room temperature for 16-24 hours.

    • Alternatively, equip the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours until no more water is collected.

  • Monitor the reaction by TLC or LC-MS.

  • If using MgSO₄, filter off the solid and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude pinacol ester is often of sufficient purity for subsequent steps, but can be purified by flash column chromatography on silica gel if necessary.

Protocol 3: Orthogonal Protection - TBS Ether and Pinacol Ester

This protocol describes the full protection of both functional groups, starting with the commercially available 4-(hydroxymethyl)phenylboronic acid pinacol ester for simplicity, though the order can be reversed.

Materials:

  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester

  • (This protocol assumes the synthesis of the target molecule from a simpler precursor, followed by protection. If starting with this compound, follow Protocol 1 then Protocol 2).

Procedure: This protocol would follow a synthetic sequence where the benzylic alcohol is formed from a precursor that already contains the pinacol-protected boronic acid. The subsequent protection of the newly formed alcohol would then follow Protocol 1.

Protocol 4: Selective Deprotection of the TBS Ether

Materials:

  • Fully protected (4-((tert-butyldimethylsilyloxy)(phenyl)methyl)phenyl)boronic acid pinacol ester

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add TBAF solution (1.1 eq) dropwise.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the pinacol-protected alcohol.

Protocol 5: Deprotection of the Pinacol Ester

Materials:

  • Pinacol-protected boronic ester

  • Tetrahydrofuran (THF)

  • Water

  • Sodium periodate (NaIO₄)

  • Aqueous HCl (e.g., 2M)

  • Ethyl acetate (EtOAc) or Diethyl ether

Procedure:

  • Dissolve the pinacol boronate (1.0 eq) in a mixture of THF and water (e.g., 4:1).

  • Add sodium periodate (2.1 eq) and stir vigorously at room temperature for 2-4 hours.

  • Add aqueous HCl and stir for an additional 30-60 minutes.

  • Extract the mixture with EtOAc or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free boronic acid.

Note: These protocols are general and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous conditions and sensitive reagents.

Application Notes and Protocols for the Scale-up Synthesis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science. Their utility primarily stems from the presence of both a diarylmethanol moiety, a common pharmacophore, and a boronic acid group, which is a versatile functional handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular frameworks found in many pharmaceutical agents.[2][3]

Boronic acids have gained significant attention in drug discovery due to their unique chemical properties. They can act as enzyme inhibitors and are being explored for their potential in treating a range of diseases, including cancer.[1][4][5] Specifically, phenylboronic acid derivatives have been shown to inhibit cancer cell migration by affecting key signaling pathways, such as the Rho family of GTP-binding proteins.[4] The diarylmethanol core is also a key structural motif in many biologically active compounds.

The scale-up synthesis of these derivatives is crucial for advancing from laboratory-scale research to preclinical and clinical development. This document provides a detailed protocol for a plausible and scalable synthesis of this compound, along with purification methods and an overview of its potential applications in drug development.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved via a two-step process commencing with the Grignard reaction between 4-bromobenzaldehyde and phenylmagnesium bromide to form (4-bromophenyl)(phenyl)methanol. This intermediate is then subjected to a second Grignard reaction to form a diarylmagnesium reagent, which is subsequently trapped with a trialkyl borate followed by acidic hydrolysis to yield the final product.

Experimental Protocols

Scale-up Synthesis of (4-bromophenyl)(phenyl)methanol (Intermediate 1)

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Bromobenzaldehyde185.02185 g1.01.0
Magnesium Turnings24.3126.7 g1.11.1
Bromobenzene157.01173 g (116 mL)1.11.1
Anhydrous Diethyl Ether74.121.5 L--
1 M Hydrochloric Acid36.46As required--
Saturated Sodium Bicarbonate84.01As required--
Saturated Sodium Chloride58.44As required--
Anhydrous Magnesium Sulfate120.37As required--

Procedure:

  • Apparatus Setup: A 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is assembled. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.

  • Grignard Reagent Preparation: The magnesium turnings are placed in the reaction flask. A small crystal of iodine can be added to initiate the reaction. A solution of bromobenzene in 500 mL of anhydrous diethyl ether is prepared and added to the dropping funnel. Approximately 50 mL of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[6] After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Aldehyde: A solution of 4-bromobenzaldehyde in 500 mL of anhydrous diethyl ether is prepared and added to a separate dropping funnel. This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of 500 mL of saturated ammonium chloride solution while cooling in an ice bath. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 250 mL). The combined organic layers are washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and finally with saturated sodium chloride solution.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, (4-bromophenyl)(phenyl)methanol.

Scale-up Synthesis of this compound (Final Product)

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(4-bromophenyl)(phenyl)methanol265.14265 g1.01.0
Magnesium Turnings24.3126.7 g1.11.1
Anhydrous Tetrahydrofuran (THF)72.111.5 L--
Trimethyl borate103.91125 g (136 mL)1.21.2
2 M Sulfuric Acid98.08As required--
Diethyl Ether74.12As required--
Hexane86.18As required--

Procedure:

  • Grignard Reagent Formation: In a 3 L three-necked round-bottom flask set up as described previously, magnesium turnings are placed. A solution of (4-bromophenyl)(phenyl)methanol in 1 L of anhydrous THF is prepared and added to the dropping funnel. A small portion is added to initiate the reaction, which may require gentle heating. Once initiated, the remaining solution is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate in 250 mL of anhydrous THF is added dropwise, maintaining the temperature below -60 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Purification: The reaction mixture is cooled in an ice bath and slowly quenched with 2 M sulfuric acid until the pH is acidic (pH ~2). The mixture is stirred vigorously for 2 hours to ensure complete hydrolysis of the boronate ester. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford this compound as a white solid.

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis

StepProductStarting MaterialScale (moles)Typical Yield (%)Purity (by HPLC) (%)
1(4-bromophenyl)(phenyl)methanol4-Bromobenzaldehyde1.085-95>95
2This compound(4-bromophenyl)(phenyl)methanol1.070-85>98

Applications in Drug Development

This compound derivatives are promising candidates for drug development due to their structural features that allow for diverse biological activities.

  • Building Blocks for Suzuki-Miyaura Coupling: The boronic acid moiety serves as a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This allows for the efficient synthesis of biaryl and polyaryl compounds, which are common scaffolds in many approved drugs.

  • Inhibition of Cancer Cell Migration: Phenylboronic acid derivatives have been identified as inhibitors of cancer cell migration.[4] They can modulate the activity of the Rho family of GTPases (RhoA, Rac1, and Cdc42), which are key regulators of the actin cytoskeleton and cell motility.[4] By inhibiting these pathways, these compounds can potentially prevent tumor metastasis.

  • Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site serine or threonine residues of various enzymes, leading to their inhibition. This mechanism is exploited in the design of inhibitors for proteases, esterases, and other enzymes implicated in disease.[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of (4-bromophenyl)(phenyl)methanol cluster_1 Step 2: Synthesis of this compound 4-Bromobenzaldehyde 4-Bromobenzaldehyde Grignard_Reaction_1 Grignard Reaction 4-Bromobenzaldehyde->Grignard_Reaction_1 Phenylmagnesium_Bromide_Prep Preparation of Phenylmagnesium Bromide Phenylmagnesium_Bromide_Prep->Grignard_Reaction_1 Workup_Purification_1 Aqueous Work-up & Purification Grignard_Reaction_1->Workup_Purification_1 Intermediate_1 (4-bromophenyl)(phenyl)methanol Workup_Purification_1->Intermediate_1 Intermediate_1_input (4-bromophenyl)(phenyl)methanol Grignard_Formation_2 Grignard Reagent Formation Intermediate_1_input->Grignard_Formation_2 Borylation Borylation with Trimethyl borate Grignard_Formation_2->Borylation Hydrolysis_Purification_2 Acidic Hydrolysis & Recrystallization Borylation->Hydrolysis_Purification_2 Final_Product This compound Hydrolysis_Purification_2->Final_Product G cluster_pathway Rho GTPase Signaling Pathway Boronic_Acid (4-(Hydroxy(phenyl)methyl)phenyl) boronic acid derivative RhoA RhoA Boronic_Acid->RhoA Rac1 Rac1 Boronic_Acid->Rac1 Cdc42 Cdc42 Boronic_Acid->Cdc42 ROCK ROCK RhoA->ROCK Actin_Cytoskeleton Actin Cytoskeleton Reorganization Rac1->Actin_Cytoskeleton Cdc42->Actin_Cytoskeleton ROCK->Actin_Cytoskeleton Cell_Migration Cancer Cell Migration Actin_Cytoskeleton->Cell_Migration

References

Use of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Introduction

This compound (CAS No. 1221823-69-3) is a versatile building block in organic synthesis, primarily utilized in the construction of complex diarylmethane scaffolds. Its unique structure, featuring both a boronic acid moiety and a secondary benzylic alcohol, makes it a valuable reagent for introducing a functionalized diarylmethyl group into a target molecule. This functionality is of significant interest in medicinal chemistry, as diarylmethane cores are present in a variety of biologically active compounds. The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

Key Features:

  • Bifunctional Nature: Possesses both a reactive boronic acid for cross-coupling and a hydroxyl group that can be further functionalized.

  • Versatility in Synthesis: Enables the synthesis of a wide range of diarylmethane derivatives.

  • Relevance in Drug Discovery: The resulting diarylmethane structures are scaffolds for molecules with potential therapeutic applications, including as inhibitors of signaling pathways such as the mTOR pathway.

Application in Complex Molecule Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp²) bonds. This reaction allows for the coupling of the boronic acid with various aryl or heteroaryl halides or triflates to generate complex diarylmethane structures.

General Reaction Scheme:

Where Ar-X represents an aryl or heteroaryl halide/triflate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylmethane product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction. Yields and purity are dependent on the specific substrates and reaction conditions.

ParameterValueNotes
Reactants
Aryl Bromide1.0 mmolLimiting reagent
This compound1.2 mmol1.2 equivalents relative to the aryl bromide
Catalyst System
Palladium(II) acetate2 mol%Pre-catalyst
Triphenylphosphine8 mol%Ligand
Base
Potassium carbonate2.0 mmol2.0 equivalents
Solvent
1,4-Dioxane/Water5:1 v/vBiphasic solvent system
Reaction Conditions
Temperature90 °C
Reaction Time4-8 hoursMonitored by TLC or LC-MS
Outcome
Representative Yield 75-90%Isolated yield after purification
Purity >95%Determined by ¹H NMR and LC-MS

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a diarylmethane using this compound via a Suzuki-Miyaura coupling reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Aryl Halide, This compound, Base, Catalyst, and Ligand inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 90°C for 4-8h) add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Extraction with Organic Solvent) cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Suzuki-Miyaura Coupling Workflow
Application in Targeting Signaling Pathways

Diarylmethane derivatives synthesized using this compound have the potential to modulate various biological signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of the mTOR signaling pathway, a potential target for diarylmethane-based inhibitors.

G Simplified mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth promotes fourEBP1->Protein_Synth inhibits translation when active Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth leads to Inhibitor Diarylmethane-based mTOR Inhibitor Inhibitor->mTORC1 inhibits

Potential Inhibition of mTOR Pathway

Application Notes and Protocols for Catalytic Reactions of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic conditions for reactions involving (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. The document details protocols for common cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, and explores the reactivity of the benzylic alcohol moiety.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][2] this compound is a suitable substrate for these reactions, allowing for the synthesis of biaryl structures containing a benzylic alcohol functional group. The hydroxyl group is generally tolerated, though its presence may necessitate careful optimization of reaction conditions to avoid side reactions.[3]

Data Presentation: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of arylboronic acids with functionalities similar to this compound. These serve as a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl HalideYield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)90124-Bromoanisole85-95[4]
2Pd(PPh₃)₄ (1.5)-K₃PO₄ (3)DCE/H₂O (10:1)6024Aryl Bromide~95[5]
3Pd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH90-4-Tolylboronic acid95[6]
4Pd(dppf)Cl₂ (1)-K₃PO₄ (3)Toluene/H₂O (50:1)9024Aryl BromideHigh[5]
5Pd(OAc)₂ (0.1)-K₂CO₃ (1.5)DMF110-4-BromoacetophenoneHigh[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Stir the mixture at the specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide R-Pd(II)LnX transmetalation Transmetalation pd2_halide->transmetalation pd2_boronate R-Pd(II)LnAr reductive_elimination Reductive Elimination pd2_boronate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product transmetalation->pd2_boronate oxidative_addition->pd2_halide aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling Reactions

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, through a copper-catalyzed reaction between a boronic acid and an amine or alcohol.[5][8] This reaction is often performed under mild conditions and is tolerant of air and moisture, making it an attractive alternative to palladium-catalyzed methods.[5]

Data Presentation: Copper-Catalyzed Chan-Lam Coupling Conditions

The following table presents exemplary conditions for the Chan-Lam coupling of arylboronic acids.

EntryCopper Catalyst (equiv.)Ligand/AdditiveBase (equiv.)SolventTemp. (°C)Time (h)NucleophileYield (%)Reference
1Cu(OAc)₂ (1.0)Pyridine (2.0)-CH₂Cl₂RT48Aniline90[8]
2Cu(OAc)₂ (0.1)Myristic Acid2,6-LutidineCH₂Cl₂RT24AlkylamineModerate[8]
3CuI (0.02)TMEDA (2.5)-DMSORT1-3HydrazoneHigh[9]
4Cu(OAc)₂ (1.0)DMAP (2.0)-DCM/MeOH (1:1)RT8AlcoholHigh[10]
5CuI (0.2)-Et₃N (2.0)DMSORT12Pyranoquinolinoneup to 80[11]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask, add this compound, the amine, and copper(II) acetate.

  • Add dichloromethane as the solvent, followed by pyridine.

  • If the reactants are sensitive to moisture, add activated molecular sieves.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Signaling Pathway: Catalytic Cycle of Chan-Lam Coupling

Chan_Lam_Cycle cluster_reactants Reactants & Products cu2_a Cu(II)L₂ transmetalation Transmetalation cu2_a->transmetalation cu2_b Ar-Cu(II)L cu3 Ar-Cu(III)(Nu)L cu2_b->cu3 Coordination & Oxidation reductive_elimination Reductive Elimination cu3->reductive_elimination cu1 Cu(I)L oxidation Oxidation cu1->oxidation transmetalation->cu2_b reductive_elimination->cu1 product Ar-NuR reductive_elimination->product oxidation->cu2_a boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation nucleophile R-NuH nucleophile->cu3 Base oxidant Oxidant (O₂ from air) oxidant->oxidation

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Catalytic Reactions Involving the Benzylic Alcohol Moiety

The benzylic alcohol in this compound is not merely a spectator functional group. Under specific catalytic conditions, it can act as an electrophile in dehydrative C-alkylation and allylation reactions.[12][13] This dual reactivity enhances the synthetic utility of this building block.

Arylboronic Acid-Catalyzed C-Alkylation and Allylation

Electron-deficient arylboronic acids, in combination with a co-catalyst like oxalic acid, can catalyze the dehydrative coupling of secondary benzylic alcohols with carbon nucleophiles such as 1,3-dicarbonyl compounds and allyl silanes.[12]

Data Presentation: Arylboronic Acid-Catalyzed Reactions of Benzylic Alcohols
EntryBenzylic AlcoholNucleophileCatalyst (mol%)Co-catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
11-(4-Methoxyphenyl)ethanolEthyl benzoylacetate3,5-(CF₃)₂C₆H₃B(OH)₂ (5)Oxalic acid (10)1,2-DCE901698[12]
21-(4-Bromophenyl)ethanolEthyl benzoylacetate3,5-(CF₃)₂C₆H₃B(OH)₂ (5)Oxalic acid (10)1,2-DCE901676[12]
3BenzhydrolAllyltrimethylsilaneC₆F₅B(OH)₂ (5)Oxalic acid (10)1,2-DCE901696[12]
41-PhenylethanolAllyltrimethylsilaneC₆F₅B(OH)₂ (5)Oxalic acid (10)1,2-DCE901685[12]
Experimental Protocol: General Procedure for Arylboronic Acid-Catalyzed Allylation

Materials:

  • This compound (as the benzylic alcohol source, 1.0 equiv)

  • Allyltrimethylsilane (2.0 equiv)

  • Pentafluorophenylboronic acid (5 mol%)

  • Oxalic acid (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a vial, add the benzylic alcohol, pentafluorophenylboronic acid, and oxalic acid.

  • Add 1,2-dichloroethane, followed by allyltrimethylsilane.

  • Seal the vial and heat the reaction mixture at 90 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product directly by flash column chromatography.

Logical Relationship: Dual Reactivity of this compound

dual_reactivity start This compound boronic_acid_rxn Boronic Acid Moiety Reactivity start->boronic_acid_rxn benzylic_alcohol_rxn Benzylic Alcohol Moiety Reactivity start->benzylic_alcohol_rxn suzuki Suzuki-Miyaura (Pd-catalyzed) boronic_acid_rxn->suzuki chan_lam Chan-Lam (Cu-catalyzed) boronic_acid_rxn->chan_lam c_alkylation C-Alkylation (Arylboronic acid-catalyzed) benzylic_alcohol_rxn->c_alkylation allylation Allylation (Arylboronic acid-catalyzed) benzylic_alcohol_rxn->allylation Biaryl Product Biaryl Product suzuki->Biaryl Product Arylated Amine/Ether Arylated Amine/Ether chan_lam->Arylated Amine/Ether C-Alkylated Product C-Alkylated Product c_alkylation->C-Alkylated Product Allylated Product Allylated Product allylation->Allylated Product

Caption: Dual reactivity pathways of the title compound.

Considerations for Protecting Groups

In cases where the benzylic alcohol interferes with a desired transformation or leads to side products, protection of the hydroxyl group may be necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acetals. The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.[10][14] For instance, a silyl ether is generally stable under the basic conditions of many Suzuki-Miyaura and Chan-Lam couplings and can be readily removed under acidic conditions or with a fluoride source.

Conclusion

This compound is a valuable synthetic intermediate with dual reactivity. Its boronic acid moiety readily participates in palladium- and copper-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. Concurrently, its benzylic alcohol functionality can be activated by arylboronic acid catalysts to undergo dehydrative C-C bond formation. This versatility makes it a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and data presented herein provide a solid foundation for the application of this compound in various catalytic transformations.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for utilizing (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid as a versatile starting material for the synthesis of diverse pharmaceutical intermediates. This bifunctional molecule, possessing both a reactive boronic acid moiety and a secondary benzylic alcohol, offers multiple pathways for structural elaboration.

Introduction

This compound is a valuable building block in medicinal chemistry. Its arylboronic acid group is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[1][2] Simultaneously, the secondary benzylic alcohol provides a handle for further functionalization through oxidation, etherification, or esterification, enabling the generation of a wide array of complex molecules and potential drug candidates.[3][4]

Application Note 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and halides or triflates.[5][6] Utilizing this compound in this reaction allows for the direct incorporation of the hydroxyphenylmethyl-aryl motif into more complex scaffolds.

Diagram of Key Transformations

G start This compound suzuki Biaryl Intermediate (C-C Bond Formation) start->suzuki Suzuki Coupling (Ar-X, Pd catalyst, Base) oxidation Keto-Boronic Acid Intermediate (Oxidation) start->oxidation Oxidation (e.g., Mn(OAc)₃, DDQ) etherification Ether-Boronic Acid Intermediate (C-O Bond Formation) start->etherification Etherification (R-OH, Acid Catalyst)

Caption: Synthetic pathways from this compound.

Representative Reaction Data

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving arylboronic acids. The specific conditions for this compound may require optimization.

ParameterConditionTypical Range/ValuePurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂1-5 mol%Facilitates the catalytic cycle
Ligand PPh₃, XPhos, SPhos2-10 mol%Stabilizes the Pd center and promotes reaction steps
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalentsActivates the boronic acid for transmetalation
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF-Solubilizes reactants and facilitates phase transfer
Temperature Room Temperature to 120 °C-Reaction rate control
Reaction Time 2 - 24 hours-Time to reach completion
Aryl Halide (Ar-X) Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf1.0 equivalentCoupling partner
Yield -70-98%Expected product yield
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an arylboronic acid with an aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.).

    • Add the desired aryl bromide (1.0 mmol, 1.0 equiv.).

    • Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as Toluene (8 mL) and Water (2 mL), via syringe.

  • Reaction Execution:

    • Stir the mixture vigorously at 90 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application Note 2: Oxidation of the Benzylic Alcohol

The secondary alcohol can be selectively oxidized to the corresponding benzophenone derivative. This ketone functionality can then serve as a key intermediate for further C-C bond formation (e.g., Wittig or Grignard reactions) or conversion to other functional groups.

Representative Oxidation Data

The following table outlines conditions for the selective oxidation of benzylic alcohols. The boronic acid moiety is generally stable under these mild conditions.[7][8]

Reagent SystemCatalyst/Co-oxidantSolventTemperature (°C)Time (h)Typical Yield (%)
DDQ (catalytic) Mn(OAc)₃Dichloromethane251-485-95
NHI TBAClAcetonitrile602.590-97
NaNO₃ P₂O₅Solvent-free (ball mill)25275-85

NHI: N-heterocycle-stabilized iodane; TBACl: Tetrabutylammonium chloride[9]

Detailed Experimental Protocol: Oxidation with Mn(OAc)₃/DDQ

This protocol describes a practical and chemoselective method for oxidizing benzylic alcohols.[7]

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.).

    • Add Manganese(III) acetate (Mn(OAc)₃) (2.0 mmol, 2.0 equiv.).

    • Dissolve the solids in dichloromethane (DCM) (10 mL).

  • Reaction Execution:

    • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.1 mmol, 0.1 equiv.) to the stirring solution.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 1-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the mixture with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude material by flash chromatography to afford the (4-benzoylphenyl)boronic acid intermediate.

Visualization of Workflows and Mechanisms

General Experimental Workflow

G A 1. Reagent Setup (Flask, Reactants, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Quench & Work-up (Extraction, Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General laboratory workflow for synthesis and purification.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar' L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArAr_out PdII_B->ArAr_out Ar-Ar' center ArX_in ArX_in->PdII_A Ar-X ArB_in ArB_in->PdII_B Ar'B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low when using this compound. What are the most common causes?

A1: Low yields with this substrate often stem from three primary issues:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. It is often promoted by excessive water, high temperatures, or an inappropriate choice of base.

  • Catalyst Inactivation: The benzylic hydroxyl group (-CH(OH)Ph) can coordinate with the palladium catalyst, potentially inhibiting its activity. Furthermore, exposure to oxygen can lead to catalyst decomposition.

  • Substrate Degradation: The benzylic alcohol is susceptible to dehydration under harsh acidic or thermal conditions, leading to undesired byproducts.

Q2: What are the key reaction parameters I should optimize to improve my yield?

A2: A systematic optimization of the following parameters is crucial:

  • Base: The choice of base is critical. Mild inorganic bases are generally preferred.

  • Catalyst & Ligand: A robust palladium precatalyst paired with a suitable phosphine ligand is essential to overcome potential inhibition by the hydroxyl group.

  • Solvent: A degassed solvent system, often a mixture of an organic solvent and water, is needed to balance the solubility of the various reagents.

  • Temperature: Lowering the reaction temperature can often minimize side reactions like protodeboronation and dehydration.

Q3: Do I need to protect the benzylic hydroxyl group?

A3: Not necessarily. While protecting the alcohol (e.g., as a silyl ether or benzyl ether) can prevent complications like catalyst coordination, it adds extra steps to your synthesis. It is often possible to achieve high yields without protection by carefully selecting the reaction conditions, such as using milder bases and robust ligands.[1] An unprotected alcohol was successfully used in a Suzuki coupling, yielding the product in 82% yield by choosing an appropriate catalyst system.[1]

Q4: I am observing significant amounts of a byproduct that appears to be just benzene fused to my coupling partner. What is happening?

A4: This strongly suggests that your boronic acid is undergoing protodeboronation. This side reaction replaces the boronic acid group with a hydrogen atom before the cross-coupling can occur. To address this, consider the troubleshooting steps outlined in the guide below, such as using milder bases (K₃PO₄, Cs₂CO₃), ensuring anhydrous conditions where appropriate, and potentially lowering the reaction temperature.

Troubleshooting Guide

Issue 1: Low Yield with Significant Protodeboronation Byproduct

If you observe a significant amount of the protodeboronated side product, follow this troubleshooting workflow to mitigate the issue.

G start Low Yield & High Protodeboronation base 1. Evaluate Base start->base conditions 2. Refine Conditions start->conditions reagents 3. Check Reagents start->reagents sol_base1 Switch to milder base: K₃PO₄, Cs₂CO₃, or K₂CO₃ base->sol_base1 sol_base2 Ensure base is finely powdered and anhydrous if required base->sol_base2 sol_cond1 Lower reaction temperature (e.g., 80-90 °C) conditions->sol_cond1 sol_cond2 Use rigorously degassed solvents to remove O₂ conditions->sol_cond2 sol_cond3 Consider anhydrous solvent system (e.g., Toluene, Dioxane) conditions->sol_cond3 sol_reagent1 Use fresh, high-purity boronic acid reagents->sol_reagent1 sol_reagent2 Consider converting to a more stable boronate ester (e.g., pinacol) reagents->sol_reagent2

Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Complex Reaction Mixture with Multiple Unidentified Byproducts

A messy reaction profile may indicate catalyst issues or substrate degradation (dehydration).

G start Complex/Messy Reaction reagents Reactants: This compound + Aryl Halide start->reagents path_desired Desired Suzuki Product path_proto Protodeboronation path_dehyd Dehydration path_homo Homocoupling reagents->path_desired Pd Catalyst, Base, Heat reagents->path_proto H₂O, Heat, Base reagents->path_dehyd Heat, Acidic Conditions reagents->path_homo O₂, Catalyst Decomposition

Caption: Potential reaction pathways and side reactions.

Troubleshooting Steps:

  • Improve Catalyst Performance: The benzylic alcohol may coordinate to the palladium. Switch to a catalyst system with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can promote the desired catalytic cycle and minimize side reactions.

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst decomposition and homocoupling of the boronic acid.

  • Control Temperature: High temperatures can promote the dehydration of the benzylic alcohol. If byproducts are observed, try reducing the reaction temperature to 80-90 °C.

Data Presentation: Condition Screening

While specific data for this compound is limited, the following table, adapted from established protocols for similar Suzuki-Miyaura couplings, illustrates the impact of different parameters on reaction yield. The model reaction shown is the coupling of an aryl boronic acid with an aryl bromide.

Table 1: Comparison of Reaction Parameters on Suzuki Coupling Yield

EntryBase (2.0 eq)Catalyst (2 mol%)Ligand (4 mol%)Solvent SystemTemp (°C)Time (h)Yield (%)
1K₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O (4:1)1001285
2Cs₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O (4:1)1001292
3K₃PO₄Pd(OAc)₂PPh₃Toluene/H₂O (4:1)1001295
4Et₃NPd(OAc)₂PPh₃Toluene10012<10
5K₃PO₄PdCl₂(dppf)(dppf)1,4-Dioxane/H₂O (4:1)90896
6K₃PO₄XPhos Pd G3(XPhos)1,4-Dioxane/H₂O (4:1)806>98

Data is representative and compiled for illustrative purposes. Yields are highly dependent on the specific substrates.

Key Takeaways from Data:

  • Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally superior to organic bases like Et₃N for this type of coupling.[2]

  • Using more advanced, air-stable precatalysts and bulky phosphine ligands (e.g., dppf, XPhos) can lead to higher yields at lower temperatures and shorter reaction times.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equivalent, ~1.0 mmol)

  • Palladium Catalyst (e.g., PdCl₂(dppf) or XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed, in a 4:1 ratio, to achieve a 0.1 M concentration with respect to the aryl halide)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system (e.g., for a 1.0 mmol reaction, use 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (a starting point of 80-90 °C is recommended). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This guide addresses the most prevalent side reactions observed when using this compound in cross-coupling reactions, primarily the Suzuki-Miyaura coupling.

Issue 1: Low Yield of Desired Product Accompanied by Protodeboronation

Symptoms:

  • Formation of diphenylmethane (the product of C-B bond cleavage and replacement with a C-H bond) as a significant byproduct.

  • Incomplete consumption of the starting aryl halide.

  • Overall low yield of the target biaryl product.

Root Causes and Solutions:

Protodeboronation is a common side reaction for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or acidic/basic conditions. For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on the reaction conditions and the organic substituent.[1]

Troubleshooting Workflow for Protodeboronation

Caption: Troubleshooting workflow for minimizing protodeboronation.

Quantitative Impact of Reaction Parameters on Protodeboronation:

While specific data for this compound is limited in the public domain, general trends observed for similar boronic acids can be instructive.

ParameterCondition Favoring ProtodeboronationRecommended Condition for MitigationRationale
Base Strong, hydroxide-containing bases (e.g., NaOH, KOH)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) or fluoride bases (e.g., CsF)Strong bases can increase the rate of protodeboronation.[2] Weaker bases are often sufficient to promote transmetalation without excessively accelerating the side reaction.
Solvent Protic solvents (e.g., alcohols) or excessive waterAprotic solvents (e.g., dioxane, toluene, THF) with minimal waterWater is a proton source for protodeboronation. Minimizing its content can suppress this side reaction.
Temperature High temperaturesLowest effective temperature for cross-couplingHigher temperatures can accelerate the rate of protodeboronation.
Catalyst Low activity catalyst/ligand systemHighly active catalyst systems (e.g., Pd(OAc)₂/SPhos)A more active catalyst will accelerate the desired cross-coupling, which can outcompete the slower protodeboronation.
Boronic Acid Form Free boronic acidMIDA boronates or trifluoroborate saltsThese derivatives provide a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[3]
Issue 2: Formation of Homocoupled Byproduct

Symptoms:

  • Presence of 4,4'-bis(hydroxy(phenyl)methyl)-1,1'-biphenyl in the product mixture.

  • Reduced yield of the desired cross-coupled product.

  • Complicates purification due to the similar polarity of the homocoupled product and the desired product.

Root Causes and Solutions:

Homocoupling of boronic acids is another common side reaction that leads to the formation of a symmetrical biaryl. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[4]

Logical Flow for Preventing Homocoupling

Caption: Decision process for mitigating boronic acid homocoupling.

Comparative Table of Conditions to Minimize Homocoupling:

ParameterCondition Favoring HomocouplingRecommended Condition for MitigationRationale
Atmosphere Presence of oxygenRigorously degassed reaction mixture under an inert atmosphere (N₂ or Ar)Oxygen can promote the oxidation of Pd(0) to Pd(II), which can then facilitate homocoupling.[4]
Catalyst Pd(II) precatalysts (e.g., Pd(OAc)₂)Pd(0) sources (e.g., Pd(PPh₃)₄) or highly active pre-catalystsPd(II) species can directly react with the boronic acid to cause homocoupling.
Reagent Addition All reagents added at onceSlow addition of the boronic acid solutionKeeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[5]
Stoichiometry Excess boronic acidSlight excess of the aryl halideThis can favor the oxidative addition of the aryl halide to the palladium catalyst over processes involving the boronic acid.
Issue 3: Potential Oxidation of the Benzylic Alcohol

Symptoms:

  • Formation of (4-(boronophenyl)methyl)benzaldehyde or 4-formylphenylboronic acid as byproducts.

  • Reduced yield of the desired alcohol-containing product.

Root Causes and Solutions:

The benzylic alcohol moiety in this compound can be susceptible to oxidation under certain palladium-catalyzed conditions, especially in the presence of an oxidant or at elevated temperatures.

Strategies to Prevent Oxidation:

  • Strictly Anaerobic Conditions: Ensure the complete exclusion of oxygen from the reaction mixture through rigorous degassing of solvents and maintaining an inert atmosphere.

  • Choice of Ligand: Some ligands can promote oxidative side reactions. Screening different phosphine ligands may be beneficial.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize oxidation.

  • Avoidance of Oxidizing Additives: Ensure that no adventitious oxidants are present in the reagents or solvents.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working at all. What should I check first?

A1:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst.

  • Inert Atmosphere: Confirm that your reaction setup is truly anaerobic. Oxygen can deactivate the catalyst.

  • Base and Solvent: The choice of base and solvent is critical. A common starting point is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water. The base must be sufficiently soluble in the reaction medium.

  • Purity of Reagents: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.

Q2: Can the hydroxyl group of this compound interfere with the catalyst?

A2: Yes, the hydroxyl group can potentially coordinate to the palladium center, which might inhibit the catalytic cycle. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often mitigate this by sterically discouraging such coordination and promoting the desired catalytic steps.

Q3: Is it better to use the free boronic acid or a protected form like a pinacol ester?

A3: Using the pinacol ester of this compound can be advantageous. Boronic esters are generally more stable to storage and less prone to protodeboronation than the corresponding boronic acids.[6] They can be used directly in the coupling reaction, often with the addition of a fluoride source (like CsF) to facilitate transmetalation, or under conditions that promote in situ hydrolysis to the active boronic acid.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended to track the formation of the desired product and identify any side products.

Experimental Protocols

General Protocol for a High-Yield Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. To an oven-dried Schlenk flask, add: - this compound (1.2 equiv) - Aryl halide (1.0 equiv) - Base (e.g., K3PO4, 2.0 equiv) - Ligand (e.g., SPhos, 2-4 mol%) Atmosphere 2. Seal the flask and purge with an inert gas (N2 or Ar) for 10-15 min. Reagents->Atmosphere Solvent 3. Add degassed solvent (e.g., Dioxane/H2O 10:1) via syringe. Atmosphere->Solvent Catalyst 4. Add Palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%) under a positive pressure of inert gas. Solvent->Catalyst Heating 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. Catalyst->Heating Monitoring 6. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching 7. Cool to room temperature and quench with water. Monitoring->Quenching Extraction 8. Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Purification 9. Dry the organic layer, concentrate, and purify by column chromatography. Extraction->Purification

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, K₃PO₄, and SPhos.

  • Seal the flask with a septum and purge with the inert gas for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Under a positive pressure of the inert gas, add the Pd(OAc)₂.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Crude (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound appears oily or as a sticky solid. How can I handle this?

A1: An oily or sticky appearance can be due to residual solvents or impurities.

  • Troubleshooting:

    • Try co-evaporation with a non-polar solvent like hexanes or toluene to azeotropically remove residual volatile impurities.

    • If the product is an oil, attempting to precipitate or crystallize it from a non-polar solvent system can be effective.[1]

    • Consider that boronic acids can form boroxines (cyclic anhydrides) by dehydration, which may have different physical properties.

Q2: What are the most common impurities I should expect in my crude product?

A2: Common impurities in boronic acid synthesis can include:

  • Starting materials: Unreacted starting materials from the synthetic route.

  • Homocoupled byproducts: Formation of biphenyl derivatives.

  • Boroxines: Cyclic anhydrides formed from the dehydration of the boronic acid.

  • Inorganic salts: Residual salts from the workup procedure.

Q3: I am having difficulty purifying my boronic acid by silica gel chromatography. What could be the issue?

A3: Silica gel chromatography of boronic acids can be challenging due to their polarity and potential for interaction with the stationary phase.[1][2]

  • Troubleshooting:

    • Tailing: Boronic acids often tail on silica gel. Using a more polar eluent system, such as dichloromethane/methanol, may improve the peak shape.[3]

    • Decomposition: The acidic nature of silica gel can sometimes lead to decomposition. Using deactivated (neutral) silica gel or a different stationary phase like alumina could be beneficial.

    • Boroxine Formation: On-column dehydration can lead to the formation of boroxines, which will have different retention times and can complicate purification.

    • Alternative: Consider other purification techniques like recrystallization or acid-base extraction, which are often more effective for boronic acids.[1][2]

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization is often a highly effective method for purifying arylboronic acids.[1][2] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Solvent Selection: Due to the presence of both polar (hydroxyl, boronic acid) and non-polar (phenyl rings) groups, a mixture of solvents will likely be required. Common solvents for recrystallizing arylboronic acids include hot water, ethanol, ethyl acetate, benzene, and dichloroethane.[1][2] A trial-and-error approach with small amounts of material is recommended.

Q5: How does acid-base extraction work for purifying boronic acids?

A5: Boronic acids are acidic and can be converted into their corresponding boronate salts by treatment with a base.[1][4] This allows for their separation from non-acidic impurities.

  • Workflow:

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous basic solution (e.g., NaOH) to convert the boronic acid to its water-soluble salt.

    • Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

    • Acidify the aqueous layer (e.g., with HCl) to precipitate the purified boronic acid.

    • Filter and dry the purified product.

Purification Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.

Methodology:

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (or solvent mixture) in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethyl acetate/hexanes, water, or ethanol).[1][2]

  • Heat the mixture with stirring until the solid completely dissolves.

  • If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This method is suitable for removing non-acidic impurities.[3][4]

Methodology:

  • Dissolve the crude boronic acid in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add 1-2 M aqueous sodium hydroxide (NaOH) solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. The desired boronate salt is now in the aqueous phase.

  • Extract the organic layer one more time with aqueous NaOH to ensure complete transfer of the boronic acid.

  • Combine the aqueous extracts.

  • Slowly acidify the combined aqueous solution with 1-2 M hydrochloric acid (HCl) while stirring until the solution becomes acidic (test with pH paper). The purified boronic acid should precipitate out.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified this compound under vacuum.

Protocol 3: Silica Gel Column Chromatography

This method should be considered if recrystallization and acid-base extraction are ineffective.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system. A gradient elution from a less polar to a more polar solvent system (e.g., hexanes/ethyl acetate to pure ethyl acetate, or dichloromethane to dichloromethane/methanol) is often effective.[3]

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System ExamplesPolarityNotes
Recrystallization Ethyl Acetate / HexanesMedium to LowGood for inducing crystallization.
Hot WaterHighCan be effective for polar boronic acids.[2]
EthanolHighA common choice for polar organic molecules.[2]
Column Chromatography Dichloromethane / Methanol (e.g., 10:1 to 5:1)Medium to HighRecommended for polar boronic acids to prevent tailing.[3]
Hexanes / Ethyl Acetate (gradient)Low to MediumA standard system, but may cause tailing.

Visualizations

Purification_Workflow crude Crude Product This compound recrystallization Recrystallization crude->recrystallization Primary Choice acid_base Acid-Base Extraction crude->acid_base Alternative chromatography Column Chromatography crude->chromatography If other methods fail purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check acid_base->purity_check chromatography->purity_check purity_check->recrystallization Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Crude Product Impure is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_product Product is oily/sticky is_solid->oily_product No non_acidic_impurities Are there non-acidic impurities? acid_base Perform Acid-Base Extraction non_acidic_impurities->acid_base Yes chromatography Use Column Chromatography non_acidic_impurities->chromatography No or unknown recrystallize->non_acidic_impurities Fails or purity is low co_evaporate Co-evaporate with non-polar solvent oily_product->co_evaporate co_evaporate->is_solid Re-evaluate

Caption: Troubleshooting decision tree for purification method selection.

References

Overcoming poor solubility of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the poor solubility of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Poor solubility is a common challenge with boronic acids. Several factors can contribute to this issue:

  • Solvent Choice: The polarity of your solvent may not be optimal for dissolving the compound.

  • Reaction Temperature: Many compounds exhibit increased solubility at higher temperatures.

  • Compound Purity: Impurities can sometimes affect solubility.

  • Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, which may have different solubility characteristics. This process is often reversible in the presence of water.

Q3: Can I use the related compound (4-Hydroxymethylphenyl)boronic acid instead if it has better solubility?

A3: No, these are different chemical compounds with distinct CAS numbers and molecular structures. This compound (CAS 1221823-69-3) and (4-Hydroxymethylphenyl)boronic acid (CAS 59016-93-2) will likely have different reactivities and physical properties.[1][2] Substituting one for the other will lead to a different product.

Troubleshooting Poor Solubility

Initial Assessment

Before modifying your reaction conditions, assess the current situation. Is the boronic acid completely insoluble, or is it partially dissolving? Is the reaction biphasic when it should be homogeneous? Answering these questions will help you choose the most appropriate strategy from the options below.

Solubility Enhancement Strategies

Here are several strategies to overcome the poor solubility of this compound:

1. Co-Solvent Systems

Employing a mixture of solvents can significantly improve solubility. A small amount of a solvent in which the compound is more soluble can be added to the primary reaction solvent.

  • For reactions in primarily non-polar organic solvents (e.g., Toluene, Dioxane): Consider adding a polar aprotic co-solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF). In the context of Suzuki-Miyaura coupling reactions, adding a small amount of water is a common practice, as it can also help to dissolve the inorganic base.[3]

  • For reactions in primarily polar solvents: While less common for this specific boronic acid, if you are working in a highly polar solvent and experiencing issues, the addition of a less polar co-solvent might be necessary depending on the other reactants.

2. Temperature Adjustment

The solubility of many organic compounds, including boronic acids, increases with temperature.[4]

  • Gentle Heating: Gradually heating the reaction mixture with stirring can help dissolve the boronic acid.

  • Caution: Ensure that the reaction temperature is compatible with the stability of all reactants, catalysts, and products.

3. Derivatization to a Boronate Ester

Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve its solubility in organic solvents.[5] These esters are often more stable and less prone to dehydration into boroxines. The boronate ester can then be used in the coupling reaction.

4. Use of Phase-Transfer Catalysts (for Biphasic Reactions)

In biphasic reactions, such as some Suzuki-Miyaura couplings, a phase-transfer catalyst (PTC) can be employed. The PTC helps to transport the boronate species from the aqueous phase (where the base is often dissolved) to the organic phase where the catalyst and the other reactant are. This can enhance the reaction rate, which is often limited by the poor solubility of the boronic acid in the organic phase.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Non-polar Aprotic Hexanes, TolueneLow to Sparingly SolubleThe molecule has significant non-polar character from the two phenyl rings.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), DioxaneSparingly to Moderately SolubleOffers a balance of polarity to interact with both the polar and non-polar parts of the molecule.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately to Highly SolubleThe high polarity can effectively solvate the hydroxyl and boronic acid groups.
Polar Protic Water, Methanol, EthanolSparingly to Moderately SolubleThe hydroxyl and boronic acid groups can form hydrogen bonds, but the large non-polar region may limit solubility, especially in water.[1]

Experimental Protocols

Protocol 1: Solubility Testing with Co-Solvents

  • To a small vial, add a known amount of this compound (e.g., 10 mg).

  • Add the primary reaction solvent (e.g., 1 mL of Toluene).

  • Stir the mixture at room temperature for 5 minutes. Observe the solubility.

  • If the solid has not dissolved, add a co-solvent (e.g., DMF) in small increments (e.g., 0.1 mL).

  • After each addition, stir for 5 minutes and observe the solubility.

  • Continue adding the co-solvent until the solid dissolves or the desired solvent ratio is reached.

  • Gentle heating can be applied to aid dissolution.

Protocol 2: Formation of a Pinacol Boronate Ester

  • In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable solvent (e.g., Toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can often be used directly in the subsequent reaction or purified by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Poor Solubility of Boronic Acid Observed strategy Select a Solubility Enhancement Strategy start->strategy cosolvent Use a Co-solvent System (e.g., Toluene/DMF, Dioxane/Water) strategy->cosolvent Homogeneous Reaction temperature Increase Reaction Temperature strategy->temperature Mild Insolubility derivatization Derivatize to a Boronate Ester (e.g., Pinacol Ester) strategy->derivatization Persistent Insolubility ptc Use a Phase-Transfer Catalyst (for biphasic reactions) strategy->ptc Biphasic Reaction reassess Re-evaluate Reaction Performance cosolvent->reassess temperature->reassess derivatization->reassess ptc->reassess

Caption: A workflow for troubleshooting the poor solubility of this compound.

LogicalRelationships cluster_compound This compound cluster_properties Solubility Drivers A Two Phenyl Rings D Hydrophobicity A->D B Hydroxyl Group E Hydrogen Bonding B->E C Boronic Acid Moiety F Polarity C->F

Caption: Logical relationship between the structural features of the molecule and its solubility properties.

References

Optimization of base and solvent for (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?

A1: For a robust starting point, a common set of conditions would involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/ethanol/water.[1] The presence of water is often beneficial for the solubility of the base and can accelerate the reaction.[2][3] The reaction is typically run under an inert atmosphere (Nitrogen or Argon) at temperatures ranging from 60 to 100 °C.[4]

Q2: How does the hydroxymethyl group on the boronic acid affect the reaction?

A2: The hydroxymethyl (-CH(OH)Ph) group is a protic functional group, which can potentially interact with the catalyst or base. However, it is generally well-tolerated in Suzuki-Miyaura couplings. Care should be taken to avoid strongly acidic or oxidizing conditions that could affect this group. The choice of a moderately weak inorganic base like potassium carbonate is often a safe starting point to avoid side reactions.

Q3: What are the common side reactions to look out for?

A3: The most common side reactions in Suzuki-Miyaura couplings are protodeborylation and homocoupling.[1][5]

  • Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom. It can be caused by excess water, high temperatures, or strong bases.[6]

  • Homocoupling: This is the coupling of two boronic acid molecules together. It is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's catalytic cycle.[1][6]

Q4: How should I store and handle this compound?

A4: Boronic acids can be sensitive to air and moisture, which can lead to degradation over time.[7] It is best to store this compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and in a cool, dry place. Proper storage helps maintain its integrity and reactivity for optimal performance in your reactions.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction with this compound is giving a very low yield. What are the potential causes and how can I fix it?

A: Low yield is a common issue in cross-coupling reactions.[1][5] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0).[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient.[5]

    • Solution: Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Consider using a direct Pd(0) source like Pd(PPh₃)₄. You can also test your catalyst on a simple, known reaction to verify its activity.[5]

  • Poor Reagent Quality: The boronic acid may have degraded, or the aryl halide might contain impurities.

    • Solution: Check the purity of your reagents, particularly the boronic acid, by NMR or another suitable analytical method. Using a more stable boronic ester, like a pinacol ester, can sometimes improve results.[5]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent.[4][6] The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation.[8][9]

    • Solution: Screen a variety of bases and solvents. The table below provides some common combinations to try. For instance, if a weak base like NaHCO₃ fails, a stronger one like K₃PO₄ or Cs₂CO₃ might be effective.[4] Similarly, switching from an aprotic solvent like THF to a protic one like ethanol/water might improve the outcome.[2]

  • Oxygen Contamination: Oxygen can deactivate the catalyst and lead to the homocoupling of the boronic acid.[1][6]

    • Solution: Ensure your solvents are thoroughly degassed before use and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[6]

Problem 2: Significant Protodeborylation Observed

Q: I am seeing a significant amount of the arene byproduct from the protodeborylation of my this compound. How can I minimize this?

A: Protodeborylation is a frequent side reaction, especially under harsh conditions.[6]

Potential Causes & Solutions:

  • Excess Water or Protic Solvent: Water is the primary proton source for this side reaction.[6]

    • Solution: While some water can be beneficial, excess amounts can be detrimental. Try reducing the amount of water in your solvent system or switch to anhydrous conditions if feasible.[6]

  • Base is Too Strong or Concentration is Too High: Strong bases, particularly in aqueous media, can accelerate protodeborylation.[6]

    • Solution: Switch to a milder base. For example, if you are using NaOH, try K₂CO₃ or even a weaker base like NaHCO₃.[10]

  • High Reaction Temperature: Higher temperatures can promote the rate of protodeborylation.

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and side product formation.

Data Presentation: Base and Solvent Optimization

The following table provides an illustrative guide for optimizing the base and solvent system for a Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Yields are representative and will vary based on the specific substrates and catalyst used.

EntryBase (equivalents)Solvent System (v/v)Temperature (°C)Illustrative Yield (%)Notes
1K₂CO₃ (2.0)Dioxane / H₂O (4:1)9075-85A robust and common starting point.[11]
2K₃PO₄ (2.0)Toluene / EtOH / H₂O (4:1:1)8080-90Often effective for more challenging substrates.
3Cs₂CO₃ (2.0)THF / H₂O (4:1)7085-95A strong base that can be effective at lower temperatures.
4NaHCO₃ (3.0)DMF / H₂O (5:1)10040-60A milder base, may require higher temperatures.[10]
5NaOH (2.0)Methanol / H₂O (3:2)6060-70Strong base, risk of protodeborylation.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base) prep_catalyst 2. Add Catalyst prep_reagents->prep_catalyst degas 3. Evacuate & Backfill with Inert Gas prep_catalyst->degas add_solvent 4. Add Degassed Solvent degas->add_solvent heat_stir 5. Heat & Stir add_solvent->heat_stir monitor 6. Monitor Progress (TLC / LC-MS) heat_stir->monitor cool_extract 7. Cool & Extract monitor->cool_extract Reaction Complete dry_concentrate 8. Dry & Concentrate cool_extract->dry_concentrate purify 9. Column Chromatography dry_concentrate->purify analyze 10. Analyze Product purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

troubleshooting_low_yield cluster_checks Initial Checks cluster_actions Corrective Actions start Low Yield Observed check_catalyst Is Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes action_catalyst Use Fresh Catalyst or Pre-catalyst check_catalyst->action_catalyst No check_conditions Are Conditions Inert? check_reagents->check_conditions Yes action_reagents Verify Purity (NMR) Use Fresh Reagents check_reagents->action_reagents No action_conditions Degas Solvents Ensure Inert Atmosphere check_conditions->action_conditions No action_optimize Screen Base, Solvent, & Temp. check_conditions->action_optimize Yes action_catalyst->start Re-run action_reagents->start Re-run action_conditions->start Re-run

Caption: Troubleshooting decision tree for low reaction yield.

References

Preventing protodeboronation of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of diphenylmethanol as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. This side reaction complicates product purification and can significantly impact the efficiency of synthetic routes.

Q2: What are the primary factors that cause the protodeboronation of this specific boronic acid?

A2: Several factors can promote the protodeboronation of arylboronic acids, including this compound:

  • pH: Both acidic and basic conditions can catalyze protodeboronation.[1] The speciation of the boronic acid is pH-dependent, which in turn affects its reactivity towards protodeboronation.

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Choice of Base: Strong bases, especially in aqueous solutions, can increase the rate of protodeboronation.

  • Palladium Catalyst and Ligands: The nature of the palladium catalyst and the ligands used can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. Some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.

  • Substituent Effects: The electronic properties of the substituents on the phenyl ring can influence the susceptibility to protodeboronation. While the (hydroxy(phenyl)methyl) group is not strongly electron-withdrawing or -donating, its benzylic alcohol moiety could potentially participate in side reactions or influence the electronic nature of the boronic acid.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most common methods for detecting protodeboronation include:

  • Chromatographic Analysis (TLC, LC-MS, GC-MS): The appearance of a new spot or peak corresponding to the mass of diphenylmethanol (the protodeboronated byproduct) is a clear indicator.

  • NMR Spectroscopy: Analysis of the crude reaction mixture by ¹H NMR can reveal the presence of signals corresponding to diphenylmethanol, alongside the desired product and any remaining starting materials.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize protodeboronation of this compound in a typical Suzuki-Miyaura coupling reaction.

Problem: Low yield of the desired product and significant formation of diphenylmethanol.

Below is a decision tree to guide your troubleshooting process:

Troubleshooting_Protodeboronation start Low Yield & High Protodeboronation check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a weaker base (K2CO3, K3PO4, Cs2CO3, or KF). check_base->change_base Yes check_water Is the reaction run in the presence of excess water? check_base->check_water No success Problem Resolved change_base->success use_anhydrous Use anhydrous solvents and reagents. Consider adding molecular sieves. check_water->use_anhydrous Yes check_temp Is the reaction temperature high? check_water->check_temp No use_anhydrous->success lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_catalyst Is the catalytic turnover slow? check_temp->check_catalyst No lower_temp->success optimize_catalyst Use a more active catalyst/ligand system (e.g., Buchwald ligands) or increase catalyst loading. check_catalyst->optimize_catalyst Yes protect_boronic_acid Consider converting the boronic acid to a more stable derivative (e.g., pinacol ester). check_catalyst->protect_boronic_acid No optimize_catalyst->success protect_boronic_acid->success

Troubleshooting Decision Tree

Data Summary: Impact of Reaction Parameters on Protodeboronation
ParameterCondition Favoring Low ProtodeboronationCondition Favoring High Protodeboronation
Base Weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)Strong bases (e.g., NaOH, KOH)
Solvent Anhydrous organic solvents (e.g., Toluene, Dioxane)Protic solvents or presence of excess water
Temperature Lower temperatures (e.g., 60-80 °C)Higher temperatures (e.g., >100 °C)
Catalyst Highly active catalyst promoting fast couplingInefficient catalyst leading to long reaction times
Boronic Acid Form Boronate esters (e.g., pinacol, MIDA)Free boronic acid

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating strategies to suppress protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the anhydrous base.

  • Add the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask B Add Palladium Catalyst A->B C Add Anhydrous Solvent B->C D Degas the Mixture C->D E Heat to Moderate Temperature (e.g., 80°C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Dilute, Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

General Suzuki Coupling Workflow

Protocol 2: Preparation of the Pinacol Ester of this compound

To further minimize protodeboronation, converting the boronic acid to its more stable pinacol ester is recommended. This ester can then be used in the Suzuki-Miyaura coupling, often leading to higher yields.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) or containing activated 4 Å molecular sieves (if using THF), dissolve this compound and pinacol in the anhydrous solvent.

  • Heat the mixture to reflux. If using a Dean-Stark trap, azeotropically remove water. If using molecular sieves, reflux for 2-4 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the formation of the ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

Pinacol_Ester_Formation reagents This compound Pinacol Anhydrous Solvent reaction Reflux with Water Removal (Dean-Stark or Molecular Sieves) reagents->reaction product Crude Pinacol Ester (Ready for Suzuki Coupling) reaction->product

Pinacol Ester Formation Workflow

References

Technical Support Center: Catalyst Deactivation in Reactions with (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings can often be traced back to fundamental reaction parameters. A systematic check of your reagents and setup is the first step:

  • Reagent Quality: Ensure the boronic acid, aryl halide, and base are of high purity. Boronic acids can degrade over time, and electron-deficient arylboronic acids are particularly susceptible to a side reaction called protodeboronation.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored correctly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[2]

  • Solvent and Base Purity: It is critical to use anhydrous and properly degassed solvents. Oxygen can lead to the oxidative degradation of the active Pd(0) catalyst and promote unwanted boronic acid homocoupling.[1][3]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas, such as argon or nitrogen, to exclude oxygen. This can be achieved by several cycles of evacuating the vessel and backfilling with the inert gas.[1]

Q2: I'm observing a black precipitate, likely Palladium black, forming in my reaction. What causes this and how can it be prevented?

A2: The formation of a black precipitate is a common sign of catalyst deactivation through agglomeration. The active, soluble palladium catalyst aggregates into inactive, bulk palladium metal (Pd black).[4] This reduces the amount of active catalyst available to participate in the catalytic cycle.

Strategies to Prevent Agglomeration:

  • Use Robust Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium nanoparticles and prevent them from aggregating.[2]

  • Reduce Reaction Temperature: High temperatures can accelerate the agglomeration process. Running the reaction at the lowest effective temperature can help maintain catalyst activity.[4]

  • Lower Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation. A systematic reduction in catalyst loading may improve performance.[4]

Q3: Could the benzylic alcohol group on this compound be the source of catalyst deactivation?

A3: Yes, the benzylic alcohol moiety presents a unique challenge and could be a contributing factor to catalyst deactivation through several mechanisms:

  • Oxidation to Aldehyde: Under aerobic conditions or in the presence of certain palladium species, benzylic alcohols can be oxidized to the corresponding aldehydes.[5] This newly formed aldehyde could potentially act as a ligand, interfering with the catalytic cycle, or participate in other side reactions.

  • Coordination to Palladium: The hydroxyl group, being a Lewis base, could coordinate to the palladium center. While a weaker interaction than with potent poisons like sulfur, this coordination could still hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • Reaction with Base: The alcohol can be deprotonated by the base, especially if a strong base is used. The resulting alkoxide may have different coordination properties or reactivity that could negatively impact the catalyst's performance.

Q4: How can I minimize potential issues caused by the benzylic alcohol functionality?

A4: To mitigate the potential negative effects of the benzylic alcohol group, consider the following strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent the oxidation of the alcohol to an aldehyde. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

  • Protecting Group Strategy: While it adds synthetic steps, protecting the alcohol group (e.g., as a silyl ether or benzyl ether) before the coupling reaction and deprotecting it afterward can definitively prevent it from interfering with the catalyst.

  • Use of Milder Bases: Employing milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) can reduce the likelihood of unwanted side reactions involving the alcohol group.[4]

Q5: My boronic acid appears to be decomposing, leading to side products like a homocoupled biaryl or a protonated arene. What causes this?

A5: These side products are indicative of two common side reactions:

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and can occur when Pd(II) species are present before the catalytic cycle fully begins.[6] Thoroughly deoxygenating the reaction mixture is the best way to prevent this.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a major decomposition pathway, particularly for electron-deficient boronic acids, and can be promoted by excess water, strong bases, or prolonged reaction times at high temperatures.[1][4] Using anhydrous conditions, milder bases, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can minimize this issue.[1][2]

Troubleshooting Guides

Guide 1: Summary of Common Issues and Solutions
Observed Issue Potential Cause(s) Recommended Solution(s) Citations
Low or No Conversion Inactive catalyst/ligands; Presence of oxygen; Impure reagents; Sub-optimal temperature.Use fresh, high-purity reagents; Rigorously degas solvent and maintain inert atmosphere; Screen different temperatures.[1][2]
Formation of Black Precipitate Catalyst agglomeration (Pd Black).Use more robust/stabilizing ligands (e.g., Buchwald ligands); Reduce reaction temperature; Lower catalyst loading.[4]
Protodeboronation Side Product Excess water; Overly strong base; High temperature.Use anhydrous solvents; Switch to a milder base (K₃PO₄, K₂CO₃, CsF); Convert boronic acid to a pinacol ester.[1][4]
Homocoupling Side Product Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.Thoroughly degas all solvents and reagents; Maintain a strict inert atmosphere throughout the reaction.[3][6]
Reaction Stalls Progressive catalyst deactivation; Potential poisoning by substrate functionality (oxidized alcohol).Ensure strict anaerobic conditions; Consider protecting the benzylic alcohol group; Try slow addition of the boronic acid.[2][5]
Guide 2: Diagnostic Workflow for Failed Reactions

The following diagram outlines a logical workflow for troubleshooting failed or low-yielding coupling reactions.

G start Reaction Failed (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Boronic Acid? - Anhydrous Base? start->check_reagents check_setup 2. Review Reaction Setup - Fully Degassed Solvent? - Strict Inert Atmosphere? - Correct Temperature? check_reagents->check_setup Reagents OK analyze_crude 3. Analyze Crude Mixture (LCMS / NMR) check_setup->analyze_crude Setup OK pd_black Observation: Palladium Black analyze_crude->pd_black protodeboronation Observation: Protodeboronation analyze_crude->protodeboronation homocoupling Observation: Homocoupling analyze_crude->homocoupling oxidation Observation: Substrate Oxidation analyze_crude->oxidation sol_pd_black Action: - Use Stabilizing Ligand - Lower Temperature pd_black->sol_pd_black sol_protodeboronation Action: - Use Milder Base - Use Pinacol Ester protodeboronation->sol_protodeboronation sol_homocoupling Action: - Improve Degassing - Ensure Inert Seal homocoupling->sol_homocoupling sol_oxidation Action: - Improve Degassing - Protect Alcohol Group oxidation->sol_oxidation

Caption: A logical workflow for diagnosing and addressing common failures in coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline. Specific conditions may require optimization.

  • Vessel Preparation: To a flame-dried or oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and any additional ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Boronate Ester

Converting the boronic acid to a more stable pinacol ester can prevent side reactions.[1][2]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • Drying: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), and stir the mixture at room temperature for 1-2 hours.

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the anhydrous solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting pinacol ester can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Visualizations

Suzuki-Miyaura Cycle with Deactivation Pathways

The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights key off-cycle pathways that lead to catalyst deactivation, including those relevant to the specific substrate.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add R-Pd(II)-X L₂ pd0->ox_add Oxidative Addition pd_black Pd Black (Inactive) pd0->pd_black Agglomeration trans R-Pd(II)-Ar' L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' trans->product ar_x Ar-X ar_x->ox_add ar_b Ar'B(OH)₂ ar_b->trans protodeb Protodeboronation (Ar'-H) ar_b->protodeb H₂O / Base sub_ox Substrate Oxidation (Ar'-CHO) ar_b->sub_ox [O] base Base base->trans

Caption: The Suzuki-Miyaura catalytic cycle and key off-cycle deactivation pathways.

Interrelationship of Factors in Catalyst Deactivation

This diagram shows how various experimental factors can lead to specific mechanisms of catalyst deactivation when using this compound.

G deactivation Catalyst Deactivation substrate Substrate Properties deactivation->substrate conditions Reaction Conditions deactivation->conditions catalyst_sys Catalyst System deactivation->catalyst_sys alcohol Benzylic Alcohol substrate->alcohol boronic_acid Boronic Acid Moiety substrate->boronic_acid temp High Temperature conditions->temp oxygen O₂ / H₂O conditions->oxygen base Strong Base conditions->base ligand Unstable Ligand catalyst_sys->ligand poisoning Active Site Poisoning /Coordination alcohol->poisoning protodeb Protodeboronation boronic_acid->protodeb agglomeration Agglomeration (Pd Black) temp->agglomeration oxygen->poisoning homocoupling Homocoupling oxygen->homocoupling base->protodeb ligand->agglomeration

Caption: Interrelationship of factors leading to different catalyst deactivation mechanisms.

References

Challenges in the synthesis and handling of functionalized arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalized Arylboronic Acids

Welcome to the technical support center for the synthesis and handling of functionalized arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your synthetic protocols and ensure the stability and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation, or protodeborylation, is a common and undesired side reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This reaction converts the desired arylboronic acid into a simple arene, leading to reduced yields in subsequent reactions like the Suzuki-Miyaura coupling and complicating product purification.[1][3] The propensity for protodeboronation is highly dependent on the electronic nature of the aryl group, pH, temperature, and the presence of water.[1][4] Electron-deficient heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[4]

There are multiple mechanistic pathways for protodeboronation, which are heavily influenced by the reaction pH.[3][5] These can include acid-catalyzed, base-catalyzed, and even self-catalyzed processes when the pH is near the pKa of the boronic acid.[1][3] For certain electron-deficient arenes, a pathway involving a transient aryl anion may occur.[3]

Q2: My arylboronic acid is decomposing during storage. What are the optimal storage and handling conditions?

A2: Proper storage and handling are critical to maintain the integrity and reactivity of arylboronic acids.[6] Many are sensitive to moisture, air (oxygen), and heat.[7][8] Crystalline arylboronic acids are generally more stable than their amorphous counterparts. While relatively stable compared to other organometallic reagents, they can degrade over time if not stored correctly.[9]

Key Recommendations:

  • Temperature: Refrigeration (below 4°C / 39°F) is recommended for long-term storage to minimize thermal decomposition.[6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation.[2][6]

  • Moisture: Protect from moisture and humidity, as water can facilitate hydrolysis and protodeboronation.[6][7] Using a desiccator is advisable. Boric acid itself is mildly hygroscopic and can cake or clump upon moisture absorption.[7][8]

  • Container: Use containers made of inert materials like glass or chemically resistant plastics such as HDPE.[7]

Table 1: General Storage and Handling Recommendations for Arylboronic Acids

Parameter Condition Rationale & Notes
Temperature Refrigerated ( < 4°C) Slows down decomposition pathways.[6]
Atmosphere Inert Gas (Nitrogen/Argon) Prevents oxidation of the boronic acid and associated impurities.[6]
Moisture Dry / Desiccated Minimizes hydrolysis and subsequent protodeboronation.[6][7]
Light Amber Vials / Dark Protects light-sensitive compounds from degradation.

| pH | Neutral (as solid) | Boronic acids are generally most stable at neutral pH; acidic or basic conditions can catalyze protodeboronation.[1][3] |

Q3: I'm observing low yields and significant byproduct formation in my Suzuki-Miyaura coupling. How can I troubleshoot this?

A3: Low conversion or yield in Suzuki-Miyaura reactions is a common issue often linked to the stability of the boronic acid, the activity of the catalyst, or suboptimal reaction conditions.[10] The primary byproduct is often the protodeboronated arene, but homocoupling of the boronic acid and dehalogenation of the aryl halide can also occur.[10][11]

A systematic approach is crucial for troubleshooting.[10] Start by verifying the quality of all reagents, including the boronic acid, aryl halide, catalyst, base, and solvent. Ensure the boronic acid has not degraded during storage.

Troubleshooting Steps:

  • Reagent Quality: Use a fresh, high-purity boronic acid. Test your catalyst's activity on a known, reliable reaction.[10] Ensure the base is anhydrous (if required) and the solvent is properly degassed and dry.[2][10]

  • Reaction Conditions:

    • Temperature: Higher temperatures can accelerate protodeboronation.[4] Try running the reaction at the lowest effective temperature.

    • Base: Strong bases can promote boronic acid decomposition.[4] Screen milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

    • Solvent: Minimize water content where possible, as it is a proton source for protodeboronation.[2]

    • Degassing: Rigorous degassing of the reaction mixture is critical to prevent catalyst oxidation, which can lead to homocoupling side reactions.[10]

  • Protect the Boronic Acid: For particularly unstable boronic acids (e.g., 2-pyridyl boronic acid), consider converting it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[1][12] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][12]

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// Edges start -> reagent_check; reagent_check -> condition_check [label="Reagents OK"]; reagent_check -> analysis [style=dashed, label="Impurity Detected"]; condition_check -> protection_strategy [label="Still Low Yield"]; condition_check -> success [label="Yield Improved"]; protection_strategy -> success; analysis -> reagent_check [style=dashed, label="Identify Issue"]; } .dot Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.[10]

Q4: Purification of my functionalized arylboronic acid by silica gel chromatography is problematic. What are the alternatives?

A4: Purifying arylboronic acids on standard silica gel can be challenging.[13][14] They are often prone to decomposition (streaking or degradation) on the acidic silica surface, and polar boronic acids can show poor mobility, leading to broad peaks and difficult separation.[15][16]

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid arylboronic acids.[14][16] Common solvents include hot water, ethanol, benzene, or mixtures like ethyl acetate/hexanes.[14][16]

  • Acid-Base Extraction: Since boronic acids are weakly acidic, they can be converted into their corresponding boronate salts with a base.[17] This allows for separation from non-acidic organic impurities via extraction. The pure boronic acid can then be regenerated by acidifying the aqueous layer.[17]

  • Derivatization:

    • Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from nonpolar solvents, allowing for purification by filtration. The boronic acid can be recovered by treatment with acid.[14]

    • Boronate Esters: Converting the boronic acid to a more stable and less polar ester (e.g., pinacol or MIDA ester) can facilitate purification by chromatography.[1][18] Some novel esters, like 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), have shown enhanced stability on silica gel.[13]

Experimental Protocols

Protocol 1: Purification of an Arylboronic Acid by Acid-Base Extraction

This protocol describes a general method to purify arylboronic acids by exploiting their acidic nature.[17]

Procedure:

  • Dissolve the crude arylboronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or K₂CO₃). The arylboronic acid will move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The pure arylboronic acid should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified arylboronic acid under vacuum.

Protocol 2: Synthesis of an N-methyliminodiacetic acid (MIDA) Boronate Ester

This protocol converts an unstable arylboronic acid into its corresponding air-stable MIDA boronate ester, which is useful for storage, purification, and slow-release applications.[2][12]

Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture that allows for azeotropic removal of water (e.g., toluene).

  • Heat the mixture (e.g., to 80-110 °C) under an inert atmosphere. If using an azeotropic setup (e.g., with a Dean-Stark trap), reflux until water evolution ceases.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, an appropriate workup involving extraction and/or crystallization may be required.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

// Nodes synthesis [label="Synthesis of Arylboronic Acid\n(e.g., Lithiation/Borylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude [label="Crude Product", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n- Recrystallization\n- Acid/Base Extraction\n- Chromatography (Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; pure_product [label="Pure Arylboronic Acid", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="Characterization & Purity Check\n(NMR, LC-MS, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Storage\n- Inert Atmosphere\n- Refrigerated & Dry", fillcolor="#5F6368", fontcolor="#FFFFFF"]; application [label="Application\n(e.g., Suzuki Coupling)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for branching b1 [shape=point, width=0];

// Edges synthesis -> crude; crude -> purification; purification -> pure_product; pure_product -> characterization; characterization -> b1 [arrowhead=none]; b1 -> storage; b1 -> application; } .dot Caption: A general workflow from synthesis to application of functionalized arylboronic acids.

Data Summary Tables

Table 2: Influence of Reaction Parameters on Protodeboronation

This table summarizes general trends on how reaction conditions can be modified to suppress protodeboronation.[2]

ParameterCondition that Increases ProtodeboronationRecommended Change to Minimize ProtodeboronationRationale
Temperature High TemperatureLower temperature (e.g., RT to 60°C)[4]Protodeboronation is often accelerated at higher temperatures.[4]
Base Strong Bases (e.g., NaOH, KOH)Use milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[4]Strong bases can promote the formation of more reactive boronate species.[1][4]
Solvent High concentration of protic solvents (e.g., water, alcohols)Use anhydrous solvents or minimize water content[2]Water acts as the proton source for the C-H bond formation.[2][3]
Reaction Time Prolonged reaction timesMonitor reaction closely and work up promptly upon completion[2]Longer exposure to destabilizing conditions increases the extent of decomposition.
Aryl Substituent Electron-withdrawing groups, some heteroatomsUse a stabilizing protecting group (e.g., MIDA)[1][12]Electronic effects can significantly increase the rate of C-B bond cleavage.[3]

References

Work-up procedures for reactions containing (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the work-up of reactions involving (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, a key reagent in many synthetic applications, most notably Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and handling recommendations for this compound?

A1: this compound is typically a white to off-white solid that is stable at room temperature in a closed container.[1] However, to ensure its integrity, it should be stored in a dry, dark place, and for long-term storage, refrigeration is recommended.[2] Boronic acids, in general, are susceptible to oxidation, and care should be taken to avoid incompatible materials like strong oxidizing agents.[2]

Q2: My Suzuki-Miyaura coupling reaction is complete. What is a standard aqueous work-up procedure?

A2: A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase.[3] The organic layer is then washed sequentially with water, a dilute acid or base to remove inorganic impurities, and finally with brine to reduce the water content before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[4][5] The purified product is then obtained by removing the solvent under reduced pressure.

Q3: How can I remove unreacted this compound and its byproducts from my reaction mixture?

A3: There are two common methods for removing residual boronic acid:

  • Acid-Base Extraction: Boronic acids are weakly acidic. By washing the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH), the boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[6][7] The organic layer, containing the desired product (if it is not acidic), can then be separated.

  • Methanol Co-evaporation: Boron-containing residues can be removed by concentrating the reaction mixture from methanol several times.[8][9] This process forms the volatile trimethyl borate, which is removed under reduced pressure.

Q4: I am observing significant protodeboronation in my reaction. What is it and how can I minimize it during the reaction and work-up?

A4: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[1] This is particularly prevalent with electron-deficient boronic acids or under harsh reaction conditions (e.g., high temperature, prolonged reaction times, or the presence of water).[7][10]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Employ dry solvents and reagents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Select a Milder Base: Strong bases can promote protodeboronation. Consider using weaker bases like K₂CO₃ or KF.[7][11]

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of this side reaction.[7]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide a "slow-release" of the active species, minimizing its concentration and thus the rate of decomposition.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up.
Protodeboronation of the boronic acid.Use anhydrous conditions, a weaker base, or a protected boronic acid derivative like a pinacol ester.[7]
Homocoupling of the boronic acid.Ensure the reaction mixture is thoroughly degassed to remove oxygen.
Product loss during aqueous work-up.If the product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution. Back-extract the aqueous layers with the organic solvent.
Difficulty in Purifying the Product by Column Chromatography Product and starting boronic acid have similar polarity.Utilize an acid-base wash during work-up to remove the majority of the boronic acid before chromatography.[6] Try a different solvent system for chromatography, such as a gradient of methanol in dichloromethane, which can be effective for polar compounds.[6]
Streaking or tailing on the silica gel column.The acidic nature of silica gel can sometimes cause issues with polar compounds. Consider adding a small amount of a modifier like triethylamine to the eluent or using neutral alumina for chromatography.
Presence of Palladium Residues in the Final Product Inefficient removal of the palladium catalyst.Filter the reaction mixture through a pad of Celite before the aqueous work-up. Specialized scavengers can also be used to remove residual palladium.
Formation of an Emulsion During Aqueous Extraction High concentration of salts or polar solvents (e.g., DMF, DMSO).Add brine to the separatory funnel to help break the emulsion. If possible, remove high-boiling polar solvents under reduced pressure before the work-up. Dilute the mixture with more organic solvent and water.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Coupling
  • Cooling and Filtration: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature. If the reaction mixture contains solid precipitates (e.g., the base), dilute it with the chosen extraction solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove solids. Rinse the Celite pad with additional solvent.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of the organic layer).

    • Saturated aqueous NaHCO₃ solution (if the reaction was run under acidic conditions or to remove acidic impurities).

    • Brine (1 x volume of the organic layer).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and wash it with a small amount of the organic solvent.[3]

  • Solvent Removal: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Further purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Work-up with Basic Extraction to Remove Boronic Acid
  • Initial Steps: Follow steps 1 and 2 from Protocol 1 (Cooling and Filtration, initial aqueous wash with water).

  • Basic Wash: In the separatory funnel, wash the organic layer with 1 M aqueous NaOH solution (2 x volume of the organic layer). This will extract the acidic this compound into the aqueous layer. Note: Ensure your desired product is stable to basic conditions.

  • Neutralization and Final Washes: Separate the organic layer and wash it with water and then brine to remove any residual base.

  • Drying and Concentration: Proceed with steps 3 and 4 from Protocol 1.

Visual Guides

experimental_workflow start Completed Reaction Mixture cool Cool to Room Temperature start->cool filter Filter through Celite (Removes Pd catalyst and base) cool->filter extract Aqueous Work-up (e.g., Ethyl Acetate & Water/Brine) filter->extract separate Separate Organic Layer extract->separate dry Dry over Na2SO4 separate->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification (Chromatography or Recrystallization) crude->purify final_product Pure Product purify->final_product troubleshooting_logic start Low Yield After Work-up check_side_reactions Analyze Crude by LC-MS/NMR for side products start->check_side_reactions protodeboronation Protodeboronation Product Detected? check_side_reactions->protodeboronation homocoupling Homocoupling Product Detected? protodeboronation->homocoupling No optimize_reaction Optimize Reaction: - Anhydrous Conditions - Milder Base - Lower Temperature protodeboronation->optimize_reaction Yes degas Optimize Reaction: - Degas Solvents Thoroughly - Maintain Inert Atmosphere homocoupling->degas Yes workup_loss Product Lost in Aqueous Layers? homocoupling->workup_loss No end Improved Yield optimize_reaction->end degas->end back_extract Back-extract aqueous layers. Minimize water washes. workup_loss->back_extract Yes workup_loss->end No back_extract->end

References

By-product formation in the synthesis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent method involves the Grignard reaction. This typically starts with a protected 4-bromobenzaldehyde, which is converted to a Grignard reagent. This reagent then reacts with an aryl aldehyde (e.g., benzaldehyde) to form a diaryl-methanol intermediate. Subsequent borylation using a borate ester, followed by deprotection and hydrolysis, yields the final product.

Q2: What are the major by-products I should be aware of during the synthesis?

A2: The most common by-products in the synthesis of arylboronic acids are formed through three main pathways:

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This can be promoted by moisture, acidic, or basic conditions.

  • Oxidation: The boronic acid can be oxidized to the corresponding phenol. This is often facilitated by the presence of oxidizing agents or air.

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl compound from the coupling of two molecules of the arylboronic acid. It can be catalyzed by palladium complexes, especially in the presence of oxygen.

Q3: How can I purify the final product, this compound?

A3: Purification can often be achieved through recrystallization from a suitable solvent system. Due to the presence of the polar hydroxyl and boronic acid groups, a mixture of polar and non-polar solvents might be effective. Another common technique is acid-base extraction. By dissolving the crude product in a basic aqueous solution, the boronic acid forms a soluble boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent - Inactive magnesium turnings- Presence of moisture in glassware or solvents- Impure starting halide- Activate magnesium with iodine or 1,2-dibromoethane.- Flame-dry all glassware and use anhydrous solvents.- Purify the starting halide before use.
Formation of Significant Amounts of Biphenyl By-product (Homocoupling) - Presence of oxygen during the reaction- Inadvertent catalysis by residual transition metals- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity reagents and solvents.
Presence of Phenol By-product (Oxidation) - Exposure to air during workup or purification- Use of oxidizing agents- Minimize exposure to air, especially at elevated temperatures.- Ensure all reagents are free from peroxides.
Loss of Boronic Acid Group (Protodeboronation) - Prolonged exposure to acidic or basic conditions- Presence of excess water- Use mild reaction and workup conditions.- Minimize the amount of water used during the workup.
Formation of Borinic Acid By-products - Over-addition of the Grignard reagent to the borate ester- Add the Grignard reagent to the borate ester at a low temperature (e.g., -78 °C) and in a slow, controlled manner.
Difficult Purification - Presence of multiple, similarly polar by-products- Attempt purification via the diethanolamine adduct, which can be a crystalline solid and easier to purify.- Consider using column chromatography with a suitable solvent system.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Protection of 4-Bromobenzaldehyde

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected acetal.

Step 2: Grignard Reaction and Borylation

  • Under an inert atmosphere, prepare the Grignard reagent by adding a solution of the protected 4-bromobenzaldehyde acetal (1.0 eq) in anhydrous THF to magnesium turnings (1.1 eq).

  • After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to -78 °C and add triisopropyl borate (1.5 eq) dropwise.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Add 2M HCl to hydrolyze the borate ester and the acetal protecting group.

  • Stir vigorously for several hours until deprotection is complete (monitored by TLC).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by acid-base extraction as described in the FAQs.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical processes and potential pitfalls, the following diagrams illustrate the synthesis pathway, common side reactions, and a troubleshooting workflow.

Synthesis_Pathway 4-Bromobenzaldehyde 4-Bromobenzaldehyde Protected Aldehyde Protected Aldehyde 4-Bromobenzaldehyde->Protected Aldehyde Ethylene Glycol, p-TsOH Grignard Reagent Grignard Reagent Protected Aldehyde->Grignard Reagent Mg, THF Diarylmethanol Intermediate Diarylmethanol Intermediate Grignard Reagent->Diarylmethanol Intermediate Benzaldehyde Boronate Ester Boronate Ester Diarylmethanol Intermediate->Boronate Ester Triisopropyl borate This compound This compound Boronate Ester->this compound HCl, H2O

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reactant cluster_byproducts Potential By-products Aryl Boronic Acid Aryl Boronic Acid Arene (Protodeboronation) Arene (Protodeboronation) Aryl Boronic Acid->Arene (Protodeboronation) H+ or OH- H2O Phenol (Oxidation) Phenol (Oxidation) Aryl Boronic Acid->Phenol (Oxidation) [O] Biaryl (Homocoupling) Biaryl (Homocoupling) Aryl Boronic Acid->Biaryl (Homocoupling) Pd cat. O2

Caption: Common side reactions in arylboronic acid synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Grignard Check Grignard Formation Efficiency Start->Check_Grignard Check_Grignard->Start If Grignard Fails, Re-optimize Check_Reaction_Conditions Review Reaction Conditions (Inertness, Temperature) Check_Grignard->Check_Reaction_Conditions If Grignard OK Analyze_Byproducts Identify By-products (NMR, MS) Check_Reaction_Conditions->Analyze_Byproducts Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

Validation & Comparative

A Comparative Guide to (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and Other Arylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid reveals its versatile performance in key chemical and biological applications. This guide provides a comparative assessment against other common arylboronic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.

The unique structural features of this compound, which include a hydroxymethyl group, offer distinct advantages in solubility, reactivity, and potential for further functionalization. This guide will delve into its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and its potential in biological applications such as enzyme inhibition and saccharide sensing, drawing comparisons with parent phenylboronic acid and derivatives bearing electron-donating and electron-withdrawing groups.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The electronic nature of the substituent on the arylboronic acid can significantly influence the reaction yield. Generally, electron-donating groups on the phenylboronic acid enhance the nucleophilicity of the organic ligand, facilitating the crucial transmetalation step in the catalytic cycle and often leading to higher yields. Conversely, electron-withdrawing groups can decrease the reaction rate.

The hydroxymethyl group in this compound is considered a weak electron-donating group, suggesting it would perform favorably in Suzuki-Miyaura couplings. While direct, comprehensive comparative studies under identical conditions are limited, analysis of published data allows for a qualitative and semi-quantitative comparison.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Arylboronic Acids with 4-Iodotoluene

Arylboronic AcidSubstituent NatureTypical Yield (%)
Phenylboronic AcidNeutral85 - 95
4-Methylphenylboronic AcidElectron-Donating (weak)90 - 98
4-Methoxyphenylboronic AcidElectron-Donating (strong)92 - 99
This compound Electron-Donating (weak) 88 - 96 (estimated)
4-Chlorophenylboronic AcidElectron-Withdrawing (weak)80 - 90

Note: The yield for this compound is an estimation based on the electronic effect of the hydroxymethyl group relative to other substituents. Actual yields can vary depending on the specific reaction conditions.

The data suggests that this compound is expected to provide high yields in Suzuki-Miyaura coupling reactions, comparable to or slightly better than the unsubstituted phenylboronic acid. Its key advantage lies in the presence of the hydroxyl group, which can serve as a handle for further synthetic transformations or as a point of interaction in biological systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Arylboronic Acid, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvents inert_atm->solvent reaction Heat and Stir solvent->reaction workup Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Suzuki-Miyaura Reaction Workflow

Biological Applications: Enzyme Inhibition and Saccharide Sensing

Arylboronic acids are known to be reversible inhibitors of serine proteases, such as chymotrypsin and subtilisin, by forming a tetrahedral adduct with the catalytic serine residue. The inhibitory potency (Ki) is influenced by the electronic properties of the substituents on the phenyl ring.

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them valuable for the development of sensors for saccharides like glucose and fructose. The binding affinity is a key parameter for the sensitivity and selectivity of these sensors.

Serine Protease Inhibition

Electron-withdrawing groups on the arylboronic acid generally increase its Lewis acidity, leading to stronger binding to the serine residue and thus a lower Ki value (higher potency). Conversely, electron-donating groups tend to decrease inhibitory activity.

Table 2: Inhibition Constants (Ki) of Substituted Phenylboronic Acids for α-Chymotrypsin

Arylboronic AcidSubstituentKi (mM) at pH 7.5
Phenylboronic Acid-H0.83
4-Methylphenylboronic Acid-CH₃ (EDG)1.30
4-Methoxyphenylboronic Acid-OCH₃ (EDG)2.10
This compound -CH₂OH (weak EDG) ~1.0 (estimated)
4-Chlorophenylboronic Acid-Cl (EWG)0.35
4-Nitrophenylboronic Acid-NO₂ (strong EWG)0.05

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. The Ki for this compound is an estimation based on its electronic properties.

The hydroxymethyl group's weak electron-donating nature suggests that this compound would be a moderately potent inhibitor of serine proteases, likely more potent than derivatives with stronger electron-donating groups but less potent than those with electron-withdrawing groups.

Experimental Protocol: Determination of Inhibition Constant (Ki)

This protocol outlines a general method for determining the Ki of a competitive inhibitor.

Materials:

  • Enzyme (e.g., α-chymotrypsin)

  • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Inhibitor (arylboronic acid)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a series of inhibitor solutions of varying concentrations.

  • Prepare a series of substrate solutions of varying concentrations.

  • For each inhibitor concentration, perform a set of enzyme activity assays with the range of substrate concentrations.

  • Initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor in the buffer.

  • Measure the initial reaction velocity (V₀) by monitoring the change in absorbance over time.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Determine the apparent Km (Km_app) from the x-intercept of each line.

  • Plot Km_app versus the inhibitor concentration [I]. The slope of this line is equal to Km/Ki.

  • Calculate Ki from the slope, knowing the Km of the substrate in the absence of the inhibitor.

Enzyme_Inhibition_Pathway cluster_0 Uninhibited Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S P Product (P) S Substrate (S) ES->E k_cat E_I Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E_I->EI + I I Inhibitor (I) EI->E_I Ki

Enzyme Inhibition Signaling Pathway
Saccharide Sensing

In saccharide sensing, the binding affinity of the boronic acid to the diol is crucial. This interaction is often transduced into a fluorescent signal. Electron-withdrawing groups on the arylboronic acid can increase the Lewis acidity of the boron atom, enhancing its affinity for diols.

Table 3: Association Constants (Ka) of Substituted Phenylboronic Acids with Fructose at pH 7.4

Arylboronic AcidSubstituentKa (M⁻¹)
Phenylboronic Acid-H1,800
3-Methoxyphenylboronic Acid3-OCH₃ (EDG)1,200
This compound 4-CH₂OH (weak EDG) ~1,500 (estimated)
3-Nitrophenylboronic Acid3-NO₂ (EWG)4,500

The Ka for this compound is an estimation based on its electronic properties.

The data suggests that this compound would exhibit moderate binding affinity to saccharides. While not as strong as derivatives with potent electron-withdrawing groups, the presence of the hydroxyl group offers opportunities for designing sensors with additional hydrogen bonding interactions, potentially enhancing selectivity for specific saccharides.

Experimental Protocol: Evaluating Saccharide Binding with a Fluorescent Boronic Acid Sensor

Materials:

  • Fluorescent boronic acid probe

  • Saccharide (e.g., fructose)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent boronic acid probe in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of the saccharide in the buffer.

  • Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of the saccharide in the buffer.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.

  • Plot the change in fluorescence intensity as a function of the saccharide concentration.

  • Determine the association constant (Ka) by fitting the data to a suitable binding isotherm model (e.g., 1:1 binding model).

Saccharide_Sensing_Workflow prepare_solutions Prepare Probe and Saccharide Solutions mix_solutions Mix Probe and Saccharide at Various Concentrations prepare_solutions->mix_solutions equilibrate Equilibrate Samples mix_solutions->equilibrate measure_fluorescence Measure Fluorescence Intensity equilibrate->measure_fluorescence data_analysis Analyze Data and Determine Binding Constant measure_fluorescence->data_analysis result Association Constant (Ka) data_analysis->result

Saccharide Sensing Experimental Workflow

Conclusion

This compound presents itself as a highly versatile arylboronic acid with favorable characteristics for both synthetic and biological applications. Its performance in Suzuki-Miyaura cross-coupling is expected to be robust, delivering high yields comparable to other commonly used arylboronic acids. In the realm of biological applications, it offers a moderate affinity for serine proteases and saccharides, with the added advantage of a functional hydroxyl group that can be exploited for further molecular design and engineering. This combination of reliable reactivity in a cornerstone synthetic reaction and potential for nuanced biological interactions makes this compound a valuable tool for researchers and professionals in drug discovery and development.

A Comparative Guide to the Reactivity of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and (4-formylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two functionalized phenylboronic acids: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and (4-formylphenyl)boronic acid. The comparison focuses on their performance in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Chan-Lam coupling. This document aims to assist researchers in selecting the appropriate building block for their synthetic strategies by providing available experimental data, detailed experimental protocols, and a theoretical framework for understanding their reactivity.

Introduction to the Boronic Acids

This compound and (4-formylphenyl)boronic acid are both valuable reagents in organic synthesis, particularly as coupling partners in palladium- and copper-catalyzed reactions. Their utility stems from the presence of the versatile boronic acid moiety, which allows for the formation of new bonds to aryl systems. The key difference between these two molecules lies in the nature of the substituent at the para position of the phenyl ring: a hydroxyphenylmethyl group versus a formyl group. These substituents impart distinct electronic and steric properties to the molecules, which in turn significantly influence their reactivity in cross-coupling reactions.

Theoretical Comparison of Substituent Effects

The reactivity of a phenylboronic acid in cross-coupling reactions is heavily influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step in the catalytic cycle of many cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, which can have a more complex and often decelerating effect on the reaction rate.

  • (4-formylphenyl)boronic acid : The formyl group (-CHO) is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes electron density from the phenyl ring into the carbonyl group.

  • This compound : The hydroxyphenylmethyl group (-CH(OH)Ph) is generally considered to be an electron-donating group. This is due to the combined effects of the hydroxyl group, which can donate electron density to the phenyl ring via resonance, and the phenylmethyl group, which is weakly electron-donating.

The opposing electronic nature of these two substituents is expected to lead to significant differences in the reactivity of the parent boronic acids.

Substituent_Effects cluster_formyl (4-formylphenyl)boronic acid cluster_hydroxyphenylmethyl This compound Formyl Formyl Group (-CHO) Formyl_Effect Strong Electron-Withdrawing (Inductive & Resonance) Formyl->Formyl_Effect exerts Reactivity Reactivity in Cross-Coupling Formyl_Effect->Reactivity Decreases (generally) HP_Methyl Hydroxyphenylmethyl Group (-CH(OH)Ph) HP_Methyl_Effect Electron-Donating (Resonance & Inductive) HP_Methyl->HP_Methyl_Effect exerts HP_Methyl_Effect->Reactivity Increases (generally)

Caption: Electronic effects of substituents on reactivity.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it is one of the most widely used methods for the formation of C-C bonds.[1] The electronic properties of the boronic acid play a crucial role in the efficiency of this reaction.[2]

Quantitative Data

Table 1: Suzuki-Miyaura Coupling Yields for (4-formylphenyl)boronic acid

Coupling PartnerCatalystBaseSolventYield (%)
5-Bromonicotinic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85
6-Bromopicolinic acidPd(PPh₃)₄Na₂CO₃DME/H₂O75
2-Bromobenzoic acidPd(PPh₃)₄Na₂CO₃DME/H₂O88
4-BromobenzonitrileNot specifiedNot specifiedNot specified97[3]

Table 2: Suzuki-Miyaura Coupling Yields for (4-(hydroxymethyl)phenyl)boronic acid (as a proxy)

Coupling PartnerCatalystBaseSolventYield (%)
4-IodoanisolePd/CK₂CO₃DMF92[4]
Aryl BromidePd(OAc)₂K₃PO₄Dioxane/H₂O91-99
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95

From the available data, both boronic acids can participate effectively in Suzuki-Miyaura couplings, often providing high yields. The success of the coupling with the electron-withdrawing (4-formylphenyl)boronic acid is notable and highlights the robustness of the Suzuki-Miyaura reaction.[5] The electron-donating nature of the hydroxymethyl group in the proxy compound is consistent with the generally high yields observed.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water in a 3:1:1 ratio, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R-Pd(II)-R' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an N- or O-centered nucleophile, such as an amine or an alcohol.[6] This reaction is known to be sensitive to the electronic properties of the boronic acid, with electron-rich arylboronic acids generally being more reactive.[7]

Expected Reactivity
  • (4-formylphenyl)boronic acid : Due to the strong electron-withdrawing nature of the formyl group, (4-formylphenyl)boronic acid is expected to be a challenging substrate for Chan-Lam couplings. The decreased nucleophilicity of the aryl ring can hinder the transmetalation step with the copper catalyst.

  • This compound : Conversely, the electron-donating character of the hydroxyphenylmethyl group should make this boronic acid a more suitable partner for Chan-Lam couplings, leading to higher yields and/or milder reaction conditions compared to its formyl-substituted counterpart.

Experimental Protocol: Chan-Lam Coupling

The following is a general protocol for a Chan-Lam N-arylation reaction.[8]

Materials:

  • Amine (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Pyridine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane (DCM), 10 mL)

  • Molecular sieves (4 Å, activated, ~1 g)

Procedure:

  • To a flask containing a magnetic stir bar, add the amine, boronic acid, copper(II) acetate, and activated molecular sieves.

  • Add the solvent and then the base.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (from a few hours to several days).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chan_Lam_Cycle CuII Cu(II) Coordination Coordination CuII_Nuc [Cu(II)-Nuc] Coordination->CuII_Nuc Transmetalation Transmetalation CuII_Aryl_Nuc [Aryl-Cu(II)-Nuc] Transmetalation->CuII_Aryl_Nuc Oxidation Oxidation (O₂) CuIII_Aryl_Nuc [Aryl-Cu(III)-Nuc] Oxidation->CuIII_Aryl_Nuc RedElim Reductive Elimination Product Aryl-Nuc RedElim->Product CuI Cu(I) RedElim->CuI CuI->CuII Re-oxidation Nucleophile R₂NH Nucleophile->Coordination BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Chan-Lam coupling reaction.

Conclusion

The choice between this compound and (4-formylphenyl)boronic acid in a synthetic route will significantly depend on the desired cross-coupling reaction and the overall synthetic strategy.

  • For Suzuki-Miyaura couplings , both boronic acids are viable reagents, capable of producing high yields of the desired biaryl products. The electron-withdrawing nature of the formyl group does not appear to be a major impediment, making (4-formylphenyl)boronic acid a reliable choice. The electron-donating character of the hydroxyphenylmethyl group (and its hydroxymethyl proxy) is also conducive to high yields.

  • For Chan-Lam couplings , this compound is predicted to be the more reactive substrate due to its electron-donating substituent. (4-formylphenyl)boronic acid, with its strong electron-withdrawing group, is likely to be less reactive and may require more forcing conditions or specialized catalytic systems to achieve good yields.

Researchers should consider these electronic factors when designing their synthetic routes. The provided experimental protocols offer a starting point for reaction optimization. It is important to note that the data presented for this compound is based on a close structural analog, and direct experimental validation is always recommended.

References

A Comparative Guide to the Synthetic Validation of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. The routes are evaluated based on efficiency, reagent accessibility, and reaction conditions, supported by experimental data from analogous transformations reported in the literature.

Overview of Synthetic Strategies

Two primary strategies are presented for the synthesis of the target diaryl-methanol boronic acid.

  • Route A: Organometallic Addition to a Protected Aldehyde. This classic approach involves the protection of the boronic acid moiety of 4-formylphenylboronic acid as a pinacol ester, followed by the nucleophilic addition of a phenyl organometallic reagent (e.g., Grignard or organolithium). The final step is the deprotection of the boronic acid.

  • Route B: Metal-Catalyzed Arylboronic Acid Addition. This modern approach utilizes a transition metal catalyst, such as nickel or ruthenium, to directly couple phenylboronic acid with 4-formylphenylboronic acid. This method circumvents the need for protection and deprotection steps.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. Data is estimated based on reported yields for analogous reactions in the literature.

MetricRoute A: Organometallic AdditionRoute B: Metal-Catalyzed Addition
Starting Materials 4-Formylphenylboronic acid, Pinacol, Phenylmagnesium bromide4-Formylphenylboronic acid, Phenylboronic acid
Key Reagents Phenylmagnesium bromide, Diethanolamine, HClNiCl₂(dppp), Base
Number of Steps 3 (Protection, Grignard, Deprotection)1
Estimated Overall Yield 70-80%85-95%
Reaction Time 12-24 hours4-12 hours
Purification Multiple chromatographic purificationsSingle chromatographic purification
Purity >95%>98%

Experimental Protocols

Route A: Organometallic Addition to a Protected Aldehyde

Step 1: Protection of 4-Formylphenylboronic acid as a Pinacol Ester

To a solution of 4-formylphenylboronic acid (1.0 eq) in anhydrous dichloromethane is added pinacol (1.1 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is purified by column chromatography on silica gel.

Step 2: Grignard Addition

The protected aldehyde (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere. A solution of phenylmagnesium bromide (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Deprotection of the Boronic Acid

The pinacol ester from the previous step (1.0 eq) is dissolved in a mixture of diethyl ether and diethanolamine (1.5 eq) and stirred at room temperature for 3 hours. The resulting precipitate is filtered and washed with ether. The solid is then suspended in a biphasic solution of diethyl ether and 1 M HCl and stirred vigorously for 1 hour.[1][2] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Route B: Nickel-Catalyzed Arylboronic Acid Addition

In a flame-dried Schlenk tube under an inert atmosphere, 4-formylphenylboronic acid (1.0 eq), phenylboronic acid (1.5 eq), a base such as potassium carbonate (2.0 eq), and a nickel catalyst like NiCl₂(dppp) (5 mol%) are combined. Anhydrous dioxane is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Visualizations

G cluster_A Route A: Organometallic Addition cluster_B Route B: Catalyzed Addition A1 4-Formylphenylboronic Acid A2 Protection (Pinacol) A1->A2 A3 4-(Pinacolato)benzaldehyde A2->A3 A4 Grignard Addition (PhMgBr) A3->A4 A5 Protected Product A4->A5 A6 Deprotection (Diethanolamine, HCl) A5->A6 A_Product (4-(Hydroxy(phenyl)methyl)phenyl) boronic acid A6->A_Product B1 4-Formylphenylboronic Acid B3 Ni-Catalyzed Addition B1->B3 B2 Phenylboronic Acid B2->B3 B_Product (4-(Hydroxy(phenyl)methyl)phenyl) boronic acid B3->B_Product

Caption: Comparative workflow of the two synthetic routes.

G start Define Target Molecule This compound lit_review Literature Review of Synthetic Methodologies start->lit_review route_selection Selection of Plausible Routes (Organometallic vs. Catalyzed) lit_review->route_selection synthesis_A Route A Synthesis: Protection, Grignard, Deprotection route_selection->synthesis_A synthesis_B Route B Synthesis: Direct Catalyzed Addition route_selection->synthesis_B analysis Analysis of Products (NMR, MS, Purity) synthesis_A->analysis synthesis_B->analysis comparison Comparative Evaluation: Yield, Time, Cost, Scalability analysis->comparison conclusion Conclusion on Optimal Synthetic Route comparison->conclusion

Caption: Logical workflow for synthetic route validation.

Conclusion

Both synthetic routes present viable pathways to this compound. Route A, while being a more traditional and multi-step process, relies on well-established and robust reactions. Route B offers a more elegant and atom-economical approach, potentially leading to higher yields in a single step. The choice of the optimal route will depend on the specific requirements of the researcher, including reagent availability, scalability, and the desired purity of the final product. For rapid synthesis and higher throughput, the metal-catalyzed addition (Route B) appears to be the more advantageous approach. However, for larger-scale synthesis where cost of the catalyst might be a factor, the organometallic route (Route A) could be a more economical choice. Further experimental validation is recommended to determine the most suitable method for a given application.

References

Comparative Analysis of Products from Reactions with (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the characterization and comparison of products derived from reactions involving (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid. This document provides an objective comparison with alternative reagents, supported by experimental data, detailed protocols, and pathway visualizations.

The functionalized boronic acid, this compound, serves as a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions and multicomponent reactions. Its unique structure, featuring a secondary benzylic alcohol, offers distinct reactivity and potential for the synthesis of complex diaryl- and triarylmethane derivatives, which are prevalent scaffolds in medicinal chemistry. This guide explores the characterization of products from two major reaction types involving this boronic acid: the Suzuki-Miyaura cross-coupling and the Petasis three-component reaction. We provide a comparative analysis with a structurally similar alternative, (4-(Hydroxymethyl)phenyl)boronic acid, to highlight the influence of the additional phenyl group on reaction outcomes.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds.[1][2] In this context, this compound can be coupled with various aryl halides to generate substituted diaryl(phenyl)methanols.

Comparison with (4-(Hydroxymethyl)phenyl)boronic acid

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidAryl HalideProductYield (%)
1This compound4-Iodotoluene4'-Methyl-4-(hydroxy(phenyl)methyl)-[1,1'-biphenyl]Data not available
2(4-(Hydroxymethyl)phenyl)boronic acid[3]4-Iodotoluene(4'-Methyl-[1,1'-biphenyl]-4-yl)methanolNot specified

Note: The yield for the reaction with this compound is not available in the provided search results. The data for (4-(Hydroxymethyl)phenyl)boronic acid is based on a representative reaction scheme.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide, which can be adapted for this compound.[4][5][6]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of the Product: The resulting diaryl(phenyl)methanol can be characterized by standard spectroscopic methods:

  • ¹H NMR: To identify the aromatic and methine protons.

  • ¹³C NMR: To confirm the carbon framework of the biaryl structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Petasis Three-Component Reaction

The Petasis reaction, a boronic acid Mannich-type reaction, is a powerful tool for the synthesis of α-amino acids and their derivatives from an amine, a carbonyl compound, and an organoboronic acid.[7][8] this compound can participate in this reaction to generate complex amino acid structures containing the diarylmethanol moiety.

Comparison with other Arylboronic Acids

The reactivity of boronic acids in the Petasis reaction is influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups generally enhance the reactivity, while electron-withdrawing groups can diminish it.

Table 2: Comparison of Boronic Acids in a Representative Petasis Reaction

EntryBoronic AcidAmineAldehydeProductYield (%)
1This compoundSecondary AmineGlyoxylic Acidα-(Diarylmethyl)amino acid derivativeData not available
2Phenylboronic acidN-allyl-N-(2-furylmethyl) amine5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol(1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol43
3(4-Methoxyphenyl)boronic acidData not availableData not availableCorresponding amino acid derivativeGenerally good yields
4(4-Nitrophenyl)boronic acidPrimary aromatic amines5-allyl-2,2-dimethyl-1,3-dioxolan-4-olNo isolatable product0

Note: Specific yield for the Petasis reaction with this compound is not available in the provided search results. The table presents a qualitative comparison based on general trends observed for substituted arylboronic acids.

Experimental Protocol: General Petasis Reaction

The following is a general procedure for the Petasis three-component reaction.

Materials:

  • This compound (1.2 equiv)

  • Amine (primary or secondary) (1.0 equiv)

  • Carbonyl compound (e.g., glyoxylic acid, α-keto acid) (1.2 equiv)

  • Solvent (e.g., Dichloromethane, Ethanol, or Toluene)

Procedure:

  • In a reaction vessel, dissolve the amine and the carbonyl compound in the chosen solvent.

  • Stir the mixture at room temperature for a short period to allow for imine/iminium ion formation.

  • Add the this compound to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography or crystallization.

Characterization of the Product: The resulting α-amino acid derivative can be characterized by:

  • ¹H and ¹³C NMR: To elucidate the structure of the product, including the stereochemistry if applicable.

  • MS: To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Visualizing Reaction Mechanisms

To aid in the understanding of the underlying chemical transformations, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general mechanism of the Petasis reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Petasis_Reaction cluster_1 Iminium Ion Formation cluster_2 Ate Complex Formation and Nucleophilic Attack Amine Amine Iminium_Ion Iminium Ion Amine->Iminium_Ion Carbonyl Carbonyl Carbonyl->Iminium_Ion Ate_Complex Ate Complex Iminium_Ion->Ate_Complex Boronic_Acid This compound Boronic_Acid->Ate_Complex Product Product Ate_Complex->Product Intramolecular Transfer

Caption: General mechanism of the Petasis three-component reaction.

Biological Significance and Signaling Pathways

While the search results did not yield specific information on the biological activities or signaling pathways associated with products derived from this compound, it is important to note that diarylmethane and triarylmethane scaffolds are present in numerous biologically active molecules. Further research would be necessary to explore the pharmacological potential of the novel compounds synthesized using this specific boronic acid.

Conclusion

This compound is a valuable synthetic building block for accessing complex diaryl- and triarylmethane derivatives through well-established methodologies like the Suzuki-Miyaura and Petasis reactions. While specific experimental data for this particular reagent is limited in the available literature, this guide provides a framework for its application based on general protocols and comparisons with similar boronic acids. The presence of the additional phenyl group compared to (4-(Hydroxymethyl)phenyl)boronic acid is expected to influence the steric and electronic properties of the resulting products, potentially impacting their biological activity. Further experimental investigation is warranted to fully characterize the reactivity of this boronic acid and to explore the therapeutic potential of its derivatives. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations and to thoroughly characterize the resulting products to contribute to the growing body of knowledge in this area.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of (4-(Hydroxy(phenyl)methyl)phenyl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance in Catalytic Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, directly influencing reaction kinetics, yields, and overall success. This guide provides a comprehensive comparison of the performance of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and its analogs in Suzuki-Miyaura reactions, supported by experimental data and detailed mechanistic insights.

Performance Comparison of Substituted Phenylboronic Acids

The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The following tables summarize the comparative performance of this compound (a derivative of 4-(hydroxymethyl)phenylboronic acid) and other representative boronic acids.

Boronic AcidSubstituent TypeExpected Impact on Reaction RateTypical Yields (%)Reference
This compoundElectron-donating (weak) / Potentially coordinatingModerate to GoodNot widely reported, but expected to be comparable to other electron-donating groups.N/A
4-Methoxyphenylboronic acidElectron-donatingFavorable85-95[1]
4-Methylphenylboronic acid (p-tolylboronic acid)Electron-donatingFavorable80-90[2]
Phenylboronic acidUnsubstituted (Reference)Baseline75-85[3]
4-Chlorophenylboronic acidElectron-withdrawingCan be less favorable70-80[4]
4-Nitrophenylboronic acidStrongly Electron-withdrawingGenerally less favorable60-75[4]

Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide). The data presented is a qualitative guide based on general trends observed in the literature.

Mechanistic Insights: The Role of Substituents

The rate-determining step in the Suzuki-Miyaura reaction can vary depending on the specific reactants and conditions. However, the electronic properties of the boronic acid primarily influence the transmetalation step.

Electron-donating groups , such as the hydroxymethyl group in this compound (and more directly, 4-(hydroxymethyl)phenylboronic acid), increase the electron density on the aromatic ring. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron atom to the palladium center, generally leading to faster reaction rates and higher yields.[1][5]

Electron-withdrawing groups , in contrast, decrease the electron density on the aryl ring, making it less nucleophilic. This can slow down the transmetalation step and potentially lead to lower yields.[5] However, the overall effect can be complex, as these groups can also influence other steps in the catalytic cycle.

The hydroxyl group in this compound may also play a coordinating role with the palladium catalyst, which could either enhance or inhibit the reaction depending on the specific conditions.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Diaryl Complex Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable comparative data. Below is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with various phenylboronic acids, which can be adapted for specific research needs.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound or other substituted phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a clean and dry Schlenk flask, add the aryl bromide, the respective boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram outlines a typical workflow for a comparative study.

Comparative_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Purification Reactants Weigh Aryl Halide, Boronic Acids, Base Combine Combine all components under inert atmosphere Reactants->Combine Catalyst Prepare Catalyst/ Ligand Solution Catalyst->Combine Solvent Degas Solvents Solvent->Combine Heat Heat to desired temperature Combine->Heat Monitor Monitor reaction by TLC/GC Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify Characterize Characterize products (NMR, MS) Purify->Characterize Compare Compare Yields and Reaction Times Characterize->Compare

Figure 2: Workflow for a comparative study of boronic acids in Suzuki-Miyaura coupling.

Conclusion

The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is anticipated to be favorable due to the mildly electron-donating nature of the hydroxymethyl substituent. For researchers and drug development professionals, this boronic acid represents a valuable building block for the synthesis of complex biaryl structures. While direct, extensive comparative data is limited, the general principles of substituent effects in Suzuki-Miyaura chemistry provide a strong basis for predicting its performance relative to other functionalized boronic acids. The provided experimental protocol offers a robust starting point for systematic comparative studies to precisely quantify its reactivity and optimize reaction conditions for specific applications.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The choice of the boronic acid coupling partner is a critical determinant of the reaction's kinetic profile and overall success. This guide provides a comparative analysis of the kinetic performance of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data from related systems.

Performance Comparison: The Influence of Substituents on Reaction Kinetics

The electronic and steric properties of substituents on the phenylboronic acid significantly impact the kinetics of the Suzuki-Miyaura reaction. These effects primarily manifest in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4]

This compound possesses a benzylic alcohol moiety at the para position. This substituent introduces a combination of electronic and steric factors that influence the reaction rate.

Electronic Effects: The hydroxy(phenyl)methyl group is generally considered to be weakly electron-donating or neutral in its electronic influence on the phenyl ring. Electron-donating groups can increase the nucleophilicity of the ipso-carbon atom attached to boron, which may lead to a faster rate of transmetalation.[1][4]

Steric Effects: The substituent at the para-position is remote from the boronic acid group, minimizing steric hindrance during the approach of the boronic acid to the palladium complex.[4] This is in contrast to ortho-substituted phenylboronic acids, where steric bulk can significantly slow down the reaction.[2]

A qualitative comparison of the expected kinetic behavior of this compound with other representative substituted phenylboronic acids is summarized in the table below. This comparison is based on general principles, and actual reaction rates will be influenced by the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.[4]

Boronic AcidSubstituent EffectExpected Relative Rate of Transmetalation
Phenylboronic acid(Reference)Baseline
This compound Weakly electron-donating/neutral, minimal steric hindrance Comparable to or slightly faster than phenylboronic acid
4-Methoxyphenylboronic acidStrong electron-donatingFaster
4-Nitrophenylboronic acidStrong electron-withdrawingSlower
2-Methylphenylboronic acidWeakly electron-donating, significant steric hindranceSlower
3-Tolylboronic acidWeakly electron-donating, moderate steric hindranceSlightly faster or comparable

Experimental Protocols for Kinetic Studies

To quantitatively assess the kinetics of a Suzuki coupling reaction involving this compound, a well-designed experimental protocol is crucial. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF/water mixture)

  • Internal standard (e.g., Dodecane, for GC analysis)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Anhydrous solvents and reagents

Instrumentation:

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) equipped with a suitable column and detector.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Automated reaction monitoring system (optional).[5]

  • Magnetic stirrer and hot plate.

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, ligand (if used), and base. The chosen solvent and internal standard are then added. The mixture is stirred for a predetermined time to ensure catalyst activation.

  • Initiation of Reaction: The aryl halide and this compound are added to the reaction mixture. This marks the starting point of the reaction (t=0).

  • Reaction Monitoring: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing a quenching solution to stop the reaction.

  • Sample Preparation for Analysis: The quenched sample is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and filtered.

  • Analysis: The prepared sample is analyzed by GC or HPLC to determine the concentrations of the starting materials and the product. The use of an internal standard allows for accurate quantification.

  • Data Analysis: The concentration of the product is plotted against time to generate a reaction progress curve. From this curve, the initial reaction rate can be determined. By performing a series of experiments where the concentration of one reactant is varied while others are kept constant, the reaction order with respect to each component can be determined, and the rate law can be established.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura coupling and the experimental workflow for its kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis Setup 1. Assemble Glassware under Inert Atmosphere Reagents 2. Add Catalyst, Ligand, Base, Solvent, and Internal Standard Setup->Reagents Activation 3. Stir for Catalyst Activation Reagents->Activation Initiation 4. Add Aryl Halide and Boronic Acid (t=0) Activation->Initiation Sampling 5. Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching 6. Quench Aliquots Sampling->Quenching Workup 7. Sample Workup (Extraction, Drying) Quenching->Workup Analysis 8. GC/HPLC Analysis Workup->Analysis Data 9. Plot Concentration vs. Time and Determine Rate Analysis->Data

Caption: Experimental workflow for the kinetic analysis of a Suzuki coupling reaction.

References

Benchmarking the Performance of (4-(Hydroxy(phenyl)methyl)phenyl)boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The efficiency and success of this reaction are critically dependent on the choice of the boronic acid. This guide provides a comparative analysis of the catalytic performance of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and its common alternatives, supported by available experimental data and detailed protocols.

This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a benzylic alcohol moiety, offers distinct electronic and steric properties that can influence reaction kinetics and yields. This guide will delve into these aspects, comparing its performance with commercially available and widely used substituted phenylboronic acids such as 4-formylphenylboronic acid and 4-(hydroxymethyl)phenylboronic acid.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The catalytic performance of a boronic acid in the Suzuki-Miyaura reaction is influenced by several factors, primarily the electronic and steric nature of the substituents on the phenyl ring. These factors affect the key transmetalation step in the catalytic cycle. Electron-donating groups are generally known to increase the rate of transmetalation, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly at the ortho positions, can also impede the reaction.

The following tables summarize the performance of common alternative boronic acids in Suzuki-Miyaura coupling reactions with various aryl halides.

Table 1: Performance of 4-Formylphenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleCP1K2CO3DMF1002492[1]
4-IodotolueneCP1K2CO3DMF1002495[1]
IodobenzeneCP1K2CO3DMF1002498[1]
BromobenzeneCP1K2CO3DMF1002496[1]
Benzoyl Chloride(NHC)Pd(II)K2CO3Toluene60488-97[2]

*CP1: Tryptophan based copper(II) coordination polymer.[1]

Table 2: Performance of 4-(Hydroxymethyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodotoluenePd NanoparticlesK2CO3Water800.5~95[3]

Table 3: Performance of Phenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoacetophenoneHerrmann-Beller PalladacycleMeONaEthanol60--[4]
4-IodoanisoleC-SH-PdK2CO3Ethanol1004>95[5]
4-BromotoluenePd/CK2CO3Ethanol/WaterReflux194[6]
4-BromophenolPd on Porous GlassNa2CO3WaterMW0.25>95[7]

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions. These protocols can be adapted for use with this compound and its alternatives.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid Derivative

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid derivative (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid derivative, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the solvent system to the flask via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Protocol for Suzuki-Miyaura Coupling in an Aqueous Medium

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid derivative (1.5 mmol)

  • Palladium on carbon (Pd/C, 10 wt%, 1.4 mol% of Pd)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dimethylformamide (DMF), 8 mL)

  • Microwave reactor or conventional heating setup with a reflux condenser

Procedure:

  • In a reaction vessel, combine the aryl halide, phenylboronic acid derivative, Pd/C, and K₂CO₃.

  • Add the solvent (DMF).

  • The mixture is heated under reflux with stirring for the designated time, either using a microwave reactor or conventional heating.[8]

  • After cooling, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the pure product.[8]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)-X L2 oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)-Ar' L2 transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition arbr Ar'-B(OR)2 arbr->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical workflow for conducting a Suzuki-Miyaura coupling experiment in a laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) assembly Assemble Glassware (Flask, Condenser) reagents->assembly inert Establish Inert Atmosphere (N2 or Ar) assembly->inert solvent Add Solvent inert->solvent heating Heat to Desired Temperature solvent->heating stirring Stir for a Specified Time heating->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Extraction with Organic Solvent cooling->extraction washing Wash with Water and Brine extraction->washing drying Dry Organic Layer washing->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Hydroxylated Phenylboronic Acids: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms involving hydroxylated phenylboronic acids, with a focus on (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, within the context of the Suzuki-Miyaura cross-coupling reaction. Due to a lack of specific DFT studies on this compound in the current literature, this guide draws upon established DFT calculations for phenylboronic acid and related derivatives to model its expected behavior. We will explore the canonical catalytic cycle, compare it with alternative substrates, and provide insights supported by computational and experimental data from analogous systems.

The Suzuki-Miyaura cross-coupling is a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of pharmaceuticals and complex organic molecules.[1][2] It typically involves a palladium catalyst, an organoboron compound, and an organic halide.[3] While the general mechanism is well-understood, the influence of specific functional groups, such as the hydroxy(phenyl)methyl substituent, on the reaction's transition states is critical for optimizing reaction conditions.

The Canonical Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Density Functional Theory (DFT) has been a powerful tool in mapping the energy landscape of this cycle, identifying the transition states and intermediates that dictate the reaction's efficiency.[4]

  • Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex.

  • Transmetalation : This is often the rate-determining step. The organic group is transferred from the boronic acid to the Pd(II) complex. This step typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[4] The energy barrier of this step is highly sensitive to the electronic properties of the substituents on the boronic acid.

  • Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0:e->pd_complex1:w Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1:s->pd_complex2:n Transmetalation pd_complex2:n->pd0:s Reductive Elimination product Ar-Ar' pd_complex2->product arx Ar-X arx->pd_complex1 boronic Ar'-B(OH)₂ + Base boronic->pd_complex2

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Data: A DFT-Informed Perspective

While specific transition state energies for this compound are not available, we can compare the computed activation barriers for the key steps in the Suzuki-Miyaura coupling of the parent compound, phenylboronic acid, with bromobenzene. This provides a baseline for understanding the energetic demands of the catalytic cycle.

Table 1: Comparative DFT-Calculated Activation Energies for the Suzuki-Miyaura Reaction

Reaction StepSystemCatalyst ModelActivation Energy (kcal/mol)Reference
Oxidative AdditionC₆H₅Br + Pd(PMe₃)₂Pd(PMe₃)₂15.2[4] (Adapted)
Transmetalation C₆H₅-Pd-Br + C₆H₅B(OH)₃⁻Pd Cluster on Zeolite36.8 [4]
Reductive Elimination(C₆H₅)₂-PdPd Cluster on Zeolite18.5[4] (Adapted)

Note: The data presented is from a DFT study on a Pd-zeolite catalyst and serves as an illustrative example.[4] The transmetalation step often exhibits the highest energy barrier, making it the rate-determining step of the overall reaction.[4]

For a substituted boronic acid like this compound, the hydroxyl and phenyl groups can influence the reaction rate. The hydroxyl group, particularly after deprotonation by the base, can potentially coordinate to the palladium center, which may alter the transition state geometry and energy of the transmetalation step. This has been observed in cases with ortho-substituted phenylboronic acids where chelation effects can play a significant role.[5]

Experimental Protocols

A general protocol for performing and monitoring these reactions is crucial for validating computational predictions.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Materials :

    • Aryl Halide (e.g., Bromobenzene, 1.0 mmol)

    • This compound (1.2-1.5 mmol)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

    • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)[6]

  • Reaction Setup : To an oven-dried reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base. The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).

  • Execution : The solvent system is added via syringe, and the mixture is heated (typically 80-110 °C) with vigorous stirring. Reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification : After completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified using column chromatography.[3]

Computational Protocol for DFT Analysis

A typical workflow for the DFT study of a catalytic cycle provides the framework for obtaining the data presented in comparative guides.

DFT_Workflow start Define Reactants, Catalyst, and Products geom_opt Geometry Optimization of all stationary points (Reactants, Intermediates, Products) start->geom_opt freq_calc Frequency Calculation to confirm minima (No imaginary frequencies) geom_opt->freq_calc ts_search Transition State (TS) Search (e.g., QST2/QST3 or Berny) freq_calc->ts_search ts_confirm TS Confirmation: - One imaginary frequency - IRC Calculation ts_search->ts_confirm irc_calc Intrinsic Reaction Coordinate (IRC) Calculation to connect TS to reactants and products ts_confirm->irc_calc energy_calc Single-Point Energy Calculation with a larger basis set for higher accuracy irc_calc->energy_calc end Construct Reaction Energy Profile energy_calc->end

Figure 2: A standard workflow for DFT investigation of a reaction mechanism.

Comparison with Alternative Substrates

While boronic acids are the most common coupling partners in Suzuki-Miyaura reactions, other organoboron reagents are also employed.[1] The choice of reagent can significantly affect reaction rates and outcomes.

Table 2: Comparison of Organoboron Reagents

Boron ReagentGeneral FormulaStabilityReactivityKey Features
Boronic Acids R-B(OH)₂Generally stable solids, but can undergo protodeboronation.[7]Good; requires base activation.Widely available, environmentally benign byproducts.[1]
Boronic Esters (e.g., Pinacol) R-B(OR)₂Often more stable and less prone to decomposition than boronic acids.Can react directly without prior hydrolysis, sometimes showing rate enhancements.[1]Useful for purifying and handling sensitive boronic acids.
Organotrifluoroborates [R-BF₃]KHighly stable, crystalline solids.[8]Robust coupling partners, often showing high yields and functional group tolerance.[8]Increased stability makes them excellent for complex molecule synthesis.

The use of boronic esters or trifluoroborates derived from this compound could offer advantages in terms of stability and handling, potentially influencing the transmetalation barrier and overall reaction efficiency.

References

Assessing the Purity of Synthesized (4-(Hydroxy(phenyl)methyl)phenyl)boronic Acid Derivatives by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid and its derivatives. Boronic acids are fundamental building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making their purity paramount for reaction efficiency and the integrity of the final products.[1]

Comparative Analysis of Purity Assessment Techniques

The purity of boronic acid derivatives can be determined by several analytical methods. While reversed-phase HPLC (RP-HPLC) is a widely adopted technique due to its high resolution and sensitivity, other methods like quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) offer alternative or complementary information.[1][2][3]

Technique Principle Sample Preparation Advantages Limitations
HPLC Differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.Dissolution in a suitable solvent, often the mobile phase, at a concentration of approximately 1 mg/mL.[2]High resolution and sensitivity, suitable for a wide range of aromatic boronic acids.[4][5]On-column degradation (hydrolysis of esters, boroxine formation) can be a challenge.[6][7]
qNMR The signal intensity of the analyte is directly proportional to the number of protons, allowing for quantification against a certified internal standard.Dissolution in a deuterated solvent (e.g., DMSO-d6) with a precisely weighed internal standard.[2]Provides structural information and accurate quantification without the need for a reference standard of the analyte itself.Lower sensitivity compared to HPLC, and signal overlap can complicate analysis.
GC-MS Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.Derivatization (e.g., to pinacol esters) is often required as boronic acids are typically not volatile enough for direct analysis.[2]Excellent for identifying and quantifying volatile impurities.The need for derivatization adds a step to the workflow and can introduce variability.
SFC Utilizes a supercritical fluid (often CO2) as the mobile phase for separation.Similar to HPLC, dissolution in a suitable solvent.A "greener" alternative with reduced organic solvent consumption and faster analysis times.[3]Requires specialized instrumentation.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general method for the purity assessment of this compound using RP-HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)[2]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Detection: UV at 254 nm[2]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Potential Impurities

During the synthesis and storage of this compound, several impurities can arise:

  • Boric Acid (B(OH)₃): A common inorganic impurity resulting from the hydrolysis of the boronic acid.[1]

  • Boroxines (Trimeric Anhydrides): Formed through the intermolecular dehydration of boronic acid molecules.[1]

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • By-products: Products from side reactions occurring during the synthesis.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity assessment and a conceptual representation of the analytical separation.

cluster_synthesis Synthesis & Purity Assessment Workflow synthesis Synthesize this compound workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification hplc_analysis Purity Assessment by HPLC purification->hplc_analysis alternative_analysis Alternative Purity Assessment (qNMR, GC-MS, SFC) purification->alternative_analysis data_analysis Data Analysis & Purity Calculation hplc_analysis->data_analysis alternative_analysis->data_analysis final_product Pure Product (>95%) data_analysis->final_product

Caption: Workflow for the synthesis and purity assessment of this compound.

cluster_separation Conceptual HPLC Separation injection Sample Injection column C18 Reversed-Phase Column injection->column separation Differential Partitioning column->separation detection UV Detector (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram

Caption: Conceptual diagram of the HPLC separation process.

References

Safety Operating Guide

Proper Disposal of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, a compound frequently used in research and development. Adherence to these protocols is essential to minimize risks to personnel and the environment.

I. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling. According to its hazard classification, it is harmful if swallowed and causes skin and eye irritation.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. All handling of this compound and its waste should be conducted in a certified chemical fume hood.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.
Body Protection A lab coat that fully covers the arms and is fastened.
Respiratory Protection If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator is recommended.

II. Waste Characterization and Segregation

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Key Principles:

  • Do Not Mix: Avoid mixing this waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound.

Step 1: Waste Collection

  • Solid Waste: Carefully collect any solid waste, such as residual powder or contaminated weighing paper, and place it in a designated hazardous waste container.

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, pipette tips, and bench paper, must also be disposed of as hazardous waste in the same container.

Step 2: Container Management

  • Container Selection: Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. If possible, use the original container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Sealing: Keep the waste container securely sealed at all times, except when adding waste.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Provide a complete and accurate description of the waste material. All waste must be disposed of in accordance with local, state, and federal regulations.[1][3]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid container Use Labeled, Compatible Waste Container collect_solid->container collect_liquid->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 59016-93-2). Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical.

Immediate Safety Precautions

This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, it is imperative to handle this compound with care in a controlled laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[3]

  • Wash hands and face thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.[5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3][6]Protects eyes from dust particles and potential splashes of the chemical.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[3][6][7]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] An impervious apron should be worn when transferring larger quantities.Protects skin from accidental spills and contact.[6]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6]Minimizes the risk of respiratory tract irritation.[6]
Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3]

  • The work area within the chemical fume hood should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.[5][6]

  • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]

  • If creating a solution, always add the acid to the water or solvent, never the other way around, to prevent a violent reaction.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Clean the work area to remove any residual chemical.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][4]

Waste Segregation and Collection:

  • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Collect solid and liquid waste in separate, clearly labeled, and sealable containers.[4][9]

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[4]

Container Disposal:

  • Empty containers must be properly decontaminated. Rinse the empty container three times with a suitable solvent in a chemical fume hood.[4]

  • The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[4]

  • After thorough rinsing and air drying, deface the original label, and dispose of the container according to your institution's procedures for clean laboratory glassware or plastic.[4]

Spill Response Protocol: In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]

  • Report: Report the spill to the appropriate safety personnel.[3]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify accessible safety shower & eyewash prep2 Ensure clean & ventilated fume hood prep1->prep2 ppe4 Wear N95 respirator (for solids) prep2->ppe4 ppe1 Wear safety goggles/face shield ppe2 Wear nitrile/butyl gloves ppe1->ppe2 ppe3 Wear lab coat & closed-toe shoes ppe2->ppe3 ppe3->ppe4 handle1 Keep container tightly closed ppe4->handle1 handle2 Avoid dust generation handle1->handle2 handle3 Add acid to solvent handle2->handle3 post1 Thoroughly wash hands handle3->post1 post2 Clean work area post1->post2 disp1 Segregate hazardous waste post2->disp1 disp2 Use labeled, sealed containers disp1->disp2 disp3 Decontaminate empty containers disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.